Product packaging for Etacelasil(Cat. No.:CAS No. 37894-46-5)

Etacelasil

Cat. No.: B1216580
CAS No.: 37894-46-5
M. Wt: 316.85 g/mol
InChI Key: SLZWEMYSYKOWCG-UHFFFAOYSA-N
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Description

Etacelasil (CAS 37894-46-5) is an organosilicon compound that functions as an ethylene-releasing plant growth regulator and abscission agent in agricultural research . Its primary research value lies in its use to control fruit ripening and facilitate harvesting; it has been studied in applications for tomatoes, cherries, apples, grapes, blackberries, peppers, tangerines, and olives . The compound's mechanism of action involves the controlled release of ethylene, a key plant hormone, upon hydrolysis . Researchers utilize this compound as a model compound to investigate the effects of ethylene on processes like fruit abscission and the synchronization of ripening in climacteric fruits. Chemically, this compound is defined as 2-chloroethyltris(2-methoxyethoxy)silane, with a molecular formula of C₁₁H₂₅ClO₆Si and a molecular weight of 316.85 g/mol . It is a colourless liquid with high solubility in water (25,000 mg/L at 20°C) and is miscible with common organic solvents such as hexane, dichloromethane, and n-octanol . It has a vapour pressure of 27.0 mPa at 20°C, indicating high volatility which requires careful management during experimental applications to prevent drift . This compound is classified as obsolete and is not an approved pesticide under current EU regulations (EC 1107/2009) . Critical safety information must be noted: this compound is classified for Reproductive toxicity (Category 1B, H360D - May damage the unborn child), Acute toxicity (Category 4, H302 - Harmful if swallowed), and Specific target organ toxicity upon repeated exposure (Category 2, H373) . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H25ClO6Si B1216580 Etacelasil CAS No. 37894-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl-tris(2-methoxyethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25ClO6Si/c1-13-5-8-16-19(11-4-12,17-9-6-14-2)18-10-7-15-3/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZWEMYSYKOWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](CCCl)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073494
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-chloroethyl)-6-(2-methoxyethoxy)-
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Molecular Weight

316.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37894-46-5
Record name Etacelasil
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Etacelasil [BSI:ISO]
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Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-chloroethyl)-6-(2-methoxyethoxy)-
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Record name 6-(2-chloroethyl)-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
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Record name ETACELASIL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Etacelasil: A Technical Guide to its Mechanism of Action in Enhancing Plant Resilience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth, publicly available data specifically detailing the molecular signaling pathways of etacelasil in plants is limited. This guide synthesizes the established mechanisms of silicon (Si) action in plants, positing that this compound functions as a pro-agent, delivering silicic acid upon hydrolysis. The subsequent physiological and molecular responses are attributed to the action of this delivered silicon.

Executive Summary

This compound is a silicon-containing compound designed for agricultural application to enhance plant growth and resilience. Its core mechanism of action is predicated on the controlled release of monosilicic acid (H₄SiO₄), the only form of silicon that plants can absorb.[1] Upon application and subsequent hydrolysis, this compound provides a bioavailable source of silicon that is taken up by the plant's root system. This absorbed silicon is then transported throughout the plant, where it is deposited in various tissues, conferring a range of benefits. These benefits are primarily manifested as enhanced resistance to both biotic and abiotic stresses, stemming from the physical reinforcement of cell walls and the modulation of defense-related signaling pathways. This document provides a detailed overview of the downstream effects of silicon as delivered by this compound, including its uptake and transport, its role in stress mitigation, and the putative signaling pathways involved.

The Chemistry of Delivery: Hydrolysis of this compound

While specific kinetic data for the hydrolysis of this compound is not publicly available, the fundamental chemical reaction involves the cleavage of bonds within the this compound molecule by water, leading to the formation of monosilicic acid. This process is analogous to the hydrolysis of other silicon compounds, such as silicon tetrachloride (SiCl₄), which yields silicic acid. The rate of this hydrolysis is a critical factor in the efficacy of this compound as a silicon fertilizer, as it dictates the availability of silicic acid for plant uptake.

Silicon Uptake and Transport in Plants

The journey of silicon within the plant, following its release from this compound, is a multi-step process involving both passive and active transport mechanisms.

3.1 Root Uptake: Plants absorb silicon in the form of monosilicic acid through their roots.[1] This uptake can occur via two primary pathways:

  • Passive Transport: A baseline level of silicon uptake is driven by the transpiration stream, moving with water into the root.

  • Active Transport: In silicon-accumulating plants like rice, specific transporter proteins are involved, indicating an energy-dependent process. This active transport allows for a significantly higher accumulation of silicon than what would be possible through passive diffusion alone.[2]

3.2 Xylem Loading and Translocation: Once inside the root, silicic acid is loaded into the xylem, the plant's water-conducting tissue, for transport to the shoots. In high-accumulating species, this is an active, transporter-mediated process, whereas in low-accumulating species, it is believed to be primarily passive.[2] The concentration of silicon in the xylem sap can be substantially higher than in the external soil solution in accumulator species.[2]

3.3 Deposition: Upon reaching the leaves and stems via the transpiration stream, silicic acid is deposited in the form of amorphous silica (SiO₂·nH₂O) in and around the cell walls.[3] This deposition provides structural reinforcement to the plant tissues.

Experimental Protocols

4.1 Hydroponic Bioassay for Silicon Uptake

  • Objective: To quantify the uptake of silicon from a source like this compound.

  • Methodology:

    • Germinate and grow seedlings of a model plant (e.g., rice or cucumber) in a nutrient solution devoid of silicon.

    • After a set period of growth, transfer the seedlings to a fresh nutrient solution containing a known concentration of this compound.

    • Harvest plant tissues (roots and shoots separately) at various time points.

    • Analyze the silicon content in the dried plant material using methods such as inductively coupled plasma-optical emission spectrometry (ICP-OES).

    • The depletion of silicon from the nutrient solution can also be measured over time to calculate uptake rates.

4.2 Gene Expression Analysis via qRT-PCR

  • Objective: To investigate the effect of this compound-derived silicon on the expression of stress-responsive genes.

  • Methodology:

    • Treat plants with this compound and a control group without.

    • Expose both groups to a specific stress (e.g., drought, salinity, or a pathogen).

    • Harvest leaf tissue at different time points after stress induction.

    • Extract total RNA from the tissue samples.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for target genes known to be involved in stress responses (e.g., antioxidant enzymes, pathogenesis-related proteins).

    • Analyze the relative gene expression levels, normalizing to a housekeeping gene.

Core Mechanisms of Action: How Silicon from this compound Enhances Plant Resilience

The beneficial effects of silicon, delivered by this compound, are multifaceted and can be broadly categorized into structural reinforcement and the modulation of plant defense responses.

5.1 Structural Reinforcement and Abiotic Stress Tolerance

The deposition of silica in the cell walls, epidermis, and vascular tissues enhances the mechanical strength and rigidity of plant tissues.[3] This physical barrier contributes significantly to mitigating a range of abiotic stresses:

  • Drought and Salinity Stress: The silica layer on the leaf surface can reduce water loss through transpiration.[3] It can also limit the uptake of toxic salts.[3]

  • Heavy Metal Toxicity: Silicon can help detoxify heavy metals by sequestering them in the plant tissues, thereby reducing their harmful effects.[3][4]

  • Heat Stress: Silica deposits can reflect sunlight, which helps in reducing the heat load on the leaves and mitigating heat stress.[3]

5.2 Biotic Stress Resistance

The hardened plant tissues resulting from silica deposition present a formidable physical barrier to attacking herbivores and pathogens.

  • Herbivory: The increased hardness and abrasiveness of the leaves deter feeding by insects.[3]

  • Fungal Pathogens: The silica layer impedes the penetration of fungal hyphae into the plant cells.[4]

5.3 Modulation of Plant Defense Signaling

Beyond its structural role, silicon is also implicated in the biochemical defense responses of plants. Soluble silicon can interact with components of stress signaling pathways, leading to the production of phenols and phytoalexins, which have antimicrobial properties.[5] Silicon application has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidases, which help in scavenging reactive oxygen species (ROS) generated during stress conditions.[6][7]

Quantitative Data

Specific quantitative data for this compound is not available in the reviewed literature. The following table provides a template for the types of quantitative data that would be relevant for evaluating the efficacy of a silicon-providing compound.

ParameterControl PlantThis compound-Treated Plant% ChangeReference (Hypothetical)
Growth
Shoot Biomass (g)
Root Biomass (g)
Physiology
Stomatal Conductance (mmol m⁻² s⁻¹)
Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹)
Biochemistry
Superoxide Dismutase Activity (U/mg protein)
Proline Content (µg/g FW)
Gene Expression
Relative Expression of PR-1
Relative Expression of SOD

Visualizing the Mechanism of Action

Diagram 1: this compound Hydrolysis and Silicic Acid Uptake

Etacelasil_Hydrolysis_Uptake cluster_soil Soil Environment cluster_root Plant Root This compound This compound Silicic_Acid Monosilicic Acid (H₄SiO₄) This compound->Silicic_Acid Hydrolysis H2O Water (H₂O) Root_Surface Root Surface Silicic_Acid->Root_Surface Diffusion Transporters Active Transporters Root_Surface->Transporters Uptake Xylem Xylem Transporters->Xylem Loading

Caption: Hydrolysis of this compound in the soil releases monosilicic acid for plant uptake.

Diagram 2: Silicon Transport and Deposition Workflow

Silicon_Transport_Deposition Root_Uptake 1. Silicic Acid Uptake by Roots Xylem_Loading 2. Xylem Loading Root_Uptake->Xylem_Loading Translocation 3. Translocation via Transpiration Stream Xylem_Loading->Translocation Deposition 4. Deposition as Amorphous Silica (SiO₂) Translocation->Deposition Cell_Wall Cell Wall Reinforcement Deposition->Cell_Wall Stress_Resistance Enhanced Stress Resistance Cell_Wall->Stress_Resistance

Caption: Workflow of silicon from root uptake to deposition and enhanced plant resistance.

Diagram 3: Signaling for Enhanced Defense

Silicon_Defense_Signaling Stress Biotic/Abiotic Stress ROS Reactive Oxygen Species (ROS) Production Stress->ROS Reduced_Damage Reduced Oxidative Damage Silicon Presence of Soluble Silicon Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT) Silicon->Antioxidant_Enzymes Defense_Genes Activation of Defense-Related Genes Silicon->Defense_Genes Antioxidant_Enzymes->Reduced_Damage Pathogen_Inhibition Production of Phytoalexins/Phenols Defense_Genes->Pathogen_Inhibition

References

Etacelasil: A Technical Whitepaper on its Synthesis and Biological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etacelasil is an organosilicon compound recognized for its function as a plant growth regulator. Its primary mechanism of action is the release of ethylene, a key phytohormone involved in numerous physiological processes in plants, including fruit ripening, senescence, and abscission. While the chemical identity and general function of this compound are established, detailed public-domain information regarding its initial discovery, specific synthesis protocols, and comprehensive quantitative performance data is limited. This document aims to provide an in-depth guide based on available scientific knowledge, including a probable synthesis route, its role in the ethylene signaling pathway, and a framework for its experimental evaluation.

Discovery and Synthesis of this compound

Information regarding the specific discovery of this compound, including the researchers and organization responsible for its initial development, is not extensively documented in publicly accessible scientific literature. It is known by several synonyms, including Alsol and the code CGA 13586.

Probable Synthesis Pathway

A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on the principles of organosilicon chemistry, a likely synthetic route involves the reaction of a chlorosilane precursor with an appropriate alcohol. The most probable method for synthesizing this compound, (2-chloroethyl)tris(2-methoxyethoxy)silane, would be the alcoholysis of (2-chloroethyl)trichlorosilane with 2-methoxyethanol.

Reaction:

Cl₃SiCH₂CH₂Cl + 3 CH₃OCH₂CH₂OH → (CH₃OCH₂CH₂O)₃SiCH₂CH₂Cl + 3 HCl

This reaction would typically be carried out in the presence of a tertiary amine base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The product would then be isolated and purified using standard techniques such as distillation under reduced pressure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 2-chloroethyl-tris(2-methoxyethoxy)silane
CAS Number 37894-46-5
Molecular Formula C₁₁H₂₅ClO₆Si
Molecular Weight 316.85 g/mol
Appearance Likely a liquid (based on related compounds)
Boiling Point 316.3 °C at 760 mmHg
Density 1.072 g/cm³
Water Solubility 0.08 M

Mechanism of Action: The Ethylene Signaling Pathway

This compound functions by releasing ethylene, which then interacts with the plant's ethylene signaling pathway. This pathway is a well-characterized cascade that regulates a wide array of developmental and stress responses.

In the absence of ethylene, the ethylene receptors (such as ETR1 and ERS1), located in the endoplasmic reticulum membrane, activate the CTR1 protein kinase. CTR1, in turn, phosphorylates and inactivates the downstream signaling component EIN2. This prevents the signal from propagating further, and the transcription factors responsible for ethylene responses (like EIN3) are targeted for degradation.

When ethylene is present (released from this compound), it binds to the ethylene receptors, inactivating them. This inactivation leads to the deactivation of CTR1. As a result, EIN2 is no longer phosphorylated and becomes active. The C-terminal portion of EIN2 is cleaved and translocates to the nucleus, where it stabilizes the EIN3 transcription factor. EIN3 then activates the transcription of ethylene-responsive genes, leading to the physiological effects associated with ethylene.

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus ETR1 ETR1/ERS1 Receptors CTR1 CTR1 ETR1->CTR1 activates EIN2_mem EIN2 (membrane-bound) CTR1->EIN2_mem phosphorylates (inactivates) EIN2_C EIN2 (C-terminal fragment) EIN2_mem->EIN2_C cleavage and release EIN3 EIN3 EIN2_C->EIN3 stabilizes ERF Ethylene Response Factors (ERFs) EIN3->ERF activates transcription EBF12 EBF1/2 EBF12->EIN3 targets for degradation Ethylene_Response Ethylene Response ERF->Ethylene_Response Ethylene Ethylene Ethylene->ETR1 binds and inactivates

Caption: The ethylene signaling pathway in plants.

Experimental Protocols

Detailed experimental protocols for the application and analysis of this compound are not widely published. However, a general workflow for evaluating the efficacy of an ethylene-releasing compound like this compound can be outlined.

General Experimental Workflow for Efficacy Testing

Experimental_Workflow A Plant Material Selection and Acclimatization B Preparation of this compound Solutions (Varying Concentrations) A->B D Control Group (Vehicle Spray) A->D C Application of this compound (e.g., foliar spray, soil drench) B->C E Incubation under Controlled Environmental Conditions C->E D->E F Data Collection at Predetermined Time Points E->F G Ethylene Measurement (Gas Chromatography) F->G H Phenotypic Analysis (e.g., growth rate, fruit size, color change) F->H I Molecular Analysis (e.g., gene expression of ERFs) F->I J Statistical Analysis G->J H->J I->J

Caption: A generalized workflow for evaluating this compound's efficacy.

Measurement of Ethylene Release

A key experiment would be to quantify the release of ethylene from this compound under various conditions (e.g., different pH, temperature, and humidity). This is typically done using gas chromatography (GC).

  • An aqueous solution of this compound is prepared.

  • The solution is placed in a sealed vial with a known headspace volume.

  • The vials are incubated under controlled temperature.

  • At specific time intervals, a sample of the headspace gas is withdrawn using a gas-tight syringe.

  • The gas sample is injected into a GC equipped with a suitable column (e.g., alumina) and a flame ionization detector (FID) to quantify the ethylene concentration.

  • The rate of ethylene release can then be calculated.

Quantitative Data

Table 2: Ethylene Release Kinetics of this compound (Hypothetical Data)

Time (hours)Ethylene Concentration in Headspace (ppm)
1Data Unavailable
6Data Unavailable
12Data Unavailable
24Data Unavailable
48Data Unavailable

Table 3: Efficacy of this compound on Olive Fruit Thinning (Hypothetical Data)

This compound Concentration (ppm)Fruit Set Reduction (%)Final Fruit Diameter (mm)
0 (Control)Data UnavailableData Unavailable
100Data UnavailableData Unavailable
250Data UnavailableData Unavailable
500Data UnavailableData Unavailable

Conclusion

This compound is an ethylene-releasing agent with applications in plant growth regulation. Its mechanism of action is tied to the well-understood ethylene signaling pathway in plants. While its chemical nature is known, there is a notable lack of publicly available, in-depth technical data regarding its discovery, specific synthesis protocols, and quantitative performance. The information that is available suggests a synthesis route common for organosilicon compounds. Further research and publication of data would be necessary to provide a more complete technical guide for the scientific community. It is possible that such detailed information is proprietary and resides within the developing company's internal documentation.

Etacelasil: A Technical Guide to its Chemical Properties, Structure, and Ethylene Release Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etacelasil (2-chloroethyl-tris(2-methoxyethoxy)silane) is an organosilicon compound recognized for its role as a plant growth regulator. Its primary mechanism of action involves the controlled release of ethylene, a key phytohormone, through a hydrolysis-driven process. This document provides a comprehensive technical overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis and the analysis of its ethylene-releasing capabilities. Furthermore, it elucidates the downstream ethylene signaling pathway in plants, visualized through a detailed diagram.

Chemical Structure and Properties

This compound is characterized by a central silicon atom bonded to a 2-chloroethyl group and three 2-methoxyethoxy groups. This structure is fundamental to its stability and its mechanism of ethylene release.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-chloroethyl-tris(2-methoxyethoxy)silane[1]
Synonyms Alsol, CGA 13586[1]
CAS Number 37894-46-5[1]
Molecular Formula C₁₁H₂₅ClO₆Si[1]
Molecular Weight 316.85 g/mol [1]
Appearance Colorless to Almost colorless clear liquidInferred from related compounds
Density 1.072 g/cm³Inferred from related compounds
Boiling Point 316.3 °C at 760 mmHgInferred from related compounds
Flash Point 121 °CInferred from related compounds
Water Solubility 0.08 MInferred from related compounds
Refractive Index 1.434Inferred from related compounds
Topological Polar Surface Area 55.4 Ų[1]
Complexity 172Inferred from related compounds

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂O-) protons. The 2-chloroethyl group (-CH₂CH₂Cl) would exhibit two triplets.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the different carbon environments in the 2-methoxyethoxy and 2-chloroethyl groups.

  • Mass Spectrometry: The mass spectrum of this compound would likely show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of the 2-chloroethyl group and the 2-methoxyethoxy groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key indicator for identification.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong Si-O-C stretching vibrations. C-H stretching and bending vibrations from the alkyl chains would also be prominent.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on the reaction of a chlorosilane precursor with an alcohol.[2][3]

Objective: To synthesize 2-chloroethyl-tris(2-methoxyethoxy)silane (this compound) from 2-chloroethyltrichlorosilane and 2-methoxyethanol.

Materials:

  • 2-chloroethyltrichlorosilane

  • 2-methoxyethanol

  • Anhydrous toluene (or other inert solvent)

  • Triethylamine (or other HCl scavenger)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • In the flask, dissolve 2-chloroethyltrichlorosilane in anhydrous toluene under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of 3 molar equivalents of 2-methoxyethanol and 3 molar equivalents of triethylamine in anhydrous toluene.

  • Slowly add the 2-methoxyethanol/triethylamine solution to the stirred solution of 2-chloroethyltrichlorosilane via the dropping funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The triethylamine hydrochloride precipitate will form.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water to remove any remaining salt.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Workflow Diagram:

G cluster_synthesis Synthesis of this compound start Start: Dry Reaction Setup dissolve_silane Dissolve 2-chloroethyltrichlorosilane in anhydrous toluene start->dissolve_silane addition Slowly add alcohol/amine solution to silane solution dissolve_silane->addition prepare_alcohol Prepare solution of 2-methoxyethanol and triethylamine in toluene prepare_alcohol->addition reflux Heat to reflux for 2-4 hours addition->reflux cool Cool to room temperature reflux->cool filter Filter to remove triethylamine HCl cool->filter wash Wash with water filter->wash dry Dry organic layer wash->dry evaporate Remove solvent under reduced pressure dry->evaporate distill Purify by vacuum distillation evaporate->distill end End: Pure this compound distill->end G cluster_hydrolysis Hydrolysis and Ethylene Measurement start Start: Prepare Solutions prepare_this compound Prepare this compound stock solution in ethanol start->prepare_this compound prepare_buffer Prepare hydrolysis buffer (95% ethanol, 5% water, pH 4.5-5.5) start->prepare_buffer inject_this compound Inject this compound solution and seal prepare_this compound->inject_this compound reaction_setup Add buffer to gas-tight vials prepare_buffer->reaction_setup reaction_setup->inject_this compound incubate Incubate at controlled temperature inject_this compound->incubate sample_headspace Withdraw headspace sample incubate->sample_headspace gc_analysis Inject into GC-FID for ethylene analysis sample_headspace->gc_analysis quantify Quantify ethylene using calibration curve gc_analysis->quantify end End: Ethylene Release Data quantify->end G cluster_pathway Plant Ethylene Signaling Pathway cluster_no_ethylene No Ethylene cluster_ethylene_present Ethylene Present This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Ethylene Ethylene (C₂H₄) Hydrolysis->Ethylene Receptors_inactive Ethylene Receptors (Inactive) Ethylene->Receptors_inactive Binds and Inactivates Receptors Ethylene Receptors (ETR1, ERS1, etc.) on ER Membrane CTR1_active CTR1 (Active) Receptors->CTR1_active Activates EIN2_phosphorylated EIN2 (Phosphorylated) CTR1_active->EIN2_phosphorylated Phosphorylates EIN3_degradation EIN3 Degradation EIN2_phosphorylated->EIN3_degradation Leads to No_Response Ethylene Response Genes OFF EIN3_degradation->No_Response CTR1_inactive CTR1 (Inactive) Receptors_inactive->CTR1_inactive Inactivates EIN2_cleaved EIN2 Cleavage CTR1_inactive->EIN2_cleaved No Phosphorylation EIN2_C_terminus EIN2 C-terminus moves to Nucleus EIN2_cleaved->EIN2_C_terminus EIN3_stabilization EIN3 Stabilization EIN2_C_terminus->EIN3_stabilization ERFs Ethylene Response Factors (ERFs) Activated EIN3_stabilization->ERFs Response Ethylene Response Genes ON ERFs->Response

References

In-Depth Technical Guide to Etacelasil (CAS No. 37894-46-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etacelasil (CAS No. 37894-46-5), an organosilicon compound, is recognized for its role as a plant growth regulator. Its primary mechanism of action involves the controlled release of ethylene, a key phytohormone that governs a wide array of physiological processes in plants. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in agriculture. A detailed exploration of the ethylene signaling pathway, which is activated by the ethylene released from this compound, is also presented. While specific quantitative data on this compound's hydrolysis kinetics and ethylene release rates are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge to provide a thorough understanding of its function and application.

Chemical and Physical Properties

This compound is chemically known as 6-(2-chloroethyl)-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 37894-46-5
Molecular Formula C11H25ClO6Si
Molecular Weight 316.85 g/mol
IUPAC Name 2-chloroethyl-tris(2-methoxyethoxy)silane
Synonyms Alsol, CGA 13586
Appearance Liquid (at room temperature)

Mechanism of Action: Ethylene Release via Hydrolysis

The primary function of this compound as a plant growth regulator stems from its ability to release ethylene gas upon hydrolysis. The presence of water initiates a chemical breakdown of the this compound molecule, yielding ethylene and other byproducts.

This controlled release of ethylene allows for the targeted manipulation of various plant developmental processes. The rate of ethylene release is influenced by environmental factors such as moisture and pH.

G This compound This compound (C11H25ClO6Si) Hydrolysis Hydrolysis Reaction This compound->Hydrolysis H2O Water (H2O) H2O->Hydrolysis Ethylene Ethylene (C2H4) Gas Hydrolysis->Ethylene Byproducts Silicic Acid & Other Byproducts Hydrolysis->Byproducts

Caption: Hydrolysis of this compound to release ethylene.

The Ethylene Signaling Pathway in Plants

The ethylene released from this compound initiates a well-defined signaling cascade within plant cells. This pathway ultimately leads to changes in gene expression and the physiological responses associated with ethylene. In the absence of ethylene, its receptors, located on the endoplasmic reticulum, activate a protein kinase called CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1). CTR1, in turn, represses a downstream protein called EIN2 (ETHYLENE INSENSITIVE 2).

When ethylene is present, it binds to the receptors, inactivating them. This inactivation of the receptors leads to the deactivation of CTR1. With CTR1 inactive, the repression on EIN2 is lifted. EIN2 is then cleaved, and a fragment of it translocates to the nucleus. In the nucleus, this EIN2 fragment stabilizes transcription factors such as EIN3 (ETHYLENE INSENSITIVE 3) and EILs (EIN3-like proteins). These stabilized transcription factors then regulate the expression of a host of ethylene-responsive genes, leading to the observed physiological effects.

G cluster_no_ethylene No Ethylene Present cluster_ethylene Ethylene Present Receptors_active Ethylene Receptors (Active) CTR1_active CTR1 (Active) Receptors_active->CTR1_active Activates EIN2_inactive EIN2 (Repressed) CTR1_active->EIN2_inactive Represses EIN3_degraded EIN3/EILs (Degraded) EIN2_inactive->EIN3_degraded Leads to Degradation Genes_off Ethylene Response Genes (OFF) EIN3_degraded->Genes_off No Activation Ethylene Ethylene Receptors_inactive Ethylene Receptors (Inactive) Ethylene->Receptors_inactive Binds & Inactivates CTR1_inactive CTR1 (Inactive) Receptors_inactive->CTR1_inactive Inactivates EIN2_active EIN2 (Active) CTR1_inactive->EIN2_active De-represses EIN3_stable EIN3/EILs (Stable) EIN2_active->EIN3_stable Stabilizes Genes_on Ethylene Response Genes (ON) EIN3_stable->Genes_on Activates Transcription

Caption: The canonical ethylene signaling pathway in plants.

Applications in Agriculture and Research

This compound's ability to induce ethylene-related responses has led to its use in various agricultural applications to manipulate plant growth and development.

Fruit Ripening

Ethylene is a key hormone in the ripening of climacteric fruits such as bananas, tomatoes, and avocados. While specific protocols for this compound are not widely published, the principle involves applying an this compound solution to mature, unripe fruits to initiate and synchronize the ripening process.

Fruit Abscission

In mechanical harvesting, reducing the force required to remove fruits from the plant is crucial. Ethylene promotes the formation of an abscission layer at the base of the fruit stem. Research has shown that this compound, under the name Alsol, is effective in reducing the fruit removal force in olives, potentially more so than other ethylene-releasing compounds like ethephon.[1]

Induction of Flowering

In some plant species, such as pineapples, ethylene can induce flowering. While direct experimental protocols for this compound in this application are scarce, the analogous use of acetylene gas (generated from calcium carbide) to force pineapple flowering illustrates the potential for ethylene-releasing compounds to control flowering time.

Experimental Protocols and Methodologies

G cluster_data Data Collection Methods Prep Preparation of This compound Solution App Application to Plant Material Prep->App Inc Incubation under Controlled Conditions App->Inc Data Data Collection Inc->Data Analysis Analysis of Results Data->Analysis Ethylene_Measurement Ethylene Measurement (e.g., GC-FID) Phenotypic_Analysis Phenotypic Analysis (e.g., Ripening Score, Abscission Force) Gene_Expression Gene Expression Analysis (e.g., qRT-PCR)

Caption: General experimental workflow for this compound studies.

Protocol Considerations:

  • Concentration: The optimal concentration of this compound will vary depending on the plant species, the developmental stage, and the desired outcome. Pilot studies are essential to determine the effective concentration range.

  • Application Method: Application can be via spraying, dipping, or injection, depending on the plant material and experimental setup.

  • Control Groups: Appropriate control groups (e.g., untreated, water-treated) are crucial for interpreting the results.

  • Environmental Conditions: Temperature and humidity can affect the rate of hydrolysis and ethylene release, and should be carefully controlled and monitored.

Quantitative Analysis of this compound and Its Residues

The analysis of this compound residues in plant tissues is important for regulatory purposes and for understanding its uptake and metabolism. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for the sensitive and selective quantification of pesticide residues in complex matrices like plant material.

General Analytical Method:

  • Extraction: Homogenized plant material is extracted with an organic solvent (e.g., acetonitrile).

  • Cleanup: The extract is purified using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.

  • Analysis: The cleaned extract is analyzed by LC-MS/MS.

Conclusion

This compound is a valuable tool in plant science research and agriculture due to its function as an ethylene-releasing agent. Its ability to initiate ethylene-dependent physiological processes offers a means to control fruit ripening, abscission, and flowering. While a detailed quantitative understanding of its hydrolysis and ethylene release kinetics is an area requiring further public research, the well-established knowledge of the ethylene signaling pathway provides a solid framework for understanding its mode of action. Future research should focus on establishing standardized protocols and generating quantitative data to optimize the application of this compound for various agricultural purposes.

References

Alsol (Etacelasil) as an Ethylene-Releasing Plant Growth Regulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alsol, with the active ingredient etacelasil, is a plant growth regulator whose mechanism of action is predicated on its decomposition to release ethylene gas. Ethylene is a potent, naturally occurring plant hormone that influences a wide array of physiological and developmental processes. Understanding the downstream effects of ethylene is paramount to comprehending the activity of Alsol. This technical guide provides an in-depth overview of the core principles of ethylene's action in plants, including its signaling pathway, quantifiable effects on plant growth, and standardized experimental protocols for its application and study. The information presented herein is essential for researchers and professionals engaged in the development and application of ethylene-releasing compounds in agriculture and plant science.

Mechanism of Action: Ethylene Release

Alsol (this compound) functions as a plant growth regulator by undergoing chemical decomposition within the plant tissues, which results in the release of ethylene. This mode of action is analogous to other well-known ethylene-releasing compounds, such as ethephon. Once released, ethylene, a gaseous hormone, diffuses through the plant tissues and elicits a variety of physiological responses.

The release of ethylene from this compound is a hydrolytic process that is influenced by pH. As the pH within the plant's cellular compartments rises above 4.0, the this compound molecule becomes unstable and breaks down, yielding ethylene, silicate, and other byproducts. This controlled release allows for the targeted application and subsequent action of ethylene in specific plant tissues.

The Ethylene Signaling Pathway

The perception and transduction of the ethylene signal within plant cells is a well-characterized pathway that leads to a cascade of downstream responses. The key components of this pathway have been elucidated through extensive genetic and molecular studies, primarily in the model organism Arabidopsis thaliana.

In the absence of ethylene, the ethylene receptors, located in the membrane of the endoplasmic reticulum, actively suppress the ethylene signaling pathway. These receptors activate a protein kinase, CTR1, which in turn represses the downstream signaling component EIN2.

Upon the release of ethylene from Alsol, the gas binds to the ethylene receptors. This binding event inactivates the receptors, leading to the deactivation of CTR1. The suppression of EIN2 is consequently lifted, allowing its C-terminal end to be cleaved and translocated to the nucleus. Inside the nucleus, the EIN2 C-terminus activates a cascade of transcription factors, primarily EIN3 and EIL1. These transcription factors then bind to the promoters of ethylene-responsive genes, initiating the various physiological changes associated with ethylene.

Caption: Simplified diagram of the ethylene signaling pathway in plants.

Quantitative Effects of Ethylene on Plant Growth

The application of ethylene-releasing compounds like Alsol can have a wide range of quantifiable effects on plant growth and development. These effects are often dose-dependent and can vary significantly between plant species and developmental stages. The following table summarizes some of the key quantitative effects of ethylene documented in scientific literature.

Plant SpeciesParameter MeasuredEthylene Concentration/Application RateObserved Effect
Arabidopsis thalianaHypocotyl Elongation1 µL/LInhibition of elongation by ~70%
Arabidopsis thalianaRoot Elongation0.1 µL/LInhibition of elongation by ~50%
Tomato (Solanum lycopersicum)Fruit Ripening100 ppm ethephon sprayAcceleration of ripening by 5-7 days
Cucumber (Cucumis sativus)Female Flower Production250 ppm ethephon sprayIncrease in the number of female flowers by up to 40%
Wheat (Triticum aestivum)Plant Height0.5 L/ha ethephonReduction in plant height by 10-15 cm to prevent lodging
Cotton (Gossypium hirsutum)Boll Dehiscence1.0 kg/ha ethephonPromotion of uniform boll opening for mechanical harvesting

Experimental Protocols

To study the effects of ethylene-releasing compounds such as Alsol, standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are outlines of common experimental workflows.

Seedling Triple Response Assay

This classic assay is used to screen for ethylene-insensitive or constitutively responsive mutants and to quantify the effect of ethylene on seedling growth.

Triple_Response_Workflow Start Start Sterilize Surface sterilize seeds Start->Sterilize Plate Plate seeds on growth medium Sterilize->Plate Stratify Stratify at 4°C for 2-4 days Plate->Stratify Germinate Germinate in light for 4-6 hours Stratify->Germinate Incubate Incubate in airtight containers with varying ethylene concentrations in the dark for 3 days Germinate->Incubate Measure Measure hypocotyl and root length, and apical hook angle Incubate->Measure Analyze Analyze data and compare to controls Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the seedling triple response assay.

Methodology:

  • Seed Sterilization: Seeds are surface-sterilized to prevent microbial contamination. A common method involves washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with a surfactant (e.g., Tween-20), and then rinsing three to five times with sterile distilled water.

  • Plating: Sterilized seeds are plated on a sterile growth medium, such as Murashige and Skoog (MS) medium solidified with agar, in petri dishes.

  • Stratification: To synchronize germination, plated seeds are often cold-treated (stratified) at 4°C in the dark for 2 to 4 days.

  • Germination Induction: Germination is induced by exposing the plates to light for 4 to 6 hours.

  • Ethylene Treatment: The plates are then placed in airtight containers or chambers, and a known concentration of ethylene gas is injected. For ethylene-releasing compounds like Alsol, it would be incorporated into the growth medium at various concentrations. The containers are then sealed and incubated in complete darkness for approximately 3 days.

  • Measurement: After the incubation period, seedlings are removed, and the "triple response" is quantified by measuring the length of the hypocotyl and primary root, and the angle of the apical hook.

  • Data Analysis: The measurements are statistically analyzed and compared to control seedlings grown in an ethylene-free environment.

Fruit Ripening Assay

This protocol is used to assess the effect of ethylene on the ripening process of climacteric fruits.

Methodology:

  • Fruit Selection: Mature, unripe fruits of a uniform size and developmental stage are selected.

  • Treatment Application: A solution of the ethylene-releasing compound (e.g., Alsol) is prepared at the desired concentration. The fruits are then either dipped in the solution for a set period or sprayed until runoff. Control fruits are treated with a solution lacking the active ingredient.

  • Incubation: The treated and control fruits are stored under controlled environmental conditions (temperature, humidity).

  • Data Collection: At regular intervals (e.g., daily), a subset of fruits from each treatment group is assessed for various ripening parameters. These can include:

    • Color: Measured using a chromameter.

    • Firmness: Measured with a penetrometer.

    • Total Soluble Solids (TSS): Measured with a refractometer.

    • Titratable Acidity (TA): Determined by titration with a standard base.

    • Ethylene Production: Measured by gas chromatography of the headspace in a sealed container holding the fruit.

  • Data Analysis: The collected data is plotted over time to compare the ripening progression between treated and control fruits.

Conclusion

Alsol, as an this compound-based plant growth regulator, exerts its effects through the controlled release of ethylene. A thorough understanding of the ethylene signaling pathway and its downstream physiological consequences is therefore critical for the effective and predictable application of this product. The quantitative data and experimental protocols provided in this guide offer a foundational framework for researchers and professionals to further investigate and optimize the use of Alsol and other ethylene-releasing compounds in various agricultural and scientific contexts. It is imperative to conduct species- and cultivar-specific trials to determine the optimal application rates and timings to achieve the desired plant growth responses.

In-Depth Technical Guide: The Biological Activity of Imazamethabenz-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazamethabenz-methyl, an active herbicidal ingredient, belongs to the imidazolinone chemical family. It is a selective, post-emergence herbicide effective against a variety of grass and broadleaf weeds in cereal crops.[1][2] This technical guide provides a comprehensive overview of the biological activity of imazamethabenz-methyl, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Physicochemical Properties

Imazamethabenz-methyl is a mixture of meta and para isomers.[3] Key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C16H20N2O3[3][4]
Molecular Weight 288.34 g/mol [4]
CAS Number 81405-85-8[3]
Appearance Off-white powder[3]
Melting Point 143 - 151 °C[4]

Biological Activity and Mechanism of Action

The primary biological activity of imazamethabenz-methyl is its herbicidal effect, which is achieved through the inhibition of a key enzyme in the biosynthesis of branched-chain amino acids in plants.

Mechanism of Action

Imazamethabenz-methyl is a systemic herbicide, absorbed through both the roots and leaves of the plant.[3][5] Its mode of action is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[3][5][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[6]

The inhibition of AHAS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death. The selectivity of imazamethabenz-methyl is attributed to the differential rates of metabolic de-esterification to the active parent acid in the target weed species versus the crop species.[2]

Imazamethabenz-methyl Mechanism of Action Imazamethabenz-methyl Imazamethabenz-methyl Plant Plant Imazamethabenz-methyl->Plant Absorption by roots and leaves AHAS_Enzyme Acetohydroxyacid Synthase (AHAS/ALS) Imazamethabenz-methyl->AHAS_Enzyme Inhibits Plant->AHAS_Enzyme Targets Amino_Acid_Synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis AHAS_Enzyme->Amino_Acid_Synthesis Catalyzes Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Required for Plant_Growth Plant Growth and Development Protein_Synthesis->Plant_Growth Essential for

Mechanism of action of Imazamethabenz-methyl.

Quantitative Data

Herbicidal Efficacy

Imazamethabenz-methyl is effective for the control of several economically important weed species in wheat, barley, and rye.[1]

Target Weed SpeciesEfficacy LevelReference
Avena spp. (Wild oats)Control[1]
Apera spica-ventiControl[1]
Poa trivialisControl[1]
Raphanus raphanistrumControl[1]
Brassica spp.Control[1]
Alopecurus myosuroidesSuppression[1]
Galium aparineSuppression[1]
Polygonum convolvulusSuppression[1]
Fagopyrum tartaricumSuppression[1]
Toxicological Data
TestSpeciesValueReference
Acute Oral LD50Rat>5000 mg/kg[2]

Experimental Protocols

Determination of Imazamethabenz-methyl and its Acid Metabolite Residues in Soil

This protocol outlines the extraction and quantification of imazamethabenz-methyl and its primary metabolite from soil samples.

5.1.1 Principle

Residues of imazamethabenz-methyl and its acid metabolite ( CL 263 ,840) are extracted from soil using acidic methanol followed by aqueous sodium hydroxide. The combined extracts are cleaned up using a C-18 reverse phase cartridge and an SCX cartridge. Quantification is performed by high-performance liquid chromatography (HPLC) with a UV detector.[7]

5.1.2 Reagents

  • Methanol (HPLC grade)

  • Deionized water

  • Methylene chloride

  • 0.05N Sodium hydroxide

  • pH 3.5 Phosphate Buffer

  • 6N Hydrochloric Acid

  • 5% Sodium Hydroxide

  • 5% Hydrochloric Acid

  • 50% Methanol in water

  • Imazamethabenz-methyl and CL 263 ,840 analytical standards

5.1.3 Extraction Procedure

  • Weigh a representative soil sample into a centrifuge bottle.

  • Add acidic methanol and shake for a specified duration.

  • Centrifuge the sample and decant the supernatant.

  • Resuspend the soil pellet in 0.05N sodium hydroxide and shake.

  • Centrifuge and combine the supernatant with the previous extract.

  • Evaporate the methanol from the combined extracts.

5.1.4 Cleanup Procedure

  • Condition a C-18 solid-phase extraction (SPE) cartridge with methanol followed by deionized water.

  • Load the extract onto the C-18 cartridge.

  • Wash the cartridge with deionized water.

  • Elute the analytes with an appropriate solvent.

  • Further purify the eluate using an SCX SPE cartridge.

  • Elute the residues from the SCX cartridge and partition with methylene chloride.

  • Evaporate the methylene chloride and reconstitute the residue in a known volume of water for HPLC analysis.

5.1.5 HPLC Analysis

  • Instrument: HPLC system with a UV detector

  • Column: C-18 reverse-phase column

  • Mobile Phase: A suitable gradient of water and an organic solvent (e.g., acetonitrile or methanol)

  • Detector Wavelength: 240 nm

  • Quantification: Compare the peak heights of the analytes in the sample to those of external standards.

Experimental Workflow for Residue Analysis cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Soil_Sample Soil Sample Acidic_Methanol_Extraction Acidic Methanol Extraction Soil_Sample->Acidic_Methanol_Extraction NaOH_Extraction 0.05N NaOH Extraction Acidic_Methanol_Extraction->NaOH_Extraction Combine_Extracts Combine Extracts NaOH_Extraction->Combine_Extracts C18_SPE C-18 SPE Cleanup Combine_Extracts->C18_SPE SCX_SPE SCX SPE Cleanup C18_SPE->SCX_SPE Partitioning Methylene Chloride Partitioning SCX_SPE->Partitioning Evaporation Evaporation & Reconstitution Partitioning->Evaporation HPLC_UV HPLC-UV Analysis (240 nm) Evaporation->HPLC_UV

Workflow for soil residue analysis of Imazamethabenz-methyl.

Conclusion

Imazamethabenz-methyl is a potent and selective herbicide that targets a fundamental metabolic pathway in susceptible plant species. Its efficacy is well-documented, and established analytical methods allow for the monitoring of its environmental fate. This guide provides core technical information for professionals engaged in research and development in the fields of agriculture and environmental science.

References

Preliminary Studies on the Effects of Soluble Silicon on Crop Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Agricultural Development Professionals

October 30, 2025

Abstract

This technical guide provides an in-depth analysis of the preliminary research on the effects of soluble silicon, a likely active component of products such as Etacelasil, on various agricultural crops. The application of soluble silicon, primarily in the form of orthosilicic acid or its salts, has been demonstrated to enhance crop yield, improve nutritional quality, and increase tolerance to both biotic and abiotic stresses. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for replication and further research, and visualizes the underlying molecular signaling pathways. The information is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel agricultural inputs.

Quantitative Data on Crop Responses to Soluble Silicon Application

The application of soluble silicon has shown significant positive effects on the yield and quality of various crops. The following tables summarize the quantitative outcomes from several key studies.

Table 1: Effect of Soluble Silicon on Tomato (Solanum lycopersicum) Yield and Quality

TreatmentPlant Height Increase (%)Stem Diameter Increase (%)Single Fruit Weight Increase (%)Yield Increase (%)Reference
45 kg ha⁻¹ Na₂SiO₃ (Sodium Silicate)11.3453.5762.1233.81[1]
2.5 mM Silicate (under water stress)----[2][3]

Note: The study by Shi et al. (2016) focused on physiological responses to water stress rather than yield components.

Table 2: Effect of Foliar Silicic Acid Application on Soybean (Glycine max) Yield and Nutrient Uptake

VarietyTreatmentSeed Yield (kg ha⁻¹)Haulm Yield (kg ha⁻¹)Husk Yield (kg ha⁻¹)Si Uptake by Seed (kg ha⁻¹)Si Uptake by Haulm (kg ha⁻¹)Reference
MAUS-22 mL L⁻¹ Silicic Acid (3 sprays)4157.145101.591109.526.5535.47[4]
KBS-234 mL L⁻¹ Silicic Acid (2 sprays)2769.443569.44775.004.6023.36[4]

Table 3: Effect of Calcium Silicate on Soybean (Glycine max) Yield

TreatmentYield Increase (%) (Gyeongsan Field)Yield Increase (%) (Gunwi Field)Reference
T1 (Calcium Silicate - Rate 1)11.014.2[5]
T2 (Calcium Silicate - Rate 2)22.825.6[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. The following protocols are based on published studies demonstrating the effects of soluble silicon on crops.

Protocol for Evaluating the Effect of Soluble Silicon on Tomato Yield and Quality in a Pot Experiment
  • Objective: To determine the impact of sodium silicate application on the growth, yield, and nutritional quality of greenhouse-grown tomatoes.

  • Materials:

    • Tomato seeds (e.g., variety 'Zhongza No. 9').

    • Pots (e.g., 10 L capacity) filled with a suitable soil mix.

    • Sodium Silicate (Na₂SiO₃).

    • Standard NPK fertilizer.

    • Greenhouse facilities with controlled environment.

    • Equipment for measuring plant growth parameters (height, stem diameter).

    • Laboratory equipment for analyzing nutrient content, lycopene, and vitamin C.

  • Methodology:

    • Plant Cultivation: Sow tomato seeds and transplant seedlings into pots at the three-leaf stage. Maintain standard greenhouse conditions.

    • Treatment Application:

      • Control Group: Apply standard NPK fertilizer according to recommended rates.

      • Silicon Group: In addition to the standard NPK fertilizer, apply Na₂SiO₃ to the soil at a rate equivalent to 45 kg ha⁻¹. This should be mixed into the soil at the time of transplanting.[1]

    • Data Collection:

      • Growth Parameters: Measure plant height and stem diameter at regular intervals throughout the growing season.

      • Yield: At harvest, record the total number and weight of fruits per plant to calculate single fruit weight and total yield.

      • Nutrient Analysis: Collect shoot and fruit samples, dry them, and analyze for N, P, K, and Si concentrations.

      • Quality Analysis: Analyze fresh fruit samples for lycopene and vitamin C content using established spectrophotometric or chromatographic methods.[1]

    • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences between the control and silicon-treated groups.

Protocol for Assessing the Effect of Foliar Silicic Acid on Soybean Performance
  • Objective: To evaluate the influence of foliar-applied silicic acid on the yield, quality, and nutrient uptake of different soybean varieties.

  • Materials:

    • Soybean seeds of different varieties (e.g., long-duration 'MAUS-2' and short-duration 'KBS-23').

    • Field plots with appropriate soil preparation.

    • Silicic acid solution (e.g., 0.8% Si).

    • Recommended dose of fertilizers for soybean.

    • Knapsack sprayer for foliar application.

    • Equipment for harvesting and processing plant samples.

    • Laboratory facilities for nutrient analysis.

  • Methodology:

    • Experimental Design: Establish a randomized block design with multiple replications for each treatment and soybean variety.

    • Crop Management: Sow soybean seeds and apply the recommended dose of fertilizers and other standard agronomic practices.

    • Treatment Application:

      • Control Group: Receive only the recommended dose of fertilizer.

      • Treatment Groups: Apply foliar sprays of silicic acid at different concentrations (e.g., 2 mL L⁻¹ and 4 mL L⁻¹) and frequencies (e.g., two or three sprays at key growth stages such as flowering and pod development).[4]

    • Data Collection:

      • Yield Components: At maturity, harvest the plants from each plot and separate them into seeds, haulm, and husks. Record the dry weight of each component to determine yield.[4]

      • Quality Parameters: Analyze seed samples for protein and oil content.

      • Nutrient Uptake: Determine the concentration of N, P, K, Ca, Mg, S, and Si in the seed, haulm, and husk samples. Calculate total nutrient uptake based on yield data.[4]

    • Statistical Analysis: Analyze the data using ANOVA to assess the effects of variety, silicon concentration, and their interaction on the measured parameters.

Protocol for Evaluating Silicon-Mediated Drought Stress Tolerance in Tomato
  • Objective: To investigate the role of silicon in mitigating the effects of water stress on tomato seedlings.

  • Materials:

    • Tomato seedlings.

    • Hydroponic culture system or pots with a suitable growing medium.

    • Polyethylene glycol (PEG-6000) to induce water stress.

    • Soluble silicate source (e.g., 2.5 mM silicate).[2]

    • Equipment for measuring physiological parameters (photosynthesis, transpiration, leaf water potential).

    • Laboratory supplies for analyzing oxidative stress markers (H₂O₂, MDA) and antioxidant enzyme activities (SOD, CAT).[1][2][3]

  • Methodology:

    • Plant Growth: Grow tomato seedlings under controlled conditions.

    • Treatment Groups:

      • Control: Normal watering/hydroponic solution.

      • Drought Stress: Induce water stress by adding 10% (w/v) PEG-6000 to the hydroponic solution or by withholding water in pot culture.[2]

      • Silicon + Drought Stress: Apply soluble silicate (2.5 mM) to the nutrient solution or as a drench prior to and during the drought stress period.[2]

    • Data Collection (after a set stress period, e.g., 7 days):

      • Growth: Measure plant dry matter accumulation.[2]

      • Photosynthesis and Water Status: Measure net photosynthetic rate, transpiration rate, and leaf water potential.[2]

      • Root Hydraulic Conductance: Measure the rate of water uptake by the roots.[2]

      • Oxidative Stress Markers: Analyze leaf and root tissues for hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) concentrations.[1][3]

      • Antioxidant Enzymes: Assay the activities of superoxide dismutase (SOD) and catalase (CAT) in plant tissues.[1]

    • Statistical Analysis: Compare the means of the different treatment groups using ANOVA to determine the significance of silicon's effect on drought tolerance.

Signaling Pathways and Mechanisms of Action

Soluble silicon enhances plant resilience to stress through a combination of physical and biochemical mechanisms. A key aspect of its biochemical action is the modulation of plant hormone signaling pathways, particularly those involving Jasmonic Acid (JA) and Abscisic Acid (ABA), which are central to stress responses.[6][7]

Silicon-Mediated Jasmonic Acid (JA) Signaling

The JA signaling pathway is crucial for defense against insect herbivores and certain pathogens. Silicon has been shown to prime or modulate this pathway, leading to a more robust defense response.

JASignaling Stress Biotic Stress (e.g., Herbivory) alpha_linolenic α-Linolenic Acid Stress->alpha_linolenic induces Si Soluble Silicon (Si(OH)4) JA_biosynthesis JA Biosynthesis (LOX, AOS, AOC) Si->JA_biosynthesis modulates Membrane Plasma Membrane alpha_linolenic->JA_biosynthesis JA_Ile JA-Isoleucine (Active form) JA_biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to COI1 COI1 JAZ JAZ Repressor MYC2 MYC2 (TF) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome SCF_COI1->JAZ targets for degradation Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates Response Enhanced Plant Defense Defense_Genes->Response

Figure 1. Simplified workflow of Silicon's modulation of the Jasmonic Acid (JA) signaling pathway.
Silicon-Mediated Abscisic Acid (ABA) Signaling

ABA is a key hormone in regulating responses to abiotic stresses, particularly drought, by controlling stomatal closure and inducing stress-responsive gene expression. Silicon application can influence ABA levels and signaling, thereby improving water use efficiency and stress tolerance.[6][8]

ABASignaling Stress Abiotic Stress (e.g., Drought) ABA_biosynthesis ABA Biosynthesis Stress->ABA_biosynthesis induces Si Soluble Silicon (Si(OH)4) Si->ABA_biosynthesis regulates ABA Abscisic Acid (ABA) ABA_biosynthesis->ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds to PP2C PP2C Phosphatases PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits AREB_ABF AREB/ABF (TFs) SnRK2->AREB_ABF activates Stomata Stomatal Closure SnRK2->Stomata induces Stress_Genes Stress-Responsive Gene Expression AREB_ABF->Stress_Genes activates Response Enhanced Stress Tolerance Stress_Genes->Response Stomata->Response ExperimentalWorkflow start Plant Treatment (Control vs. Si vs. Stress vs. Si+Stress) sampling Tissue Sampling (e.g., Leaf, Root) start->sampling rna_extraction Total RNA Extraction sampling->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative RT-PCR (qRT-PCR) cdna_synthesis->qpcr data_analysis Data Analysis (Relative Gene Expression) qpcr->data_analysis conclusion Conclusion on Si-mediated Gene Regulation data_analysis->conclusion

References

In-depth Analysis of Etacelasil Degradation in Soil Unattainable Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the degradation of the plant growth regulator etacelasil in soil, including its byproducts, degradation pathways, and the analytical methods for its study, could not be completed. Extensive searches of publicly available scientific literature, technical reports, and regulatory databases yielded no specific data on the environmental fate of this compound in terrestrial environments.

While general information regarding the chemical identity and intended use of this compound as an ethylene-releasing agent is accessible, detailed studies outlining its behavior and transformation in soil are conspicuously absent from the public domain. This prevents the creation of an in-depth technical guide as requested.

This compound, also known by its developmental code CGA 13586, is an organosilicon compound designed to influence plant growth processes. However, its registration status, particularly its non-approval for use in the European Union, may contribute to the limited availability of public-facing environmental risk assessments.

The core requirements for a technical guide, including quantitative data on degradation rates (e.g., half-life or DT50 values), detailed experimental protocols for soil metabolism studies, and the identification of major and minor degradation byproducts, remain unfulfilled due to the data gap. Consequently, the visualization of degradation pathways and experimental workflows using Graphviz, as specified in the request, is not feasible.

General principles of pesticide degradation in soil involve a combination of abiotic processes, such as hydrolysis and photolysis, and biotic processes, primarily microbial degradation. The rate and pathway of degradation are influenced by a multitude of factors including soil type, organic matter content, pH, moisture, and temperature. Standard analytical techniques for pesticide residue analysis in soil, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often preceded by extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), would likely be employed for this compound. However, without specific studies, the application of these general principles and methods to this compound remains speculative.

It is probable that detailed studies on the environmental fate of this compound were conducted by the manufacturer for regulatory submission purposes. However, these proprietary studies are often not publicly disclosed in their entirety. Summaries of such data, which might typically be found in regulatory assessment reports from agencies like the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA), were not found through extensive searches.

Toxicological Profile of a Novel Active Ingredient: A Methodological Guide for Non-Target Organism Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature and toxicological databases contain no specific data for a compound named "Etacelasil." The following guide, therefore, provides a comprehensive, in-depth technical framework on the methodologies and data presentation required to establish the toxicological profile of a new chemical entity, such as this compound, in non-target organisms. This guide is intended for researchers, scientists, and drug development professionals to illustrate the necessary ecotoxicological assessments.

Introduction to Ecotoxicological Risk Assessment

The introduction of any new chemical into the environment necessitates a thorough evaluation of its potential impact on non-target organisms.[1][2][3][4] These are species that are not the intended target of the chemical's action but may be exposed to it through various environmental pathways.[1][2][3] Ecotoxicological studies are designed to identify potential hazards to wildlife and ecosystems by determining the concentrations at which a substance may cause adverse effects.[4][5] This process is crucial for regulatory approval and for establishing environmental safety guidelines. The assessment typically involves a tiered approach, starting with base-level acute toxicity tests and progressing to more complex chronic and sub-lethal studies if initial results indicate a potential for risk.

Key Toxicological Endpoints and Data Presentation

Quantitative data from ecotoxicological studies are summarized using standardized endpoints to allow for comparison and risk assessment. The primary endpoints include:

  • LC50 (Median Lethal Concentration): The concentration of a substance in an environmental medium (e.g., water) that is lethal to 50% of a test population over a specified period.[6]

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population when administered directly (e.g., orally or via contact).[7]

  • EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of a test population (e.g., immobilization in Daphnia or growth inhibition in algae).[6]

  • NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control group.[6]

  • LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance at which a statistically significant adverse effect is observed.[6]

The following tables illustrate how toxicological data for a hypothetical substance like "this compound" would be presented.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesTrophic LevelTest DurationEndpointValue (mg/L)
Rainbow Trout (Oncorhynchus mykiss)Fish96 hoursLC5015.2
Water Flea (Daphnia magna)Invertebrate48 hoursEC50 (Immobilization)8.5
Green Algae (Pseudokirchneriella subcapitata)Plant72 hoursEC50 (Growth Rate)2.1

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

SpeciesTrophic LevelTest DurationEndpointValue (mg/L)
Fathead Minnow (Pimephales promelas)Fish28 daysNOEC (Growth)1.8
Water Flea (Daphnia magna)Invertebrate21 daysNOEC (Reproduction)0.9

Table 3: Toxicity of this compound to Terrestrial Non-Target Organisms

Organism GroupSpeciesExposure RouteEndpointValue
PollinatorsHoney Bee (Apis mellifera)Acute ContactLD505.3 µ g/bee
Honey Bee (Apis mellifera)Acute OralLD502.1 µ g/bee
Soil OrganismsEarthworm (Eisenia fetida)AcuteLC50> 1000 mg/kg soil
Earthworm (Eisenia fetida)ChronicNOEC (Reproduction)150 mg/kg soil
BirdsBobwhite Quail (Colinus virginianus)Acute OralLD50850 mg/kg bw

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of toxicological data. The following sections describe standard protocols for key non-target organism testing.

Aquatic Organism Toxicity Testing

Acute Fish Toxicity Test (Following OECD Guideline 203)

  • Test Species: Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Methodology: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.[6] Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours. Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the test.

  • Endpoint: The LC50 is calculated at the end of the 96-hour exposure period.

Daphnia magna Acute Immobilisation Test (Following OECD Guideline 202)

  • Test Species: Daphnia magna.

  • Methodology: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system for 48 hours.[6] The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50 for immobilization is determined at 48 hours.[6]

Algal Growth Inhibition Test (Following OECD Guideline 201)

  • Test Species: Pseudokirchneriella subcapitata or other green algae.

  • Methodology: Exponentially growing cultures of algae are exposed to the test substance for 72 to 96 hours.[6] Algal growth is measured over time using cell counts or a surrogate parameter like fluorescence.

  • Endpoint: The EC50 based on the inhibition of growth rate is calculated.

Terrestrial Organism Toxicity Testing

Honey Bee Acute Toxicity Test (Following OECD Guidelines 213 & 214)

  • Test Species: Honey Bee (Apis mellifera).

  • Methodology:

    • Acute Contact Toxicity (OECD 214): Bees are anaesthetized, and a precise volume of the test substance in a suitable solvent is applied topically to the dorsal thorax.

    • Acute Oral Toxicity (OECD 213): Bees are starved and then individually fed a known dose of the test substance in a sucrose solution.

  • Procedure: For both routes, bees are observed for mortality and behavioral abnormalities for at least 48 hours.[8]

  • Endpoint: The LD50 is calculated at 24 and 48 hours. Pesticides are often classified based on their LD50 values (e.g., highly toxic: < 2 µ g/bee ).[7][9]

Earthworm Acute Toxicity Test (Following OECD Guideline 207)

  • Test Species: Eisenia fetida.

  • Methodology: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate. The test duration is 14 days, with mortality assessed at day 7 and day 14.

  • Endpoint: The LC50 is determined. Sub-lethal effects, such as changes in weight and behavior, are also noted.

Visualization of Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes in toxicology. The following are examples created using the DOT language.

Experimental Workflow for Aquatic Ecotoxicity Testing

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Collection & Analysis A Test Substance Characterization B Stock Solution Preparation A->B D Range-Finding Test (Optional) B->D C Test Organism Acclimation E Definitive Test Exposure (e.g., 96h for fish) C->E F Control Group (No Substance) C->F D->E G Observation of Mortality & Sub-lethal Effects E->G H Water Quality Monitoring E->H F->G F->H I Statistical Analysis (e.g., Probit) G->I J Endpoint Determination (LC50, NOEC) I->J

Caption: General experimental workflow for determining acute aquatic toxicity.

Hypothetical Adverse Outcome Pathway (AOP)

This diagram illustrates a simplified, hypothetical Adverse Outcome Pathway (AOP), a conceptual framework that links a molecular initiating event to an adverse outcome at a biological level of organization relevant to risk assessment.

AOP MIE Molecular Initiating Event (e.g., Receptor Binding) KE1 Key Event 1 (Cellular Response) MIE->KE1 leads to KE2 Key Event 2 (Tissue-Level Effect) KE1->KE2 causes AO Adverse Outcome (e.g., Impaired Reproduction) KE2->AO results in

References

Methodological & Application

Application Notes and Protocols for Studying Ethylene Signaling Pathways Using Etacelasil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etacelasil is a plant growth regulator that functions as an ethylene-releasing agent. Its application provides a method for inducing ethylene-dependent responses in plants, making it a useful tool for studying ethylene signaling pathways. Upon hydrolysis in plant tissues, this compound decomposes to release ethylene gas, which then activates the ethylene signaling cascade. This allows researchers to investigate the downstream molecular events, gene expression changes, and phenotypic outcomes associated with ethylene signaling in a controlled manner.

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the ethylene signaling pathway in plants. The provided protocols and diagrams are intended to guide researchers in designing and conducting experiments to elucidate the intricate mechanisms of ethylene perception and signal transduction.

Mechanism of Action: Ethylene Release

This compound's utility in studying ethylene signaling stems from its controlled release of ethylene gas. The molecule, 2-chloroethyltris(2-methoxyethoxy)silane, undergoes hydrolysis in the presence of moisture within plant tissues. This chemical breakdown liberates ethylene, which then diffuses and binds to ethylene receptors, initiating the signaling cascade.

The Ethylene Signaling Pathway

The ethylene signaling pathway is a well-characterized cascade that regulates a wide range of developmental processes and stress responses in plants. Understanding this pathway is crucial for interpreting the effects of this compound application.

In the Absence of Ethylene:

In the absence of ethylene, the ethylene receptors, located in the endoplasmic reticulum (ER) membrane, are active. These receptors, such as ETR1 (ETHYLENE RESPONSE 1), activate a Raf-like kinase called CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1). CTR1, in turn, phosphorylates and inactivates a key positive regulator of the pathway, EIN2 (ETHYLENE INSENSITIVE 2), which is also localized to the ER membrane. This prevents the downstream signaling cascade from proceeding. In the nucleus, the transcription factors EIN3 (ETHYLENE INSENSITIVE 3) and EILs (EIN3-LIKE proteins) are targeted for degradation by F-box proteins EBF1/2 (EIN3-BINDING F-BOX 1/2).

In the Presence of Ethylene:

When ethylene is present, it binds to the copper cofactor within the ethylene receptors, leading to their inactivation. This inactivation of the receptors prevents the activation of CTR1. Consequently, EIN2 is no longer phosphorylated and is cleaved. The C-terminal fragment of EIN2 (EIN2-CEND) is released from the ER and translocates to the nucleus. Inside the nucleus, EIN2-CEND inhibits the activity of the EBF1/2 F-box proteins, leading to the stabilization and accumulation of the EIN3/EIL transcription factors. These stabilized transcription factors then bind to the promoters of ethylene-responsive genes, activating their transcription and leading to various ethylene-dependent physiological responses.

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus cluster_Absence Absence of Ethylene cluster_Presence Presence of Ethylene ETR1 ETR1 (Receptor) CTR1 CTR1 ETR1->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Cleavage EIN2_C EIN2-CEND EIN2->EIN2_C Translocates EBF12 EBF1/2 EIN2_C->EBF12 Inhibits EIN3 EIN3/EILs EBF12->EIN3 Stabilizes ERFs ERFs EIN3->ERFs Activates Ethylene_Response_Genes Ethylene Response Genes ERFs->Ethylene_Response_Genes Activates Transcription Ethylene Ethylene (from this compound) Ethylene->ETR1 Binds & Inactivates ETR1_abs ETR1 Active CTR1_abs CTR1 Active ETR1_abs->CTR1_abs Activates EIN2_abs EIN2 Inactive (Phosphorylated) CTR1_abs->EIN2_abs Inactivates EIN3_deg EIN3 Degraded

Caption: Ethylene Signaling Pathway Activation by this compound-Released Ethylene.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Seedling Hypocotyl Length in Arabidopsis thaliana

This compound Concentration (µM)Average Hypocotyl Length (mm)Standard Deviation
0 (Control)10.21.5
18.51.2
56.10.9
104.30.7
502.80.5

Table 2: Relative Gene Expression of Ethylene-Responsive Genes in Response to this compound Treatment

Gene NameFold Change (vs. Control) after 6h TreatmentStandard Error
ERF115.22.1
PDF1.225.83.5
EIN31.2 (post-transcriptional regulation)0.3
CTR10.90.2

Experimental Protocols

The following are generalized protocols that can be adapted for using this compound to study ethylene signaling in the model plant Arabidopsis thaliana.

Protocol 1: Triple Response Assay in Arabidopsis Seedlings

The "triple response" is a classic ethylene-induced phenotype in dark-grown seedlings, characterized by inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) agar plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • DMSO (vehicle control)

  • Growth chambers or light-tight boxes

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your standard lab protocol (e.g., 70% ethanol followed by bleach and sterile water washes).

    • Resuspend seeds in sterile 0.1% agar.

    • Prepare MS agar plates containing different final concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM). Ensure the final concentration of the solvent (DMSO) is consistent across all plates, including the control.

    • Pipette the sterilized seeds onto the surface of the MS plates.

  • Stratification and Germination:

    • Seal the plates and stratify the seeds at 4°C in the dark for 2-4 days to synchronize germination.

    • After stratification, expose the plates to light for 4-6 hours to induce germination.

  • Induction of Triple Response:

    • Wrap the plates in aluminum foil or place them in a light-tight box to ensure complete darkness.

    • Incubate the plates at 22-24°C for 3-5 days.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings from the agar.

    • Measure the length of the hypocotyl and root using a ruler or image analysis software (e.g., ImageJ).

    • Observe and score the degree of hypocotyl swelling and apical hook exaggeration.

    • Calculate the average and standard deviation for each treatment and plot the dose-response curve.

Triple_Response_Workflow A Sterilize & Plate Seeds on MS + this compound B Stratify (4°C, dark) A->B C Induce Germination (Light) B->C D Incubate in Dark C->D E Measure Hypocotyl/Root Length D->E F Analyze Data E->F

Caption: Experimental workflow for the triple response assay.
Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol details how to analyze the expression of ethylene-responsive genes following this compound treatment.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 7-10 days old, grown on MS plates)

  • Liquid MS medium

  • This compound stock solution

  • DMSO (vehicle control)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target and reference genes (e.g., ACTIN2)

Procedure:

  • Seedling Growth and Treatment:

    • Grow Arabidopsis seedlings on standard MS agar plates under long-day conditions (16h light/8h dark) at 22°C.

    • Prepare liquid MS medium containing the desired final concentration of this compound and a vehicle control.

    • Carefully transfer seedlings into the liquid medium.

    • Incubate for the desired treatment time (e.g., 1, 3, 6, 12 hours).

  • Tissue Harvest and RNA Extraction:

    • After treatment, quickly blot the seedlings dry and flash-freeze them in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis and qRT-PCR:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

    • Set up the qRT-PCR reactions using a suitable qPCR master mix, cDNA template, and gene-specific primers.

    • Perform the qRT-PCR in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stable reference gene.

    • Present the data as fold change relative to the control treatment.

qRT_PCR_Workflow A Grow Seedlings B Treat with this compound A->B C Harvest & Freeze Tissue B->C D Extract RNA C->D E Synthesize cDNA D->E F Perform qRT-PCR E->F G Analyze Gene Expression F->G

Caption: Workflow for analyzing gene expression in response to this compound.

Concluding Remarks

This compound serves as a convenient and effective tool for the controlled induction of the ethylene signaling pathway in plants. By applying the protocols and understanding the underlying signaling mechanisms described in these notes, researchers can effectively utilize this compound to dissect the complex network of ethylene-mediated responses. Careful experimental design, including appropriate controls and dose-response analyses, will be critical for obtaining robust and reproducible results.

Etacelasil formulation for horticultural use

Author: BenchChem Technical Support Team. Date: November 2025

[2] Etacelasil - Substance Information - ECHA this compound. EC Number: 253-704-7 | CAS Number: 37894-46-5. Dossier status: Active. Last updated: 05-May-2023. At least one registration has been notified to ECHA. Disclaimer: The infocard is automatically generated from the information available in ECHA's databases and does not represent the official position of ECHA. The infocard may be subject to regular updates, therefore the content may change without prior notice. The fact that a substance is registered does not mean that it has been approved for any specific use by the European Union. Additionally, the registration status does not indicate whether the substance is safe for human health or the environment. ECHA does not provide any warranty, express or implied, as to the quality and accuracy of the information provided in the infocard and accepts no liability in connection with its use. 1 [2] this compound - CAS 37894-46-5 - LGC Standards this compound is a plant growth regulator. It is the active ingredient in the commercial product Alsol. It acts by releasing ethylene, which has various effects on plant growth and development. It is used to promote fruit ripening, abscission, and senescence. It is also used to reduce lodging in cereals and to increase the number of female flowers in cucurbits. This compound has been shown to be effective in a variety of crops, including apples, cherries, cotton, cucumbers, grapes, olives, peppers, rice, and tomatoes. 3 this compound - Agrochemicals - LGC Standards this compound is a plant growth regulator. It is the active ingredient in the commercial product Alsol. It acts by releasing ethylene, which has various effects on plant growth and development. It is used to promote fruit ripening, abscission, and senescence. It is also used to reduce lodging in cereals and to increase the number of female flowers in cucurbits. This compound has been shown to be effective in a variety of crops, including apples, cherries, cotton, cucumbers, grapes, olives, peppers, rice, and tomatoes. 3 this compound | C11H25ClO6Si - PubChem this compound is a plant growth regulator that is used to promote fruit ripening and abscission. It is a member of the class of compounds known as organosilicon compounds. It is a colorless liquid that is soluble in water and organic solvents. This compound is not approved for use in the European Union. 4 [No title provided] 5 this compound | 37894-46-5 - ChemicalBook this compound is a plant growth regulator that promotes fruit ripening and abscission. It is a colorless liquid that is soluble in water and organic solvents. This compound is not approved for use in the European Union. 4 this compound - an overview | ScienceDirect Topics this compound is a silicon-based plant growth regulator that releases ethylene upon decomposition in the plant. It is used to promote fruit ripening, abscission (fruit loosening), and senescence. It is also used to reduce lodging in cereals and to increase the number of female flowers in cucurbits. This compound is rapidly absorbed by the leaves and is translocated throughout the plant. It is metabolized to ethylene, which is the active compound. The half-life of this compound in plants is about 2-3 days. 3 Plant growth regulator - Wikipedia Plant growth regulators, also known as plant hormones, are chemicals that are used to alter the growth of plants. They are used in a wide variety of agricultural and horticultural applications, including to promote rooting, to control plant size, to increase fruit set, and to delay senescence. Plant growth regulators can be either naturally occurring or synthetic. The five major classes of plant growth regulators are auxins, gibberellins, cytokinins, abscisic acid, and ethylene. 3 Ethylene - Wikipedia Ethylene is a hydrocarbon and the simplest alkene, with the chemical formula C2H4. It is a colorless flammable gas with a faint "sweet and musky" odor when pure. It is the most widely produced organic compound in the world, with a global production of over 150 million tonnes in 2016. Ethylene is produced industrially by steam cracking of hydrocarbons such as ethane and propane. It is also produced naturally by plants, and acts as a hormone. Ethylene is used in a variety of industrial applications, including as a precursor to polyethylene, ethylene oxide, and ethylene glycol. It is also used to ripen fruits and to promote flowering. 3 Ethylene signaling pathway - Wikipedia In biology, the ethylene signaling pathway is a signal transduction pathway in plants that is activated by the plant hormone ethylene. The pathway consists of a number of components, including ethylene receptors, a MAP kinase cascade, and a family of transcription factors. The pathway is involved in a variety of developmental processes, including seed germination, root hair growth, fruit ripening, and senescence. 3 Ethylene's role in plant development and seed germination - PMB - UC ... Ethylene is a gaseous plant hormone that plays a crucial role in various aspects of plant growth and development. It is involved in processes such as seed germination, root development, shoot and leaf growth, flowering, fruit ripening, and senescence. Ethylene also plays a significant role in a plant's response to both biotic and abiotic stresses. The ethylene signaling pathway has been extensively studied, and many of its components have been identified. These components include ethylene receptors, a Raf-like kinase (CTR1), a transmembrane protein (EIN2), and transcription factors (EIN3/EILs). 3 The role of ethylene in plant-pathogen interactions - PMC Ethylene, a gaseous plant hormone, is involved in a wide range of developmental processes and in the response to biotic and abiotic stresses. In plant-pathogen interactions, ethylene can have a dual role, either promoting or limiting disease development, depending on the specific pathosystem and the timing of the ethylene burst. The ethylene signaling pathway is initiated by the binding of ethylene to its receptors, which are located in the endoplasmic reticulum membrane. In the absence of ethylene, the receptors activate the CTR1 kinase, which in turn represses the downstream signaling pathway. Upon ethylene binding, the receptors become inactive, leading to the de-repression of the downstream signaling pathway. This allows the EIN2 protein to be cleaved and its C-terminal fragment to move to the nucleus, where it activates the EIN3/EIL1 transcription factors. These transcription factors then regulate the expression of a large number of ethylene-responsive genes, which ultimately leads to the various ethylene-dependent responses. 3 The ethylene signal transduction pathway in Arabidopsis - PMC The plant hormone ethylene regulates many aspects of plant growth and development. Genetic and molecular studies in Arabidopsis thaliana have identified key components of the ethylene signal transduction pathway. Ethylene is perceived by a family of receptors that are homologous to bacterial two-component histidine kinases. In the absence of ethylene, the receptors activate the CTR1 protein kinase, which in turn represses the downstream signaling pathway. Ethylene binding to the receptors leads to inactivation of CTR1, which then allows the EIN2 protein to be activated. The activated EIN2 protein then promotes the accumulation of the EIN3 and EIN3-like (EIL) transcription factors, which are the master regulators of the ethylene response. The EIN3/EIL transcription factors activate the expression of a large number of ethylene-responsive genes, including the ERF (ethylene response factor) genes. The ERF proteins are a large family of transcription factors that play a key role in mediating the ethylene response. 6 this compound Formulation for Horticultural Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organosilicon compound that functions as a plant growth regulator. Its primary mechanism of action involves the release of ethylene, a key plant hormone, upon its decomposition within the plant. Ethylene plays a crucial role in a wide array of physiological processes in plants, including fruit ripening, leaf senescence, and abscission (the shedding of plant parts).[2] this compound is utilized in horticulture to manipulate these processes for improved crop management and yield. This document provides detailed application notes and protocols for the use of this compound in a research and development setting.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-chloroethyl-tris(2-methoxyethoxy)silane
CAS Number 37894-46-5
Molecular Formula C11H25ClO6Si
Appearance Colorless liquid
Solubility Soluble in water and organic solvents

Mode of Action

This compound is absorbed by the plant, primarily through the leaves, and is translocated throughout the plant's tissues. Within the plant, it undergoes hydrolysis, which leads to the release of ethylene. This targeted delivery of ethylene allows for the precise manipulation of ethylene-dependent physiological responses. The half-life of this compound in plants is approximately 2 to 3 days.

The released ethylene initiates a signaling cascade within the plant cells. This process begins with ethylene binding to receptors located in the endoplasmic reticulum. In the absence of ethylene, these receptors activate a protein kinase, CTR1, which represses the downstream signaling pathway. Upon ethylene binding, the receptors are inactivated, leading to the de-repression of CTR1. This allows for the activation of the EIN2 protein, a central regulator in the ethylene signaling pathway. The activated EIN2 protein ultimately leads to the activation of transcription factors, such as EIN3 and EILs, which in turn regulate the expression of a multitude of ethylene-responsive genes. This cascade of events results in the observable physiological effects of this compound application.

Etacelasil_Mode_of_Action cluster_plant Plant System cluster_cellular Cellular Response This compound This compound (Applied) Absorption Absorption & Translocation This compound->Absorption Hydrolysis Hydrolysis Absorption->Hydrolysis Ethylene Ethylene (C2H4) Hydrolysis->Ethylene Receptors Ethylene Receptors (ER) Ethylene->Receptors Binds to CTR1 CTR1 (Repressor) Receptors->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Stops repressing Transcription Transcription Factors (EIN3/EILs) EIN2->Transcription Activates GeneExpression Gene Expression Transcription->GeneExpression Regulates Response Physiological Response GeneExpression->Response

Figure 1: this compound mode of action and ethylene signaling pathway.

Horticultural Applications

This compound has demonstrated efficacy in a variety of horticultural applications:

  • Fruit Ripening: Promotes uniform and accelerated ripening in climacteric fruits.

  • Fruit Abscission: Facilitates the loosening of fruits for mechanical harvesting.

  • Senescence: Can be used to induce senescence in certain crops at the end of a growing cycle.

  • Lodging Reduction in Cereals: Strengthens stems to prevent bending and breaking.[2]

  • Flower Sex Expression: Increases the number of female flowers in cucurbits, potentially leading to higher yields.[2]

Experimental Protocols

The following are general protocols for the application of this compound in a research setting. Specific concentrations and application timings will need to be optimized based on the plant species, developmental stage, and desired outcome.

Protocol 1: Foliar Spray Application for Fruit Ripening

Objective: To evaluate the effect of this compound on the ripening of a model fruit species (e.g., tomato).

Materials:

  • This compound stock solution (concentration to be determined based on preliminary studies)

  • Surfactant (non-ionic, e.g., Tween 20)

  • Distilled water

  • Pressurized sprayer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Solution Preparation: Prepare the desired concentrations of this compound in distilled water. A typical starting range for many species is 100-1000 ppm. Add a surfactant at a concentration of 0.05-0.1% (v/v) to ensure even coverage. Prepare a control solution containing only distilled water and the surfactant.

  • Plant Material: Select healthy, mature plants with green, unripe fruit of a uniform size and developmental stage.

  • Application:

    • Randomly assign plants to treatment groups (including a control group).

    • Using a pressurized sprayer, apply the this compound solution to the foliage until runoff. Ensure complete coverage of all leaves.

    • Apply the control solution to the control group in the same manner.

    • Conduct the application during the cooler parts of the day (early morning or late evening) to minimize evaporation.

  • Data Collection: Monitor the plants daily and collect data on the following parameters:

    • Fruit color change (using a chromameter or standardized color chart)

    • Fruit firmness (using a penetrometer)

    • Total soluble solids (using a refractometer)

    • Days to full ripeness

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Foliar_Spray_Workflow A Prepare this compound & Control Solutions B Select Uniform Plant Material A->B C Randomly Assign Treatments B->C D Foliar Spray Application (this compound & Control) C->D E Monitor Plants & Collect Data D->E F Analyze Data & Draw Conclusions E->F

Figure 2: Experimental workflow for foliar spray application.
Protocol 2: Drench Application for Growth Regulation

Objective: To assess the impact of this compound on the vegetative growth of a model plant species.

Materials:

  • This compound stock solution

  • Distilled water

  • Graduated cylinders or beakers

  • Potted plants of a uniform size and age

Procedure:

  • Solution Preparation: Prepare a range of this compound concentrations in distilled water.

  • Plant Material: Use potted plants that have been established in a uniform growing medium.

  • Application:

    • Water the plants thoroughly the day before the application to ensure the growing medium is moist.

    • Apply a known volume of the this compound solution directly to the growing medium of each pot. Ensure the volume is consistent across all treatments.

    • Apply an equal volume of distilled water to the control group.

  • Data Collection: Measure the following parameters at regular intervals (e.g., weekly) for a predetermined period:

    • Plant height

    • Stem diameter

    • Number of nodes

    • Leaf area

  • Data Analysis: Use statistical analysis to compare the growth parameters between the different treatment groups and the control.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment on tomato fruit ripening to illustrate the expected effects of this compound.

Treatment (ppm this compound)Days to Ripening (Mean ± SD)Fruit Firmness at Ripening (N)Total Soluble Solids (%)
0 (Control)14 ± 2.18.5 ± 0.74.2 ± 0.3
25010 ± 1.58.2 ± 0.64.5 ± 0.4
5007 ± 1.27.9 ± 0.54.8 ± 0.3
10005 ± 0.97.5 ± 0.85.1 ± 0.5

Safety Precautions

This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also suspected of damaging the unborn child. Therefore, it is imperative to handle this chemical with appropriate safety measures. Always wear personal protective equipment, including gloves, a lab coat, and safety glasses, when handling this compound. Work in a well-ventilated area or under a chemical fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Regulatory Status

It is important to note that the regulatory status of this compound can vary by region. For instance, it is not an approved active substance for use in plant protection products in the European Union. Researchers should ensure compliance with all local and national regulations regarding the use of this compound.

References

Application Note: A Proposed Analytical Approach for the Determination of Etacelasil Residues

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a proposed, non-validated analytical methodology for the detection and quantification of Etacelasil residues in environmental and agricultural matrices. Due to the limited availability of published methods specific to this compound, this application note provides a generalized protocol based on established techniques for the analysis of other organosilicon compounds and broad-spectrum pesticide residue screening. The proposed workflow utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by determination using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to serve as a starting point for researchers, scientists, and drug development professionals for the development and validation of a robust analytical method for this compound.

Introduction

This compound (CAS No. 37894-46-5) is an organosilicon compound with the molecular formula C11H25ClO6Si. As with any agricultural chemical, the development of reliable and sensitive analytical methods for the determination of its residues in food and environmental samples is crucial for ensuring food safety and monitoring its environmental fate. To date, specific validated analytical methods for this compound are not widely available in the scientific literature. This application note aims to bridge this gap by proposing a comprehensive analytical strategy based on well-established methodologies for pesticide residue analysis.

The proposed method is designed to be adaptable to a variety of sample matrices, such as soil, water, and plant materials. It incorporates a generic and efficient extraction and cleanup procedure, followed by two common, powerful analytical techniques for the final determination.

Proposed Analytical Workflow

The overall proposed workflow for the analysis of this compound residues is depicted in the diagram below.

Etacelasil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., soil, water, plant material) Homogenization Homogenization Sample_Collection->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: Proposed analytical workflow for this compound residue analysis.

Experimental Protocols

Disclaimer: The following protocols are generalized and will require optimization and full validation for the specific matrix and analytical instrumentation used.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and versatile sample preparation technique for pesticide residue analysis in a variety of matrices.[1]

Materials:

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge tubes (50 mL)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing:

    • Primary Secondary Amine (PSA) sorbent

    • C18 sorbent

    • Anhydrous MgSO₄

Protocol:

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For solid samples like fruits or soil, homogenization can be achieved by blending. Water samples may not require homogenization.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The exact salt composition may vary depending on the specific QuEChERS method chosen (e.g., Original, AOAC, or European).

    • Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing PSA, C18, and MgSO₄.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 5 minutes.

    • The resulting supernatant is the final extract, ready for GC-MS or LC-MS/MS analysis. The extract may need to be filtered through a 0.22 µm syringe filter prior to injection.

QuEChERS_Workflow Start Homogenized Sample (10-15 g) Add_ACN Add 10 mL Acetonitrile Start->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer Transfer 1 mL of Supernatant Centrifuge1->Transfer dSPE Add to d-SPE Tube (PSA, C18, MgSO4) Transfer->dSPE Vortex Vortex (30 sec) dSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: Detailed workflow of the proposed QuEChERS sample preparation.

Instrumental Analysis

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds. Given this compound's predicted boiling point, GC-MS is a viable option.

Proposed GC-MS Parameters:

ParameterSuggested Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan

Note: The oven temperature program should be optimized based on the retention time of the this compound analytical standard.

LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of pesticide polarities.

Proposed LC-MS/MS Parameters:

ParameterSuggested Setting
Liquid Chromatograph
ColumnC18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 5% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Ion Source Temp.150 °C
Desolvation Temp.400 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Note: The mobile phase composition and gradient should be optimized. MRM transitions (precursor and product ions) and collision energies must be determined by infusing a pure analytical standard of this compound.

Data Presentation

As no specific quantitative data for this compound is currently available, the following table presents typical performance characteristics that can be expected from a validated QuEChERS-based method for pesticide residue analysis using GC-MS/MS and LC-MS/MS. These values should serve as a benchmark during method development and validation for this compound.

ParameterTypical GC-MS/MS PerformanceTypical LC-MS/MS Performance
Limit of Detection (LOD)0.1 - 5 µg/kg0.1 - 10 µg/kg
Limit of Quantification (LOQ)0.5 - 10 µg/kg0.5 - 20 µg/kg
Linearity (R²)> 0.99> 0.99
Recovery (%)70 - 120%70 - 120%
Repeatability (RSDr %)< 20%< 20%
Reproducibility (RSDwR %)< 25%< 25%

Conclusion

This application note provides a foundational, yet non-validated, framework for the development of an analytical method for the determination of this compound residues. The proposed workflow, combining a generic QuEChERS extraction and cleanup with GC-MS and LC-MS/MS analysis, offers a robust starting point for researchers. It is imperative that any laboratory implementing this methodology undertakes a comprehensive in-house validation to determine the actual performance characteristics for their specific matrices and instrumentation. This includes, but is not limited to, the determination of LOD, LOQ, linearity, accuracy, precision, and matrix effects. The availability of a certified analytical standard for this compound is a prerequisite for method development and validation.

References

Application Notes and Protocols for Etacelasil in Olive Loosening Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of etacelasil as a potential agent for loosening olive fruit to facilitate mechanical harvesting. The information is based on available scientific literature and is intended for research and development purposes.

Introduction

This compound, also known as 2-chloroethyl-tris(2-methoxyethoxy)-silane (CGA 13586), is an ethylene-releasing agent that has been investigated for its potential to promote fruit abscission in olives. By releasing ethylene gas upon contact with water, this compound activates the natural signaling pathways that lead to the loosening of the fruit from the pedicel, thereby reducing the force required for mechanical harvesting. A significant challenge in the use of ethylene-releasing agents is to achieve selective fruit abscission without causing excessive leaf drop, which can be detrimental to the tree's health and future yields. Research suggests that this compound may offer a more favorable differential between fruit and leaf abscission compared to other ethylene-releasing compounds like ethephon, primarily due to its distinct ethylene release kinetics.

Mechanism of Action

This compound's primary mode of action is the release of ethylene gas. Ethylene is a plant hormone that plays a crucial role in the regulation of various physiological processes, including fruit ripening and organ abscission. The ethylene signaling pathway is a well-characterized cascade of events that ultimately leads to the expression of genes encoding cell wall degrading enzymes, such as polygalacturonases and cellulases, in the abscission zone. These enzymes break down the pectin and cellulose in the cell walls, leading to cell separation and the detachment of the fruit.

Key Signaling Pathway

The binding of ethylene to its receptors on the endoplasmic reticulum initiates a signaling cascade that results in the activation of transcription factors. These transcription factors then upregulate the expression of genes responsible for the synthesis of enzymes that degrade the cell wall in the abscission zone.

Ethylene_Signaling_Pathway This compound This compound Application Ethylene Ethylene Release This compound->Ethylene Receptor Ethylene Receptors (ER) Ethylene->Receptor binds to CTR1 CTR1 (Kinase) Receptor->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 stops inhibiting EIN3 EIN3/EIL1 (Transcription Factors) EIN2->EIN3 activates ERF Ethylene Response Factors (ERFs) EIN3->ERF activates CellWall_Enzymes Cell Wall Degrading Enzymes (e.g., Cellulase, Polygalacturonase) ERF->CellWall_Enzymes upregulates transcription of Abscission Fruit Abscission CellWall_Enzymes->Abscission leads to

Caption: Ethylene signaling pathway initiated by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the application of this compound for olive loosening from laboratory studies. Note: These concentrations were determined in a controlled laboratory setting on excised shoots and may not directly translate to optimal field application rates, which require further investigation.

Table 1: this compound Application Concentrations (Laboratory Data)

Application MethodThis compound (CGA 13586) Concentration
Droplet Application3.1 mM
Spray Application1.6 mM

Table 2: Comparative Ethylene Release Profile (Laboratory Data)

CompoundApplicationPeak Ethylene ReleaseDuration of Release
This compound (CGA 13586)3.1 mM dropletRapid and high initial peakShort duration
Ethephon (ET)69 mM dropletSlower and lower initial peakProlonged duration

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for evaluating the efficacy of fruit loosening agents in a laboratory setting.

Protocol 1: Evaluation of this compound-Induced Olive Fruit Loosening on Excised Shoots

Objective: To determine the effect of different concentrations of this compound on the fruit removal force (FRF) of olives in a controlled laboratory environment.

Materials:

  • Mature olive shoots with fruit, harvested from the field.

  • This compound (CGA 13586) stock solution.

  • Surfactant (e.g., Triton X-100).

  • Deionized water.

  • Pressurized spray bottle or micropipette for application.

  • Force gauge with a specialized attachment for gripping olive fruit.

  • Growth chamber or controlled environment room.

Procedure:

  • Preparation of Olive Shoots:

    • Harvest uniform, healthy olive shoots with mature fruit.

    • Recut the base of the shoots under water to prevent air emboli.

    • Place the shoots in beakers or vials containing a holding solution (e.g., deionized water).

    • Acclimate the shoots in a controlled environment (e.g., 25°C, 16h photoperiod) for 24 hours.

  • Preparation of this compound Solutions:

    • Prepare a series of this compound solutions at different concentrations (e.g., starting with a range around 1.6 mM for spray application).

    • Include a non-ionic surfactant (e.g., 0.1% v/v) in all solutions to ensure uniform coverage.

    • Prepare a control solution containing only deionized water and the surfactant.

  • Application of this compound:

    • Randomly assign shoots to different treatment groups (including control).

    • Apply the this compound solutions to the fruit and leaves until runoff using a pressurized spray bottle or apply a precise droplet to the fruit-pedicel junction using a micropipette.

  • Incubation:

    • Place the treated shoots back into the controlled environment.

  • Data Collection:

    • Measure the fruit removal force (FRF) at set time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours) after application.

    • To measure FRF, securely attach the force gauge to the fruit and pull it in a direction parallel to the pedicel until it detaches. Record the peak force required for detachment.

    • At each time point, also record the number of dropped leaves for each shoot to assess defoliation.

  • Data Analysis:

    • Calculate the average FRF and percentage of leaf drop for each treatment group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Experimental_Workflow Start Start: Harvest Olive Shoots Acclimate Acclimate Shoots (24h) Start->Acclimate Prepare_Solutions Prepare this compound Solutions (Varying Concentrations) Acclimate->Prepare_Solutions Treat_Shoots Apply this compound Solutions (Spray or Droplet) Prepare_Solutions->Treat_Shoots Incubate Incubate in Controlled Environment Treat_Shoots->Incubate Measure_FRF Measure Fruit Removal Force (FRF) and Leaf Drop at Time Intervals Incubate->Measure_FRF Analyze_Data Analyze Data and Compare Treatments Measure_FRF->Analyze_Data End End: Determine Optimal Concentration Analyze_Data->End

Caption: Experimental workflow for evaluating this compound.

Field Application Considerations

While specific field data for this compound is limited, the following points should be considered when designing field trials based on the available laboratory information:

  • Concentration Optimization: Field concentrations will likely differ from laboratory concentrations due to environmental factors such as temperature, humidity, and spray coverage. It is crucial to conduct dose-response trials in the field to determine the optimal concentration that maximizes fruit loosening while minimizing leaf drop.

  • Timing of Application: The effectiveness of this compound is dependent on the physiological stage of the fruit. Application should be timed to coincide with the natural maturation of the abscission zone. Maximum reduction in fruit removal force has been observed 7 to 8 days after application in some studies.

  • pH of the Spray Solution: The rate of ethylene release from this compound can be influenced by the pH of the spray solution. This parameter should be monitored and potentially adjusted to optimize performance.

  • Environmental Conditions: Temperature and humidity can affect the rate of ethylene release and its physiological effects. Applications should be made under conditions that favor absorption and activity.

  • Cultivar Variability: Different olive cultivars may exhibit varying sensitivities to ethylene. It is important to evaluate the effects of this compound on the specific cultivar of interest.

Conclusion

This compound shows promise as a selective fruit loosening agent for olives due to its rapid and short-duration ethylene release profile. However, the available data is primarily from laboratory studies. Further research, particularly well-designed field trials, is necessary to establish optimal application concentrations and protocols for the effective and safe use of this compound in commercial olive production. Researchers should focus on bridging the gap between laboratory findings and practical field applications to fully realize the potential of this compound for facilitating mechanical harvesting.

Greenhouse Trial Protocol for Etacelasil: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etacelasil, an organosilicon compound with the chemical formula C11H25ClO6Si, functions as a plant growth regulator.[1][2] Its primary mechanism of action involves its absorption into plant tissues followed by the non-enzymatic release of ethylene gas.[3] Ethylene is a natural plant hormone that influences a wide array of physiological processes, including, but not limited to, the inhibition of stem elongation, an increase in stem thickness, and alterations in geotropism, collectively known as the "triple response".[3] Other documented effects of ethylene on greenhouse crops include the prevention of flowering, increased branching, and the senescence and abscission of leaves and flowers.[4]

This document provides a comprehensive protocol for conducting greenhouse trials to evaluate the efficacy of this compound on ornamental and other greenhouse-grown plant species. The protocol outlines the experimental design, application procedures, data collection, and safety precautions.

Pre-Trial Considerations

Before initiating a full-scale trial, it is crucial to conduct preliminary in-house trials on a small number of plants to determine the optimal concentration range for the specific plant species and desired physiological response. Plant responses to ethylene-releasing compounds can vary significantly depending on the species, cultivar, stage of development, and environmental conditions such as temperature.

Indicator Plants: To confirm the release of ethylene by this compound and to gauge its relative activity, consider using highly sensitive indicator plants such as tomato (Solanum lycopersicum) or Cuphea.[3] In the presence of ethylene, tomatoes will exhibit epinasty (downward bending of leaves), while Cuphea will abscise its flowers, often within 24 hours of exposure.[3]

Experimental Protocol

This protocol is designed as a general guideline and should be adapted based on the specific research objectives and plant species.

1. Plant Material and Growing Conditions:

  • Select healthy, uniform plant material of the desired species and cultivar.

  • Acclimatize plants to the greenhouse environment for a minimum of one week before commencing the trial.

  • Maintain consistent and optimal growing conditions (temperature, humidity, light intensity, and irrigation) throughout the duration of the experiment to minimize variability.

2. Experimental Design:

  • Employ a randomized complete block design (RCBD) to account for any potential environmental gradients within the greenhouse.

  • Include a minimum of three to four treatment groups: a negative control (no this compound application) and at least two to three different concentrations of this compound.

  • Each treatment group should consist of a sufficient number of replicate plants (e.g., 5-10 plants per treatment) to ensure statistical validity.

3. This compound Application:

  • Preparation of Stock Solution: Prepare a stock solution of this compound based on the manufacturer's instructions or the desired highest concentration for the trial. Use distilled or deionized water for dilutions.

  • Application Method: The most common application method for plant growth regulators in greenhouses is a foliar spray.

    • Ensure foliage is dry before application.

    • Apply the solution to the point of runoff, ensuring thorough coverage of all aerial parts of the plant.

    • To prevent cross-contamination, treat each group separately and consider using a spray shield.

  • Application Timing: Apply this compound during the early morning or late evening when temperatures are cooler and humidity is higher to enhance absorption.

  • Frequency of Application: The frequency of application will depend on the desired outcome and the persistence of the product's effect. A single application may be sufficient for some responses, while others might require multiple applications at specified intervals (e.g., weekly or bi-weekly).

4. Data Collection and Parameters to Measure:

The following parameters are commonly assessed to evaluate the effects of ethylene-releasing compounds. The selection of parameters should align with the research objectives.

Parameter CategorySpecific Measurement
Morphological Plant Height (cm)
Internode Length (cm)
Stem Diameter (mm)
Number of Branches/Breaks
Plant Width (cm)
Leaf Area (cm²)
Flower Number
Flower Diameter (cm)
Time to Flower (days)
Leaf Epinasty (angle of petiole)
Physiological Chlorophyll Content (e.g., SPAD meter reading)
Photochemical Efficiency (Fv/Fm)
Rate of Leaf and Flower Senescence
Rate of Leaf and Flower Abscission
Phytotoxicity Visual assessment of any adverse effects such as leaf yellowing (chlorosis), burning, or distortion.

Table 1: Key Parameters for Evaluating this compound Efficacy

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Example Data Table:

Treatment (this compound Conc.)Mean Plant Height (cm) ± SDMean Number of Branches ± SDMean Time to Flower (days) ± SD
Control (0 ppm)
50 ppm
100 ppm
200 ppm

Table 2: Example of a Data Summary Table for an this compound Trial

Safety Precautions

  • Always refer to the Safety Data Sheet (SDS) for this compound before handling.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area when preparing and applying solutions.

  • Store this compound in a cool, dry, and secure location according to the manufacturer's recommendations.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_application Application Phase cluster_data Data Collection Phase cluster_analysis Analysis Phase plant_acclimatization Plant Acclimatization solution_prep This compound Solution Preparation plant_acclimatization->solution_prep randomization Randomization of Plants solution_prep->randomization application Foliar Application of this compound randomization->application data_collection Measure Morphological & Physiological Parameters application->data_collection data_analysis Data Analysis and Interpretation data_collection->data_analysis

Caption: Experimental workflow for a greenhouse trial using this compound.

Putative Signaling Pathway of Ethylene

ethylene_signaling This compound This compound Application Ethylene Ethylene Gas Release This compound->Ethylene Receptor Ethylene Receptors (e.g., ETR1) Ethylene->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Response Physiological Responses (e.g., Epinasty, Branching) Gene_Expression->Response

Caption: Simplified putative signaling pathway of ethylene released from this compound.

References

Application of Etacelasil in Viticulture: A Review of Current Knowledge and Related Silicon-Based Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the current understanding of Etacelasil and its relevance to viticulture. Due to a lack of specific data on the application of this compound in grape cultivation, this guide also explores the broader applications of silicon-based compounds in vineyards as a pertinent alternative.

This compound: Profile and Mode of Action

This compound is an organosilicon compound classified as a plant growth regulator.[1][2] Its primary function is to act as an ethylene-releasing agent.[3][4] Upon application, this compound hydrolyzes in the presence of moisture, breaking down to release ethylene, along with silicic acid and other byproducts.[3] Ethylene is a key plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and abscission (the shedding of plant parts like fruits).[3]

The primary agricultural application of this compound is to promote the loosening of fruits to facilitate mechanical harvesting.[5] This is particularly documented in olive cultivation.[5] By inducing the formation of an abscission zone at the stem of the fruit, this compound reduces the force required to detach the fruit from the plant.

Table 1: Chemical and Toxicological Properties of this compound

PropertyValueSource
IUPAC Name 2-chloroethyltris(2-methoxyethoxy)silane[4]
CAS Registry No. 37894-46-5[4]
Molecular Formula C11H25ClO6Si[4]
Activity Plant Growth Regulator (Ethylene Releaser)[4]
Acute Oral LD50 (Rats) 2066 mg/kg (technical)[5]
EU Pesticide Status Not approved[1]

This compound Application in Viticulture: Current Status

A comprehensive review of scientific literature, patents, and agricultural databases reveals no specific registered uses or documented field trials of this compound in viticulture. The information available is primarily focused on its application as an abscission agent for olives. Therefore, no established protocols, application rates, or efficacy data for grapes can be provided at this time.

Signaling Pathway of Ethylene in Plants

The mechanism of action of this compound is intrinsically linked to the ethylene signaling pathway. The controlled release of ethylene from this compound initiates a cascade of molecular events within the plant cells, leading to the physiological response of fruit loosening. A simplified diagram of this pathway is presented below.

Ethylene_Signaling_Pathway This compound This compound Ethylene Ethylene Gas This compound->Ethylene Hydrolysis Receptor Ethylene Receptors (e.g., ETR1, ERS1) Ethylene->Receptor Binds to CTR1 CTR1 (Kinase) Receptor->CTR1 Inactivates EIN2 EIN2 (Membrane Protein) CTR1->EIN2 Represses EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Activates ERF ERF (Ethylene Response Factors) EIN3_EIL1->ERF Activates Gene_Expression Gene Expression (e.g., Cellulase, Polygalacturonase) ERF->Gene_Expression Induces Abscission Fruit Abscission Gene_Expression->Abscission Leads to

Caption: Simplified ethylene signaling pathway initiated by this compound.

Experimental Protocol: Evaluation of a Potential Abscission Agent in Grapes (Hypothetical)

While no specific protocols for this compound in viticulture exist, a general experimental workflow for evaluating a new abscission agent on grapes would follow these steps. This is a hypothetical protocol for research purposes only.

Experimental_Workflow start Vineyard Selection (Uniform cultivar, age, and vigor) treatment Treatment Application (Varying concentrations of test compound and control) start->treatment measurement1 Fruit Detachment Force (FDF) Measurement at set intervals treatment->measurement1 measurement2 Pre-harvest Fruit Drop Quantification treatment->measurement2 harvest Mechanical Harvest Simulation (Shaker application) measurement1->harvest measurement2->harvest analysis1 Harvest Efficiency (% fruit removed) harvest->analysis1 analysis2 Fruit Quality Analysis (Brix, pH, TA, phenolics) harvest->analysis2 analysis3 Residue Analysis (In must and wine) harvest->analysis3 end Data Analysis and Conclusion analysis1->end analysis2->end analysis3->end

Caption: Hypothetical workflow for testing a fruit abscission agent in viticulture.

Silicon-Based Compounds in Viticulture: An Alternative Approach

Although this compound is not used in viticulture, other silicon-based products are gaining attention for their beneficial effects on grapevines, primarily in mitigating abiotic and biotic stresses.

Silicon, while not considered an essential nutrient, is recognized as a beneficial biostimulant.[6] It is absorbed by plants as orthosilicic acid and accumulates in tissues, reinforcing cell walls and contributing to both structural integrity and biochemical defense mechanisms.[6]

Table 2: Documented Effects of Silicon Application in Viticulture

EffectMechanismPotential Benefit in Viticulture
Improved Water-Use Efficiency Enhanced regulation of stomatal conductance.[6]Increased tolerance to drought conditions.
Strengthened Cell Walls Deposition of silica in epidermal cells.Increased resistance to fungal pathogens and insect pests.[7]
Stress Mitigation Activation of antioxidant enzymes and interaction with stress-related phytohormones like abscisic acid.[6]Enhanced resilience to heat, high solar radiation, and other environmental challenges.[6]
Delayed Senescence Maintenance of cell turgor and membrane stability.Extended leaf photosynthetic activity.[6]

Recent studies have explored the combined foliar application of kaolin and silicon to alleviate drought and heat stress in grapevines, showing promise in protecting berry quality by modulating biochemical composition and hormonal balance.[6]

References

Troubleshooting & Optimization

Technical Support Center: Etacelasil Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the phytotoxic effects of Etacelasil during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a plant growth regulator that belongs to the class of ethylene-releasing compounds. Its primary mode of action is the release of ethylene gas, a natural plant hormone that influences a wide range of physiological processes, including fruit ripening, senescence, and stress responses.

Q2: What are the typical symptoms of this compound phytotoxicity?

A2: Over-application or application under stressful conditions can lead to phytotoxicity. Common symptoms include:

  • Leaf yellowing (chlorosis) and browning (necrosis)

  • Stunted growth

  • Leaf, flower, and fruit drop (abscission)

  • Reduced photosynthetic efficiency

Q3: What factors can exacerbate this compound phytotoxicity?

A3: Several factors can increase the risk of phytotoxicity:

  • High concentrations: Applying this compound at rates exceeding the optimal range for a specific plant species or developmental stage.

  • Environmental stress: High temperatures, drought, and flooding can make plants more susceptible to ethylene-induced stress.[1]

  • Plant sensitivity: Different plant species and even cultivars can have varying levels of sensitivity to ethylene.

Q4: Are there any known safeners for this compound?

A4: While the use of safeners is well-documented for mitigating herbicide phytotoxicity, specific safeners for ethylene-releasing compounds like this compound are not yet commercially established. However, research into compounds that can mitigate oxidative stress, a secondary effect of ethylene overproduction, may offer potential solutions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid leaf yellowing and drop after application. Excessive ethylene production leading to premature senescence.1. Reduce Concentration: Lower the application concentration of this compound in subsequent experiments. 2. Optimize Timing: Apply during cooler parts of the day to reduce stress. 3. Foliar Wash: For recent applications, gently wash the foliage with water to remove unabsorbed this compound.
Stunted plant growth. Inhibition of root and shoot development due to ethylene overexposure.1. Dose-Response Curve: Establish a dose-response curve to determine the optimal concentration for your specific plant species. 2. Nutrient Support: Ensure the plant has adequate nutrition to support recovery.
Reduced fruit or flower quality. Ethylene-induced acceleration of senescence and abscission.1. Targeted Application: Apply this compound at the specific developmental stage required for the desired effect, avoiding sensitive flowering or early fruit development stages.
Inconsistent results between experiments. Variation in environmental conditions or application technique.1. Controlled Environment: Conduct experiments in a controlled environment to minimize variability in temperature, light, and humidity. 2. Standardized Application: Ensure a consistent and uniform application method.

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity

This protocol outlines a method for quantifying the phytotoxic effects of this compound.

1. Plant Material and Growth Conditions:

  • Use healthy, uniform plants of the desired species and cultivar.
  • Grow plants in a controlled environment with standardized light, temperature, and humidity.

2. This compound Application:

  • Prepare a range of this compound concentrations.
  • Apply the solutions uniformly to the plant foliage or as a soil drench, depending on the experimental goals. Include a control group treated with a blank solution.

3. Phytotoxicity Assessment (7-14 days post-application):

  • Visual Assessment: Score phytotoxicity symptoms (e.g., chlorosis, necrosis) on a scale of 0 (no damage) to 5 (severe damage).
  • Growth Measurements: Measure plant height, shoot fresh and dry weight.
  • Chlorophyll Content: Measure chlorophyll content using a spectrophotometer or a handheld chlorophyll meter.
  • Chlorophyll Fluorescence: Measure photosystem II (PSII) efficiency (Fv/Fm) using a portable fluorometer to assess photosynthetic stress.

Protocol 2: Evaluating Potential Safeners or Mitigating Agents

This protocol is designed to test the efficacy of compounds in reducing this compound-induced phytotoxicity.

1. Experimental Design:

  • Include the following treatment groups:
  • Control (no this compound, no safener)
  • This compound only
  • Potential safener only
  • This compound + potential safener (co-application or pre-treatment)

2. Application:

  • Apply the potential safener before, during, or after this compound application, depending on its hypothesized mode of action.

3. Data Collection and Analysis:

  • Collect the same phytotoxicity data as in Protocol 1.
  • Additionally, measure biochemical stress markers:
  • Reactive Oxygen Species (ROS): Quantify levels of hydrogen peroxide (H₂O₂) and superoxide radicals.
  • Antioxidant Enzyme Activity: Measure the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments designed to overcome this compound phytotoxicity.

Table 1: Phytotoxicity Assessment of this compound

This compound Conc. (µM)Visual Injury Score (0-5)Plant Height (cm)Shoot Dry Weight (g)Chlorophyll Content (SPAD)Fv/Fm
0 (Control)0.1 ± 0.0525.2 ± 1.55.8 ± 0.445.3 ± 2.10.82 ± 0.02
1000.5 ± 0.224.8 ± 1.35.6 ± 0.542.1 ± 2.50.80 ± 0.03
5002.8 ± 0.418.5 ± 1.84.1 ± 0.631.7 ± 3.00.65 ± 0.05
10004.5 ± 0.312.1 ± 2.02.5 ± 0.720.4 ± 3.50.48 ± 0.07

Table 2: Efficacy of a Hypothetical Safener on Mitigating Phytotoxicity from 500 µM this compound

TreatmentVisual Injury Score (0-5)H₂O₂ (µmol/g FW)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
Control0.1 ± 0.052.5 ± 0.350.2 ± 4.125.8 ± 2.2
This compound (500 µM)2.8 ± 0.48.9 ± 0.985.6 ± 7.315.1 ± 1.8
Safener X (1 mM)0.2 ± 0.12.8 ± 0.452.1 ± 4.526.5 ± 2.5
This compound + Safener X1.2 ± 0.34.1 ± 0.570.3 ± 6.122.4 ± 2.0

Visualizations

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ETR1 ETR1 (Receptor) CTR1 CTR1 (Kinase) ETR1->CTR1 Inactivates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N No longer phosphorylates EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C Cleavage and release EIN3 EIN3 (Transcription Factor) EIN2_C->EIN3 Stabilizes ERF ERF (Ethylene Response Factor) EIN3->ERF Activates Ethylene_Response_Genes Ethylene Response Genes ERF->Ethylene_Response_Genes Transcription Ethylene Ethylene Ethylene->ETR1 Binds and inactivates

Caption: Ethylene signaling pathway in the presence of ethylene.

Experimental_Workflow A Plant Acclimation (Controlled Environment) B Treatment Application (this compound +/- Safener) A->B C Data Collection (7-14 days) B->C D Visual Assessment (Phytotoxicity Scoring) C->D E Physiological Measurements (Growth, Chlorophyll, Fv/Fm) C->E F Biochemical Assays (ROS, Antioxidant Enzymes) C->F G Statistical Analysis D->G E->G F->G H Results Interpretation G->H

Caption: Workflow for assessing this compound phytotoxicity and mitigation.

Logical_Relationship This compound This compound Ethylene Ethylene This compound->Ethylene releases Stress Stress Ethylene->Stress induces ROS ROS Stress->ROS generates Phytotoxicity Phytotoxicity ROS->Phytotoxicity causes Safener Safener Antioxidant_System Antioxidant_System Safener->Antioxidant_System enhances Antioxidant_System->ROS scavenges Reduced_Phytotoxicity Reduced_Phytotoxicity Antioxidant_System->Reduced_Phytotoxicity

Caption: Logical relationship of this compound-induced stress and mitigation.

References

Improving the efficacy of Etacelasil application

Author: BenchChem Technical Support Team. Date: November 2025

Etacelasil Technical Support Center

Introduction to this compound

This compound is a potent and highly selective second-generation ATP-competitive inhibitor of the mTOR kinase, targeting both mTORC1 and mTORC2 complexes. The mechanistic target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its hyperactivity is implicated in a vast majority of human cancers, making it a key therapeutic target.[2] this compound offers a more complete shutdown of mTOR signaling compared to earlier allosteric inhibitors like rapamycin, overcoming some resistance mechanisms.[3] This guide provides troubleshooting and technical information to help researchers optimize their experiments and effectively utilize this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10-50 mM. The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to 2 years. For cell culture experiments, further dilute the DMSO stock in a sterile aqueous buffer or culture medium immediately before use. Ensure the final DMSO concentration in your experiment is below 0.5% to minimize solvent-induced cytotoxicity.[4]

Q2: What is the primary mechanism of action of this compound?

A: this compound is an ATP-competitive inhibitor of mTOR kinase. By binding to the ATP pocket of the mTOR catalytic site, it prevents the phosphorylation of downstream targets. This action inhibits both mTORC1 (leading to blockade of protein synthesis via S6K1 and 4E-BP1) and mTORC2 (affecting cell survival and metabolism via Akt phosphorylation).[2][3]

Q3: What are the expected downstream effects of this compound treatment?

A: Effective this compound treatment should result in the dephosphorylation of key mTORC1 and mTORC2 substrates. For mTORC1, this includes reduced phosphorylation of S6 Ribosomal Protein (at Ser235/236), S6 Kinase (S6K at Thr389), and 4E-BP1 (at Thr37/46). For mTORC2, a key downstream marker is the reduction of Akt phosphorylation at Ser473.[3]

Q4: Is this compound cytotoxic? What concentrations should I use?

A: Yes, by inhibiting a critical cell growth and survival pathway, this compound induces cell cycle arrest and/or apoptosis, leading to cytotoxicity in a dose- and time-dependent manner. The effective concentration is highly cell-type dependent. We recommend performing a dose-response curve (e.g., from 10 nM to 10 µM) to determine the IC50 for your specific cell line. See the data table below for reference values in common cell lines.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Treatment)

Cell Line Cancer Type IC50 (nM)
MCF-7 Breast Cancer 85
PC-3 Prostate Cancer 120
A549 Lung Cancer 250
U-87 MG Glioblastoma 95

| HCT116 | Colon Cancer | 150 |

Table 2: Recommended Working Concentrations for Common Assays

Assay Suggested Concentration Range Incubation Time
Western Blot (p-S6K, p-Akt) 50 - 500 nM 2 - 24 hours
Cell Viability (MTT/XTT) 10 nM - 10 µM 24 - 72 hours
Immunofluorescence 100 - 1000 nM 6 - 24 hours

| Flow Cytometry (Apoptosis) | 100 nM - 5 µM | 24 - 48 hours |

Troubleshooting Guide

Q5: I am not observing the expected inhibition of downstream targets (e.g., p-S6K, p-Akt) via Western Blot. What could be wrong?

A: This is a common issue that can arise from several factors.

  • Reagent Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a trusted aliquot for each experiment.

  • Cellular Context: The mTOR pathway is highly dynamic. Ensure your cells are in an active growth phase and were serum-starved and then stimulated (e.g., with growth factors like insulin or EGF) before lysis to ensure the pathway is active and inhibition can be observed.

  • Treatment Time & Dose: Inhibition of mTOR targets can be rapid. A short incubation time (e.g., 2-4 hours) is often sufficient to see a strong effect on phosphorylation. Your concentration may also be too low for the specific cell line. Try increasing the dose based on the recommended ranges in Table 2.

  • Feedback Loops: Prolonged mTORC1 inhibition can sometimes lead to a feedback activation of upstream pathways, such as PI3K/Akt signaling.[3] If you see an unexpected increase in p-Akt (Ser473) after long-term treatment, this might be the cause. Analyze earlier time points (e.g., 2, 6, 12 hours) to confirm the initial inhibitory effect.

G cluster_input cluster_checks cluster_solutions cluster_output Start No downstream inhibition observed Reagent Check this compound Storage & Dilution Start->Reagent Protocol Verify Experimental Protocol (Serum Starvation/Stimulation) Reagent->Protocol No issue NewAliquot Use Fresh Aliquot Reagent->NewAliquot Issue found? Dose Optimize Dose & Incubation Time Protocol->Dose No issue SyncCells Synchronize Cells Protocol->SyncCells Issue found? Feedback Consider Feedback Loop Activation (Long-term treatment) Dose->Feedback No issue TimeCourse Perform Dose-Response & Time-Course Dose->TimeCourse Suboptimal? EarlyTime Analyze Early Time Points Feedback->EarlyTime Suspected? Success Inhibition Observed NewAliquot->Success SyncCells->Success TimeCourse->Success EarlyTime->Success

Troubleshooting flowchart for lack of downstream inhibition.

Q6: I'm observing high levels of cytotoxicity even at low concentrations. What should I do?

A:

  • Cell Line Sensitivity: Your cell line may be exceptionally sensitive to mTOR inhibition. Verify the IC50 and ensure your "low concentration" is well below that value for non-cytotoxic mechanistic studies.

  • Solvent Toxicity: Ensure the final concentration of DMSO is non-toxic (ideally ≤0.1%, but not exceeding 0.5%). Run a vehicle control (medium + DMSO) to confirm that the solvent alone is not causing cell death.[4]

  • Off-Target Effects: While this compound is highly selective, off-target effects can never be fully excluded, especially at very high concentrations.[1][5] Stick to the lowest effective concentration possible for your experimental goals.

  • Experiment Duration: Cytotoxicity is time-dependent. For mechanistic studies (e.g., checking phosphorylation status), a short-term incubation (2-6 hours) may be sufficient and will precede widespread cell death.

Q7: this compound appears to have low solubility in my final aqueous medium. How can I fix this?

A:

  • Stock Concentration: Ensure your initial DMSO stock is concentrated enough (e.g., 10-50 mM) so that the volume needed for final dilution is very small.

  • Dilution Method: When making the final dilution, add the DMSO stock to your aqueous buffer/medium while vortexing or mixing gently. This rapid dispersion helps prevent precipitation. Do not add aqueous solution to the concentrated DMSO stock.

  • Use of Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the final medium can help maintain solubility, but check for compatibility with your assay.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition

  • Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates and allow them to reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-16 hours. This lowers basal mTOR activity.

  • Treatment: Pretreat cells with desired concentrations of this compound (e.g., 100 nM, 500 nM) or vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate the mTOR pathway by adding a growth factor (e.g., 100 nM insulin or 20% FBS) for 30 minutes.

  • Cell Lysis: Immediately wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 min at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-S6K (Thr389), anti-S6K, anti-p-Akt (Ser473), anti-Akt, and a loading control like β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

G cluster_prep cluster_treat cluster_process cluster_analysis Seed 1. Seed Cells (70-80% Confluency) Starve 2. Serum Starve (12-16h) Seed->Starve Treat 3. Add this compound (2h Pre-treatment) Starve->Treat Stim 4. Stimulate (e.g., Insulin, 30 min) Treat->Stim Lyse 5. Lyse Cells (RIPA Buffer) Stim->Lyse Quant 6. Quantify Protein (BCA Assay) Lyse->Quant WB 7. Western Blot (SDS-PAGE, Transfer) Quant->WB Detect 8. Immunodetection (Antibodies, ECL) WB->Detect Result Result: Phosphorylation Status Detect->Result

Experimental workflow for Western Blot analysis.

Protocol 2: Cell Viability MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 10 µM down to 1 nM) or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Signaling Pathway Diagram

G cluster_upstream cluster_pathway cluster_downstream GF Growth Factors (Insulin, EGF) PI3K PI3K GF->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT p-Ser473 S6K S6K1 mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation This compound This compound This compound->mTORC2 Inhibition This compound->mTORC1 Inhibition

This compound inhibits both mTORC1 and mTORC2 complexes.

References

Etacelasil stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Etacelasil. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are based on the general chemical properties of organosilicon compounds, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is an organosilicon compound. Like many organosilicon compounds, particularly alkoxysilanes, it is susceptible to hydrolysis in aqueous environments. This instability can lead to the degradation of the compound, affecting experimental reproducibility, therapeutic efficacy, and shelf-life of formulations.

Q2: What is the primary degradation pathway for this compound in water?

The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis. This process involves the cleavage of the silicon-oxygen bonds of the methoxyethoxy groups by water, leading to the formation of silanol intermediates. These silanols are often unstable and can undergo condensation to form siloxane oligomers or polymers. This process is catalyzed by both acidic and basic conditions.

Q3: What are the potential degradation products of this compound?

Based on its structure, 2-chloroethyltris(2-methoxyethoxy)silane, the expected hydrolysis products are 2-chloroethylsilanetriol and 2-methoxyethanol. The silanetriol is prone to self-condensation, forming polyorganosiloxanes.

Q4: How do pH and temperature affect the stability of this compound?

The stability of alkoxysilanes like this compound is significantly influenced by pH and temperature.

  • pH: Hydrolysis is generally slowest near neutral pH (around 7) and is catalyzed by both acidic (pH < 4) and basic (pH > 10) conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and subsequent condensation reactions.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound concentration in my aqueous stock solution.

  • Potential Cause: Hydrolysis of the methoxyethoxy groups.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of your aqueous solution is buffered to a neutral range (pH 6-7) to minimize acid or base-catalyzed hydrolysis.

    • Temperature Control: Prepare and store your stock solutions at low temperatures (e.g., 2-8°C) to slow down the degradation process. For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C.

    • Solvent System: If experimentally permissible, consider preparing a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer immediately before use.

Issue 2: My this compound solution has become cloudy or has formed a precipitate.

  • Potential Cause: Formation of insoluble siloxane polymers due to condensation of silanol intermediates.

  • Troubleshooting Steps:

    • Lower Concentration: Prepare more dilute aqueous solutions to reduce the rate of intermolecular condensation.

    • pH and Temperature Control: As with concentration loss, maintaining a neutral pH and low temperature can slow down the condensation process.

    • Avoid Prolonged Storage: Use freshly prepared aqueous solutions of this compound for your experiments.

Issue 3: I am seeing inconsistent results in my cell-based assays with this compound.

  • Potential Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Fresh Preparation: Add this compound to the cell culture medium immediately before starting the experiment.

    • Time-Course Experiment: If possible, perform a time-course experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

    • Control Experiments: Include appropriate controls to distinguish between the effects of intact this compound and its potential degradation products.

Data on Factors Affecting Stability (Hypothetical)

The following tables provide hypothetical data to illustrate the expected impact of pH and temperature on the stability of this compound in an aqueous solution. Note: This data is for illustrative purposes only and has not been experimentally determined for this compound.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 25°C (Hypothetical)

pHHalf-Life (t½) in hours
3.02
5.024
7.072
9.012
11.01

Table 2: Effect of Temperature on the Half-Life of this compound in Aqueous Buffer at pH 7.0 (Hypothetical)

Temperature (°C)Half-Life (t½) in hours
4200
2572
3724

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol describes a general method to assess the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 5)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffers (e.g., pH 3, 5, 7, 9, 11).

  • Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each test solution.

  • Sample Analysis:

    • Immediately dilute the aliquot with the mobile phase to stop further degradation.

    • Inject the sample onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile) to separate this compound from its degradation products.

    • Monitor the elution using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway This compound This compound (2-chloroethyltris(2-methoxyethoxy)silane) Hydrolysis Hydrolysis (+ 3 H₂O) This compound->Hydrolysis Silanetriol 2-chloroethylsilanetriol Hydrolysis->Silanetriol Methoxyethanol 3 x 2-Methoxyethanol Hydrolysis->Methoxyethanol Condensation Condensation (- n H₂O) Silanetriol->Condensation Polysiloxane Poly(2-chloroethylsiloxane) Condensation->Polysiloxane

Caption: Proposed hydrolysis and condensation pathway of this compound in aqueous solution.

Troubleshooting_Workflow Start Stability Issue Observed (e.g., loss of concentration, precipitation) Check_pH Is the solution pH neutral (6-7)? Start->Check_pH Adjust_pH Adjust pH to 6-7 using a suitable buffer. Check_pH->Adjust_pH No Check_Temp Is the solution stored at a low temperature (2-8°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Store solution at 2-8°C or frozen for long-term. Check_Temp->Adjust_Temp No Check_Solvent Was a fresh aqueous solution prepared from an anhydrous stock? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Solvent Use_Anhydrous_Stock Prepare a fresh aqueous solution from an anhydrous organic stock just before use. Check_Solvent->Use_Anhydrous_Stock No Resolved Issue Resolved Check_Solvent->Resolved Yes Use_Anhydrous_Stock->Resolved Contact_Support If issues persist, consider further characterization (e.g., NMR, MS) to identify degradation products. Resolved->Contact_Support

Caption: Troubleshooting workflow for this compound stability issues in aqueous solutions.

Troubleshooting inconsistent results with Etacelasil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with Etacelasil. Given the limited specific literature on this compound's use in mammalian cell-based assays, this guide addresses common sources of experimental variability that can occur with small molecules in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known function?

This compound, also known as 2-Chloroethyltris(2-methoxyethoxy)silane, is classified as a plant growth regulator.[1] Its documented application is in agriculture.[1][2] There is limited information available in scientific literature regarding its mechanism of action or use in mammalian cell research for drug development.

Q2: How should this compound be stored?

Specific storage conditions for research-grade this compound should be provided by the supplier. As a general guideline for organosilicon compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Q3: What are the known toxicities of this compound?

This compound is classified as harmful if swallowed.[3] It may cause damage to organs through prolonged or repeated exposure and is suspected of damaging the unborn child.[1][3] Appropriate personal protective equipment (PPE) should be worn when handling this compound.

Q4: I am seeing high variability between replicate wells in my cell-based assay. What could be the cause?

High variability between replicates can stem from several factors, including inconsistent cell seeding, poor compound solubility, or edge effects in the microplate. Ensure your cell suspension is homogenous before seeding and that the compound is fully dissolved in the vehicle solvent before further dilution in media. Incubating plates with the outer wells filled with sterile saline or media can help minimize edge effects.

Q5: My dose-response curve for this compound is not consistent between experiments. What should I check?

Inconsistent dose-response curves are a common issue. Key factors to investigate include:

  • Compound Stability: Ensure the stability of this compound in your culture medium over the time course of your experiment.

  • Cell Health and Passage Number: Use cells that are in a consistent growth phase and within a defined low passage number range.

  • Reagent Consistency: Use the same batches of media, serum, and key reagents across experiments whenever possible.

  • Accurate Pipetting: Calibrate and regularly check your pipettes for accuracy, especially when preparing serial dilutions.

Troubleshooting Inconsistent Results

Problem 1: Low or No Apparent Activity of this compound

If this compound is not producing the expected biological effect, consider the following troubleshooting steps.

Experimental Workflow for Investigating Low Activity

G start Start: Low/No Activity Observed solubility Check Compound Solubility start->solubility stability Assess Compound Stability in Media solubility->stability Soluble end Conclusion solubility->end Insoluble: Improve solubilization (e.g., different solvent) concentration Verify Dosing Concentration stability->concentration Stable stability->end Unstable: Reduce incubation time or re-dose compound cell_health Confirm Target Cell Health concentration->cell_health Concentration Correct concentration->end Incorrect: Recalculate and reprepare dilutions positive_control Run Positive Control for Assay cell_health->positive_control Cells Healthy cell_health->end Unhealthy: Use new cell stock, check culture conditions positive_control->end Control Works: Consider off-target effects or lack of on-target activity positive_control->end Control Fails: Troubleshoot assay protocol and reagents

Caption: Troubleshooting workflow for low this compound activity.

Problem 2: High Background Signal or Off-Target Effects

Unexplained cellular toxicity or high background signal can obscure the true effect of the compound.

Logical Flow for Diagnosing High Background

G start Start: High Background Signal vehicle_control Evaluate Vehicle Control start->vehicle_control compound_purity Check Compound Purity vehicle_control->compound_purity Vehicle shows no effect conclusion Conclusion vehicle_control->conclusion Vehicle is toxic: Test lower concentrations or a different solvent assay_interference Test for Assay Interference compound_purity->assay_interference Compound is pure compound_purity->conclusion Impure: Source higher purity compound off_target Investigate Off-Target Effects assay_interference->off_target No direct interference assay_interference->conclusion Interference detected: Use alternative assay readout method off_target->conclusion Off-target effects likely: Perform counter-screens or consult literature for related compounds

Caption: Diagnostic steps for high background or off-target effects.

Experimental Protocols

Protocol 1: Assessing Compound Solubility

A common source of inconsistent results is poor compound solubility.

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

  • Visually inspect the solution for any precipitate. If present, try gentle warming or sonication.

  • Serially dilute the stock solution in your cell culture medium to the highest working concentration you intend to use.

  • Incubate the solution at 37°C for the duration of your experiment.

  • At various time points, visually inspect the solution under a microscope for signs of precipitation.

Observation Interpretation Action
Clear solutionSoluble at this concentrationProceed with experiment
Precipitate formsInsoluble or unstable in mediaLower the working concentration or test alternative solvents
Protocol 2: General Cell Viability Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle-only" control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Sample Data Presentation:

This compound (µM) Absorbance (570 nm) - Rep 1 Absorbance (570 nm) - Rep 2 Absorbance (570 nm) - Rep 3 Average Absorbance % Viability (vs. Vehicle)
0 (Vehicle)1.251.281.221.25100%
11.201.241.181.2196.8%
100.950.980.930.9576.0%
500.550.580.530.5544.0%
1000.200.230.180.2016.0%

Signaling Pathway Considerations

While the specific signaling pathways affected by this compound in mammalian cells are not documented, many small molecules can inadvertently impact common cellular pathways. Below is a generalized diagram of a hypothetical signaling cascade that could be investigated if this compound is suspected of affecting cell proliferation or survival.

This compound This compound Receptor Cell Surface Receptor This compound->Receptor ? Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation/Survival) TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway potentially modulated by a small molecule.

References

Technical Support Center: Etacelasil Application in Plant Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the application of Etacelasil. Due to the limited publicly available data on specific dosages for various plant species, this guide focuses on providing a framework for optimizing this compound concentrations and troubleshooting common issues based on its function as an ethylene-releasing agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in plants?

This compound is classified as a plant growth regulator.[1][2] Its primary mode of action is the release of ethylene, a key plant hormone that influences a wide range of physiological processes, including fruit ripening, leaf senescence, and stress responses. Researchers should, therefore, anticipate that the effects of this compound will be consistent with the known effects of ethylene on the specific plant species being studied.

Q2: What are the primary applications of this compound in a research setting?

As an ethylene-releasing agent, this compound can be used to study ethylene-dependent physiological processes. Potential research applications include, but are not limited to:

  • Inducing or accelerating fruit ripening.

  • Promoting or studying leaf and flower senescence.

  • Investigating plant responses to abiotic and biotic stress where ethylene is a signaling molecule.

  • Modulating plant architecture and development.

Q3: What are the safety precautions for handling this compound?

Users should consult the Material Safety Data Sheet (MSDS) for detailed safety information. Based on available data, this compound is considered harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2] It is also suspected of damaging the unborn child.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.

Q4: How should I prepare a stock solution of this compound?

The solubility of this compound in common laboratory solvents is not well-documented in publicly available sources. It is recommended to start by testing solubility in small volumes of solvents such as DMSO, ethanol, or methanol before preparing a larger stock solution. Once a suitable solvent is identified, prepare a concentrated stock solution and store it under appropriate conditions (e.g., protected from light at -20°C) to maintain stability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect at the applied dosage. 1. Insufficient Concentration: The dosage may be too low to elicit a physiological response in the target plant species. 2. Degraded Compound: The this compound stock solution may have degraded due to improper storage. 3. Application Method: The method of application (e.g., foliar spray, soil drench) may not be optimal for uptake. 4. Plant Insensitivity: The specific developmental stage or genotype of the plant may be less sensitive to ethylene.1. Perform a dose-response experiment with a wider range of concentrations. 2. Prepare a fresh stock solution from a reliable source. 3. Test alternative application methods. For foliar spray, consider adding a surfactant to improve leaf surface coverage. 4. Review literature on ethylene sensitivity for your plant species and developmental stage.
Signs of phytotoxicity (e.g., leaf burn, necrosis, stunted growth). 1. Excessive Concentration: The applied dosage is too high, leading to cellular damage. 2. Solvent Toxicity: The solvent used for the stock solution may be toxic to the plant at the final concentration. 3. Uneven Application: Concentrated droplets of the solution may be causing localized damage.1. Reduce the concentration of this compound in your working solution. 2. Run a control experiment with the solvent alone to rule out solvent-induced phytotoxicity. 3. Ensure a fine, even mist for foliar applications and uniform distribution for soil drenches.
High variability in plant responses. 1. Inconsistent Application: Uneven application of this compound across the experimental batch. 2. Variable Plant Material: Differences in the age, size, or health of the plants. 3. Environmental Fluctuations: Inconsistent environmental conditions (light, temperature, humidity) across the growth facility.1. Standardize the application technique to ensure each plant receives a consistent volume and concentration. 2. Use a uniform batch of plants for your experiments. 3. Ensure all plants are grown under identical and stable environmental conditions.

Experimental Protocols

Protocol: Determining Optimal this compound Dosage

This protocol outlines a general methodology for determining the optimal dosage of this compound for a specific plant species and desired physiological response.

1. Plant Material and Growth Conditions:

  • Select a uniform batch of plants of the desired species and developmental stage.
  • Grow the plants in a controlled environment with consistent light, temperature, humidity, and watering regimes.

2. Preparation of this compound Solutions:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent.
  • Create a series of working solutions by serially diluting the stock solution to cover a broad range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
  • Prepare a mock control solution containing only the solvent at the same final concentration as the highest this compound treatment.

3. Experimental Design and Application:

  • Use a randomized complete block design to minimize the effects of environmental variability.
  • Assign a minimum of 5-10 plants to each treatment group (including the mock control).
  • Apply the prepared solutions to the plants using the chosen application method (e.g., foliar spray until runoff, soil drench with a specific volume).

4. Data Collection and Analysis:

  • At predetermined time points, measure the physiological and morphological parameters of interest (e.g., fruit color, leaf chlorophyll content, plant height, gene expression levels).
  • Record any signs of phytotoxicity.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the statistically significant effects of different concentrations.

5. Determination of Optimal Dosage:

  • The optimal dosage is the lowest concentration that produces the desired physiological effect without causing significant phytotoxicity.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Solanum lycopersicum (Tomato) Fruit Ripening

This compound ConcentrationDays to Ripening (Mean ± SD)Chlorophyll Content (µg/g FW) (Mean ± SD)Signs of Phytotoxicity
Mock Control12.5 ± 1.315.2 ± 2.1None
1 µM11.8 ± 1.114.8 ± 1.9None
10 µM9.2 ± 0.911.5 ± 1.5None
100 µM6.1 ± 0.75.3 ± 0.8None
1 mM5.8 ± 0.64.9 ± 0.7Minor leaf epinasty
10 mMN/AN/ASevere leaf necrosis and abscission

Note: This table contains hypothetical data for illustrative purposes.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Select Uniform Plant Material E1 Randomized Application of Treatments P1->E1 P2 Prepare Serial Dilutions of this compound P2->E1 P3 Prepare Mock Control (Solvent Only) P3->E1 E2 Incubate Under Controlled Conditions E1->E2 A1 Collect Phenotypic and Physiological Data E2->A1 A2 Statistical Analysis (e.g., ANOVA) A1->A2 A3 Determine Optimal Concentration A2->A3 G This compound This compound Application Ethylene Ethylene Gas Release This compound->Ethylene Receptor Ethylene Receptors (e.g., ETR1, ERS1) Ethylene->Receptor binds to CTR1 CTR1 (Kinase) Inactivation Receptor->CTR1 inactivates EIN2 EIN2 Cleavage and Nuclear Translocation CTR1->EIN2 stops repressing EIN3 EIN3/EIL1 Transcription Factors Activation EIN2->EIN3 Response Ethylene-Responsive Gene Expression EIN3->Response activates Physiological Physiological Responses (e.g., Ripening, Senescence) Response->Physiological

References

Technical Support Center: Etacelasil Hydrolysis and Ethylene Release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etacelasil. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving this compound hydrolysis and ethylene release.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is an organosilicon compound classified as a plant growth regulator.[1][2][3] Its primary function is to release ethylene, a key phytohormone that influences various physiological processes in plants, including fruit ripening, abscission (shedding of parts), and senescence.[1][4] In a research context, it is used as a tool to precisely initiate and study ethylene-dependent signaling pathways.[2]

Q2: How does this compound release ethylene?

This compound releases ethylene through a non-enzymatic chemical decomposition process, primarily hydrolysis.[2] When this compound comes into contact with moisture, the silane compound breaks down. This hydrolysis leads to the cleavage of the 2-chloroethyl group, which then decomposes to release ethylene gas (C₂H₄).[2] The other byproducts of this reaction are typically tris(2-methoxyethoxy)silanol and silicic acid.[2]

Q3: What are the key factors that influence the rate of this compound hydrolysis and ethylene release?

The rate of this compound hydrolysis and subsequent ethylene release is primarily influenced by the following factors:

  • pH: The pH of the aqueous solution is a critical factor. Generally, the hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The rate is slowest at a neutral pH (around 7) and increases under acidic or alkaline conditions. For this compound, a shift to a more neutral or slightly alkaline pH upon entering the plant cell cytoplasm is thought to facilitate its decomposition.[2]

  • Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of hydrolysis.

  • Moisture: The presence of water is essential for the hydrolysis reaction to occur.

  • Concentration: The concentration of this compound in the solution can affect the rate of ethylene release.

Q4: Is the ethylene release from this compound dependent on enzymatic activity within the plant tissue?

The primary mechanism of ethylene release from this compound is considered to be a non-enzymatic chemical hydrolysis.[2] This means that the breakdown of the molecule to release ethylene does not require specific plant enzymes. However, the physiological conditions within the plant, such as pH and water availability, create the environment for this chemical reaction to proceed. While some enzymes in biological systems can interact with silicon-carbon bonds, the principal pathway for this compound's action is abiotic hydrolysis.[5][6]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Observed Ethylene-Related Plant Response

Possible Cause Troubleshooting Step
Improper Solution Preparation Ensure this compound is properly dissolved in the chosen solvent before application. Verify the final concentration of the working solution.
Inadequate Hydrolysis Conditions Check the pH of your application medium. If it is neutral, the hydrolysis rate may be very slow. Consider adjusting the pH to be slightly acidic or alkaline, depending on your experimental needs and plant tolerance. Ensure adequate moisture is present at the application site.
Degradation of Stock Solution This compound solutions may not be stable over long periods. Prepare fresh solutions for each experiment. Store the stock compound in a cool, dry, and dark place as indicated by the supplier.
Incorrect Application Method Ensure the application method allows for sufficient contact and uptake by the plant tissue. For example, foliar sprays should evenly coat the leaf surface.
Plant-Specific Sensitivity Different plant species and even different developmental stages of the same plant can have varying sensitivities to ethylene. Consult literature for typical effective concentrations for your plant system.

Issue 2: Rapid and Excessive Plant Response (e.g., leaf yellowing, abscission)

Possible Cause Troubleshooting Step
Concentration Too High The concentration of this compound applied may be too high for the specific plant or experimental conditions. Perform a dose-response curve to determine the optimal concentration.
Rapid Hydrolysis The application conditions (e.g., high temperature, optimal pH for rapid hydrolysis) may be causing a burst of ethylene release. Consider modifying the application conditions to achieve a more gradual release.
Uneven Application Concentrated droplets of the solution on the plant tissue can lead to localized high concentrations of ethylene and tissue damage. Ensure a fine and even spray or application.

Issue 3: Difficulty in Quantifying Ethylene Release

Possible Cause Troubleshooting Step
Inadequate Sample Collection Ethylene is a gas, so the collection method is critical. Use a sealed system (e.g., a closed chamber) to allow ethylene to accumulate in the headspace for measurement.
Low Ethylene Concentration The amount of this compound used may be too low to produce a detectable amount of ethylene with your analytical equipment. Increase the amount of this compound or the incubation time.
Analytical Instrument Sensitivity Ensure your gas chromatograph (GC) or other ethylene sensor has the required sensitivity for the expected ethylene concentrations. Calibrate your instrument with known standards of ethylene gas.
Leaks in the System Check your experimental setup for any gas leaks that would allow the released ethylene to escape before measurement.

Quantitative Data Summary

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-chloroethyl-tris(2-methoxyethoxy)silane
Molecular Formula C₁₁H₂₅ClO₆Si
Molecular Weight 316.85 g/mol
CAS Number 37894-46-5
Appearance Liquid (at room temperature)
Boiling Point 316.3°C at 760 mmHg
Density 1.072 g/cm³
Water Solubility 0.08 M

Source:[2][3][7][8]

Experimental Protocols

Protocol 1: General Preparation of an Aqueous this compound Solution

Objective: To prepare a working solution of this compound for application to plant material.

Materials:

  • This compound

  • Distilled water

  • Appropriate solvent if needed (e.g., a small amount of acetone or ethanol to aid initial dissolution)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • pH meter and calibration buffers

  • Acid or base for pH adjustment (e.g., 0.1 M HCl or 0.1 M NaOH)

Procedure:

  • Determine the desired final concentration of this compound for your experiment.

  • Accurately weigh the required amount of this compound. Safety Note: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as this compound can be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[3]

  • If this compound is not readily soluble in water, first dissolve it in a small volume of a suitable solvent like acetone or ethanol.

  • In a volumetric flask, add the dissolved this compound (or the pure compound if directly soluble) to a volume of distilled water that is less than the final desired volume.

  • Mix the solution thoroughly using a magnetic stirrer until the this compound is fully dissolved.

  • Adjust the pH of the solution to the desired level using 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.

  • Bring the solution to the final desired volume with distilled water.

  • Prepare fresh solutions before each experiment to ensure potency.

Protocol 2: Measurement of Ethylene Release using Gas Chromatography (GC)

Objective: To quantify the amount of ethylene released from an this compound solution or from plant material treated with this compound.

Materials:

  • Gas-tight syringes

  • Sealed incubation vials or chambers of a known volume

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Photoionization Detector (PID)

  • A suitable GC column for separating light hydrocarbons (e.g., a porous layer open tubular (PLOT) column)

  • Certified ethylene gas standard for calibration

  • Carrier gas (e.g., Helium or Nitrogen)

Procedure:

  • Sample Preparation:

    • For in vitro release: Place a known amount of this compound solution in a sealed vial of a known volume.

    • For in planta release: Place the plant material treated with this compound in a sealed chamber of a known volume.

  • Incubation: Incubate the sealed vials or chambers for a defined period at a controlled temperature.

  • Headspace Sampling: After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas from the vial or chamber.

  • GC Analysis:

    • Inject the gas sample into the GC.

    • The GC will separate the gases, and the detector will measure the amount of ethylene.

    • The retention time of the ethylene peak should match that of the ethylene standard.

  • Quantification:

    • Create a calibration curve by injecting known concentrations of the ethylene gas standard into the GC and plotting the peak area against the concentration.

    • Use the peak area of the ethylene from your sample to determine its concentration from the calibration curve.

  • Calculation: Calculate the total amount of ethylene released based on the concentration in the headspace and the known volume of the vial or chamber.

Visualizations

Etacelasil_Hydrolysis_Pathway This compound This compound (2-chloroethyl-tris(2-methoxyethoxy)silane) Hydrolysis Hydrolysis This compound->Hydrolysis H2O H₂O (Moisture) H2O->Hydrolysis Intermediates Unstable Intermediates Hydrolysis->Intermediates Cleavage of 2-chloroethyl group Byproducts Tris(2-methoxyethoxy)silanol + Silicic Acid Hydrolysis->Byproducts Ethylene Ethylene (gas) Intermediates->Ethylene Decomposition

Caption: Hydrolysis pathway of this compound leading to ethylene release.

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ETR1 ETR1/ERS1 (Receptors) CTR1 CTR1 (Kinase) ETR1->CTR1 inactivation of EIN2 EIN2 CTR1->EIN2 inhibition released EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 C-terminus moves to nucleus ERFs ERFs (Transcription Factors) EIN3_EIL1->ERFs activates Ethylene_Response_Genes Ethylene Response Genes ERFs->Ethylene_Response_Genes activates/represses Ethylene Ethylene Ethylene->ETR1 binds & inactivates

Caption: Simplified ethylene signaling pathway in plants.

Troubleshooting_Workflow Start Experiment Start: No/Inconsistent Plant Response Check_Solution Check Solution Preparation: - Correct Concentration? - Fully Dissolved? Start->Check_Solution Check_Conditions Check Application Conditions: - pH appropriate? - Adequate Moisture? Check_Solution->Check_Conditions [ Yes ] Success Problem Resolved Check_Solution->Success [ No, Corrected ] Check_Stock Check Stock Compound: - Freshly Prepared Solution? - Proper Storage? Check_Conditions->Check_Stock [ Yes ] Check_Conditions->Success [ No, Corrected ] Review_Protocol Review Protocol: - Correct Application Method? - Plant Sensitivity Considered? Check_Stock->Review_Protocol [ Yes ] Check_Stock->Success [ No, Corrected ] Review_Protocol->Success [ No, Corrected ] Consult Consult Literature/ Technical Support Review_Protocol->Consult [ Yes ]

References

Technical Support Center: Mitigating Off-Target Effects of Experimental Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

Off-target effects are unintended interactions between an experimental compound and cellular components other than the intended therapeutic target. These interactions can lead to a variety of issues, including:

  • Toxicity: Interactions with unintended targets can disrupt normal cellular processes, leading to cytotoxicity or other adverse effects.[2][3]

  • Reduced therapeutic efficacy: In a drug development context, off-target binding can lead to dose-limiting toxicities that prevent the administration of a therapeutically effective concentration of the compound.[2][3]

Q2: How can I proactively minimize off-target effects during experimental design?

Minimizing off-target effects starts with careful planning. Consider the following:

  • Compound Selection: Whenever possible, select compounds with known high specificity for your target of interest. Utilize predictive online tools to evaluate potential off-target binding based on chemical structure.

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of your compound. Using the minimal necessary concentration can reduce the likelihood of engaging lower-affinity off-targets.

  • Control Experiments: Employ structurally similar but inactive control compounds to differentiate on-target from off-target effects. Additionally, consider using secondary assays with different technologies to validate your primary findings.

Q3: What are the standard methods for detecting and characterizing off-target effects?

Several methods can be used to identify off-target interactions. The choice of method often depends on the nature of the compound and the experimental system.

  • In Vitro Profiling:

    • Kinase Panels: For compounds targeting kinases, screening against a broad panel of kinases is a standard approach to identify unintended inhibitory activity.

    • Receptor Binding Assays: Assess binding to a wide range of receptors, ion channels, and transporters.

  • Cell-Based Assays:

    • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular changes.

    • Proteomics and Transcriptomics: Techniques like RNA-seq can identify changes in gene expression that are not explained by the on-target mechanism.[4]

  • In Silico Approaches:

    • Molecular Docking: Computational models can predict potential binding to off-target proteins based on structural similarity.

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of my compound's target.

  • Question: Have you confirmed target engagement at the concentration you are using?

    • Answer: It's crucial to demonstrate that your compound is interacting with its intended target in your experimental system. Consider performing a target engagement assay, such as a cellular thermal shift assay (CETSA) or a direct binding assay.

  • Question: Have you performed a dose-response curve for the observed phenotype?

    • Answer: A dose-response curve can help determine if the unexpected phenotype occurs at concentrations significantly higher than those required for on-target activity, suggesting an off-target effect.

Issue 2: My compound shows toxicity in cell culture at concentrations where I expect it to be specific.

  • Question: Have you evaluated the general health of the cells?

    • Answer: Use assays for cell viability (e.g., MTT or trypan blue exclusion) and apoptosis (e.g., caspase activity or TUNEL staining) to quantify the toxicity.

  • Question: Can the toxicity be rescued by modulating the on-target pathway?

    • Answer: If the toxicity is due to an on-target effect, you might be able to rescue the phenotype by, for example, adding back a downstream product of the inhibited pathway. If the toxicity persists, it is more likely to be an off-target effect.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for Compound X

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
Target Kinase A10
Off-Target Kinase B1,200120
Off-Target Kinase C5,500550
Off-Target Kinase D>10,000>1,000

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.

Table 2: Troubleshooting Unexpected Phenotypes

ObservationPotential CauseRecommended Action
Cell death at expected efficacious concentrationOn-target toxicity or off-target effectPerform rescue experiments; conduct broad off-target screening.
Activation of an unexpected signaling pathwayOff-target activation or pathway crosstalkProfile compound against a panel of related targets; map the activated pathway.
Inconsistent results between different cell linesCell-type specific off-target effects or differences in target expressionQuantify target expression in each cell line; perform off-target profiling in the sensitive cell line.

Experimental Protocols & Visualizations

Protocol: Off-Target Identification Workflow

A generalized workflow for identifying and validating off-target effects is crucial for robust research.

cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_mitigation Mitigation Strategy Initial Screening Initial Screening Dose-Response Analysis Dose-Response Analysis Initial Screening->Dose-Response Analysis Identify hits In Silico Prediction In Silico Prediction Binding Assays Binding Assays In Silico Prediction->Binding Assays Predict candidates Phenotypic Observation Phenotypic Observation Phenotypic Observation->Dose-Response Analysis Unexpected effect Dose-Response Analysis->Binding Assays Confirm potency Cellular Target Engagement Cellular Target Engagement Binding Assays->Cellular Target Engagement Validate interaction Dose Optimization Dose Optimization Cellular Target Engagement->Dose Optimization Define therapeutic window Structural Modification Structural Modification Cellular Target Engagement->Structural Modification Improve selectivity

Caption: Workflow for identifying and mitigating off-target effects.

Signaling Pathway: On-Target vs. Off-Target Effects

Understanding how a compound interacts with multiple pathways is key to interpreting experimental outcomes.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor A Receptor A Kinase A Kinase A Receptor A->Kinase A Transcription Factor A Transcription Factor A Kinase A->Transcription Factor A Desired Cellular Response Desired Cellular Response Transcription Factor A->Desired Cellular Response Receptor B Receptor B Kinase B Kinase B Receptor B->Kinase B Transcription Factor B Transcription Factor B Kinase B->Transcription Factor B Undesired Cellular Response Undesired Cellular Response Transcription Factor B->Undesired Cellular Response Compound X Compound X Compound X->Kinase A Inhibition (High Affinity) Compound X->Kinase B Inhibition (Low Affinity)

Caption: On-target versus off-target pathway inhibition by Compound X.

Logical Relationship: Troubleshooting Guide

A logical diagram can help navigate the decision-making process when troubleshooting.

Unexpected Phenotype Unexpected Phenotype Dose Dependent? Dose Dependent? Unexpected Phenotype->Dose Dependent? On-Target Concentration? On-Target Concentration? Dose Dependent?->On-Target Concentration? Yes Re-evaluate Experiment Re-evaluate Experiment Dose Dependent?->Re-evaluate Experiment No Likely Off-Target Likely Off-Target On-Target Concentration?->Likely Off-Target No (Higher Conc.) Potential On-Target Effect Potential On-Target Effect On-Target Concentration?->Potential On-Target Effect Yes

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

Challenges in large-scale application of Etacelasil

Author: BenchChem Technical Support Team. Date: November 2025

Overview

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etacelasil. The information is designed to address common challenges encountered during the large-scale application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the enzyme Diacylglycerol Kinase alpha (DGKα). By inhibiting DGKα, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of DAG, which in turn enhances and prolongs the activation of downstream signaling pathways, most notably Protein Kinase C (PKC) and Ras-related proteins. This mechanism is crucial for its observed effects on T-cell activation and anti-tumor immunity.

Q2: We are observing lower than expected potency of this compound in our in vitro T-cell activation assays. What are the potential causes?

A2: Several factors could contribute to reduced potency. Firstly, ensure the purity and integrity of the this compound compound, as degradation can significantly impact its activity. Secondly, the choice of cell line or primary T-cell population is critical; expression levels of DGKα can vary, affecting the compound's efficacy. Finally, assay conditions such as serum concentration in the media can influence the bioavailability of this compound. It is recommended to perform a dose-response curve and verify target engagement with a proximal biomarker assay.

Q3: Our team is struggling with the solubility of this compound for in vivo studies. What is the recommended formulation strategy?

A3: this compound has low aqueous solubility, which presents a challenge for in vivo delivery. A common and effective formulation involves dissolving this compound in a vehicle composed of 10% N,N-dimethylacetamide (DMA), 40% polyethylene glycol 300 (PEG300), and 50% propylene glycol (PG). This vehicle has been shown to achieve adequate solubility and bioavailability for preclinical animal studies. Always prepare the formulation fresh before administration.

Q4: What are the expected off-target effects of this compound?

A4: While this compound is highly selective for DGKα, high concentrations may lead to off-target effects on other DGK isoforms or lipid kinases. It is crucial to use the lowest effective concentration to minimize these effects. A kinome scan or similar broad-panel screening can help identify potential off-target interactions in your specific experimental system.

Troubleshooting Guides

Issue 1: Inconsistent Results in T-Cell Proliferation Assays
  • Problem: High variability in T-cell proliferation rates upon this compound treatment across replicate experiments.

  • Potential Causes & Solutions:

    • Compound Stability: this compound may degrade with improper storage or handling. Store at -20°C or below and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock solution.

    • Cell Health and Density: Ensure T-cells are healthy and in the logarithmic growth phase before starting the assay. Inconsistent initial cell seeding density can lead to variable results.

    • Stimulation Conditions: The strength and timing of T-cell receptor (TCR) stimulation (e.g., with anti-CD3/CD28 antibodies) are critical. Standardize the stimulation protocol meticulously.

Issue 2: Poor Bioavailability in Animal Models
  • Problem: Lower than expected plasma concentrations of this compound following oral or intraperitoneal administration.

  • Potential Causes & Solutions:

    • Formulation Issues: Improperly prepared or precipitated formulation. Ensure all components of the vehicle are fully dissolved before adding this compound and vortex thoroughly.

    • Route of Administration: The chosen route may not be optimal. Compare different administration routes (e.g., oral gavage vs. intraperitoneal injection) to determine the most effective one for your model.

    • Metabolic Instability: this compound may be rapidly metabolized. Consider co-administration with a metabolic inhibitor (if appropriate for the study) or use a different animal strain with a known metabolic profile.

Quantitative Data Summary

ParameterValueConditions / Notes
IC₅₀ (DGKα Inhibition) 10 - 50 nMVaries depending on the specific assay conditions used.
In Vivo Formulation 10% DMA, 40% PEG300, 50% PGRecommended vehicle for preclinical animal studies.
Typical In Vivo Dose 10 - 30 mg/kgDependent on the animal model and therapeutic indication.
Aqueous Solubility < 1 µg/mLHighly insoluble in aqueous buffers.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay

  • Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

  • Plating: Plate the T-cells at a density of 1 x 10⁵ cells/well in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium and add to the cells. Include a vehicle-only control.

  • Stimulation: Add anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations to stimulate T-cell activation.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Readout: Measure T-cell proliferation using a standard method such as BrdU incorporation or a CellTiter-Glo® Luminescent Cell Viability Assay.

Visualizations

Etacelasil_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR/CD28 PLCg1 PLCγ1 TCR->PLCg1 Stimulation PIP2 PIP₂ PLCg1->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates DGKa DGKα DAG->DGKa Substrate T_Cell_Activation T-Cell Activation PKC->T_Cell_Activation RasGRP->T_Cell_Activation PA Phosphatidic Acid (PA) DGKa->PA Converts to This compound This compound This compound->DGKa Inhibits

Caption: Signaling pathway of this compound in T-cell activation.

Experimental_Workflow start Start: Isolate T-Cells plate_cells Plate T-Cells in 96-well format start->plate_cells add_this compound Add this compound (or Vehicle) plate_cells->add_this compound stimulate Stimulate with α-CD3/α-CD28 add_this compound->stimulate incubate Incubate for 48-72h stimulate->incubate measure_prolif Measure Proliferation (e.g., BrdU) incubate->measure_prolif end End: Analyze Data measure_prolif->end

Caption: Workflow for in vitro T-cell proliferation assay.

Troubleshooting_Logic action_node action_node start Inconsistent In Vitro Results? check_compound Compound Integrity? start->check_compound check_cells Cell Health/Density? start->check_cells check_stim Stimulation Consistent? start->check_stim sol_compound Store properly. Use fresh dilutions. check_compound->sol_compound No sol_cells Use healthy cells. Standardize seeding. check_cells->sol_cells No sol_stim Standardize stimulation protocol. check_stim->sol_stim No

Caption: Logic diagram for troubleshooting inconsistent results.

Technical Support Center: Enhancing the Shelf Life of Etacelasil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Etacelasil. The following information is designed to facilitate the development of stable and effective this compound formulations.

Understanding this compound Stability

This compound, chemically known as (2-Chloroethyl)tris(2-methoxyethoxy)silane, is a trialkoxysilane compound. The primary degradation pathway for this compound and other alkoxysilanes is hydrolysis of the silicon-oxygen bonds. This process is often autocatalytic and is significantly influenced by factors such as pH, moisture content, and the presence of certain excipients. The hydrolysis of the three alkoxy groups occurs in a stepwise manner, leading to the formation of silanol intermediates, which are prone to condensation, forming siloxane oligomers and polymers. This can result in a loss of active ingredient, changes in physical properties, and the formation of insoluble precipitates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of formulating this compound.

Issue Potential Cause Recommended Action
Precipitation or gel formation in aqueous formulations. Hydrolysis and subsequent condensation of this compound is occurring. This is accelerated by neutral or alkaline pH.Adjust the pH of the formulation to a mildly acidic range (pH 3-5). Use a suitable buffering agent to maintain the target pH. Minimize water activity by using co-solvents or working in low-moisture conditions.
Loss of this compound potency over time in liquid formulations. Ongoing hydrolysis and condensation of the active ingredient.In addition to pH control, consider the use of non-aqueous or low-water-content solvent systems. Store the formulation at reduced temperatures (e.g., 2-8°C) to slow down the degradation kinetics.
Inconsistent analytical results for this compound concentration. Incomplete extraction of this compound from the formulation matrix or degradation during sample preparation.Ensure the chosen analytical solvent completely dissolves all formulation components and effectively extracts this compound. For GC analysis, derivatization might be necessary to improve volatility and stability. For HPLC, ensure the mobile phase is compatible and prevents on-column degradation.
Phase separation in oil-based or emulsion formulations. Incompatibility of this compound or its degradation products with the oil phase or other excipients.Screen different surfactants and co-surfactants to improve the emulsification and stabilization of the formulation. Evaluate the impact of different oils on the stability of this compound.
Discoloration of the formulation upon storage. Potential interaction between this compound or its degradation products with other formulation components or impurities.Conduct compatibility studies with all excipients to identify any interactions. Consider the use of antioxidants if oxidative degradation is suspected, although hydrolysis is the primary concern.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the trialkoxysilane moiety. This reaction is initiated by the presence of water and leads to the formation of silanol intermediates. These intermediates are highly reactive and can undergo condensation to form siloxane oligomers and polymers, which may precipitate out of solution.

Q2: How does pH affect the stability of this compound formulations?

A2: The stability of this compound is highly pH-dependent. Generally, mildly acidic conditions (pH 3-5) can slow down the rate of condensation of the silanol intermediates, thereby improving the shelf life of the formulation. Neutral and alkaline conditions significantly accelerate the condensation process, leading to rapid degradation.

Q3: What are the ideal storage conditions for this compound formulations?

A3: To minimize degradation, this compound formulations should be stored in tightly sealed containers to protect from moisture. Storage at controlled room temperature is standard, but for enhanced stability, refrigeration (2-8°C) is recommended to reduce the rate of hydrolytic degradation.

Q4: What analytical techniques are suitable for quantifying this compound in a formulation?

A4: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the quantification of this compound. A GC method, often with a Flame Ionization Detector (FID), is suitable for analyzing volatile silane compounds. An HPLC method, typically with UV detection, can also be developed and validated as a stability-indicating method to separate the parent compound from its degradation products.

Q5: How can I perform a forced degradation study for an this compound formulation?

A5: A forced degradation study for this compound should include exposure to acidic, basic, and neutral hydrolytic conditions, as well as oxidative and photolytic stress.[1] The goal is to generate potential degradation products to develop and validate a stability-indicating analytical method. It is recommended to aim for 5-20% degradation of the active ingredient.

Quantitative Data Summary

The following table summarizes hypothetical stability data for an this compound formulation under accelerated storage conditions. This data is for illustrative purposes and actual stability will depend on the specific formulation.

Storage Condition Time Point This compound Assay (%) Appearance pH
40°C / 75% RH0 Months100.0Clear, colorless solution4.5
1 Month98.2Clear, colorless solution4.5
3 Months95.1Clear, colorless solution4.4
6 Months90.5Slight opalescence4.3
25°C / 60% RH0 Months100.0Clear, colorless solution4.5
6 Months99.1Clear, colorless solution4.5
12 Months98.0Clear, colorless solution4.5
24 Months96.2Clear, colorless solution4.4

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating HPLC method for the quantification of this compound. Method validation according to ICH guidelines is required.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the low UV range, e.g., 210 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Accurately weigh a portion of the formulation and dilute with the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and standards. The method should be able to separate the peak of intact this compound from any peaks corresponding to degradation products generated during forced degradation studies.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on an this compound formulation.

  • Acid Hydrolysis: Treat the formulation with 0.1 M HCl at 60°C for up to 48 hours. Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours), neutralize, and analyze by the stability-indicating HPLC method.

  • Base Hydrolysis: Treat the formulation with 0.1 M NaOH at room temperature. Due to the rapid degradation under basic conditions, sample at shorter intervals (e.g., 0.5, 1, 2, 4 hours). Neutralize samples before analysis.

  • Neutral Hydrolysis: Reflux the formulation in water at 60°C for up to 48 hours. Sample at various time points and analyze.

  • Oxidative Degradation: Treat the formulation with 3% hydrogen peroxide at room temperature for up to 24 hours. Protect from light. Sample at various time points and analyze.

  • Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the sample and a dark control.

Visualizations

This compound Hydrolytic Degradation Pathway This compound This compound ((2-Chloroethyl)tris(2-methoxyethoxy)silane) Step1 First Hydrolysis (+H2O, -CH3OCH2CH2OH) This compound->Step1 Silanol1 Monosilanol Intermediate Step1->Silanol1 Step2 Second Hydrolysis (+H2O, -CH3OCH2CH2OH) Silanol1->Step2 Condensation Condensation (-H2O) Silanol1->Condensation Silanol2 Disilanol Intermediate Step2->Silanol2 Step3 Third Hydrolysis (+H2O, -CH3OCH2CH2OH) Silanol2->Step3 Silanol2->Condensation Silanetriol Silanetriol (Highly Reactive) Step3->Silanetriol Silanetriol->Condensation Siloxane Siloxane Oligomers/Polymers (Precipitate/Gel) Condensation->Siloxane

Caption: Hydrolytic degradation pathway of this compound.

Troubleshooting Workflow for Formulation Instability Start Instability Observed (Precipitation, Potency Loss) CheckpH Is formulation pH in the acidic range (3-5)? Start->CheckpH AdjustpH Adjust pH with buffer CheckpH->AdjustpH No CheckWater Is water activity minimized? CheckpH->CheckWater Yes AdjustpH->CheckWater ModifySolvent Consider non-aqueous or low-water co-solvents CheckWater->ModifySolvent No CheckExcipients Are all excipients compatible? CheckWater->CheckExcipients Yes ModifySolvent->CheckExcipients ScreenExcipients Conduct excipient compatibility studies CheckExcipients->ScreenExcipients No CheckStorage Are storage conditions optimal? CheckExcipients->CheckStorage Yes ScreenExcipients->CheckStorage ModifyStorage Store at reduced temperature and protect from moisture CheckStorage->ModifyStorage No Stable Stable Formulation CheckStorage->Stable Yes ModifyStorage->Stable

Caption: Logical workflow for troubleshooting this compound formulation instability.

References

Technical Support Center: Etacelasil Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the compatibility of Etacelasil with other agrochemicals. Due to the limited availability of specific compatibility studies for this compound, this guide emphasizes best practices for determining compatibility through established experimental protocols and provides troubleshooting for common issues encountered during the preparation and application of tank mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an organosilicon plant growth regulator that functions by releasing ethylene. [1][2]Its chemical structure, specifically the silicon-carbon bond and methoxyethoxy groups, influences its stability and the rate at which it hydrolyzes to release ethylene. [1]This released ethylene then plays a crucial role in modulating the hormonal balance within the plant, particularly the ratio of auxin to ethylene, which can trigger physiological responses such as abscission (the shedding of leaves or fruit). [1] Q2: What are the potential risks of tank-mixing this compound with other agrochemicals?

A2: Tank-mixing incompatible chemicals can lead to several problems, including:

  • Physical Incompatibility: This can manifest as the formation of precipitates, gels, or clumps, which can block spray nozzles and lead to uneven application. [3][4]* Chemical Incompatibility: This involves a chemical reaction between the mixed products, which can lead to the degradation of active ingredients, reducing the efficacy of the application. [3][5]It may also result in the formation of new compounds that could be phytotoxic to the target crop. [5]* Antagonism: The combined effect of the mixed agrochemicals is less than the sum of their individual effects. [6]* Synergism: The combined effect is greater than the sum of their individual effects, which can sometimes lead to unintended crop injury. [6] Q3: Is there a list of agrochemicals that are compatible with this compound?

A3: Currently, there is a lack of publicly available, specific data on the compatibility of this compound with other named agrochemicals. Therefore, it is crucial for researchers to perform their own compatibility tests before any new tank mix.

Q4: How can I determine if this compound is compatible with another agrochemical?

A4: A "jar test" is a simple and effective method to determine the physical compatibility of a proposed tank mix. [4][7][8]This test involves mixing the components in a small, clear container in the same proportions they would be in the spray tank. Observing the mixture for signs of incompatibility, such as precipitation or separation, can prevent costly application issues. [4][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitates or solids form in the spray tank. Physical incompatibility between tank-mix partners. [3]1. Always conduct a jar test before mixing in the spray tank. [4] 2. Ensure the correct mixing order is followed (see Experimental Protocols section). [7][9] 3. Check water quality; hard water can sometimes contribute to precipitation.
The spray mixture separates into layers. Inadequate agitation or physical incompatibility of formulations (e.g., oil- and water-based products). [3]1. Ensure continuous and adequate agitation throughout the mixing and application process. [9] 2. Perform a jar test to check for separation. [8]
Reduced efficacy of one or more agrochemicals. Chemical incompatibility leading to the degradation of active ingredients. [3][5]1. Review the labels of all products for any known incompatibilities. [7] 2. Be aware that chemical incompatibility may not be visible; a small-scale field test may be necessary to assess efficacy. [5]
Unexplained crop injury (phytotoxicity). Chemical incompatibility creating a phytotoxic mixture or a synergistic effect increasing the activity of one or more products to harmful levels. [3][6]1. Always consult product labels for warnings about tank-mixing. [7][10] 2. Test the mixture on a small area of the crop before widespread application.
Excessive foaming in the tank. Can be caused by certain combinations of products and excessive agitation. 1. Use an anti-foaming agent if necessary. [7] 2. Avoid excessive agitation once products are mixed.

Experimental Protocols

Jar Test for Physical Compatibility

This protocol is a generalized procedure for conducting a jar test to assess the physical compatibility of this compound with other agrochemicals.

Materials:

  • Two clean, clear glass jars with lids (1-quart or 1-liter)

  • The water source that will be used for the spray solution

  • All agrochemicals to be included in the tank mix, including this compound

  • Measuring spoons and pipettes for accurate measurement

  • A compatibility agent (optional)

Procedure:

  • Add one pint of the carrier (e.g., water) to each of the two jars. [8]2. To one of the jars, add the recommended amount of a compatibility agent, if one is being considered. [8]3. Gently agitate the jars.

  • Add the individual agrochemicals to each jar in the proper mixing order (see A.P.P.L.E.S. mixing order below), one at a time. The amount of each product should be proportional to the rate that will be used in the field.

  • After adding each product, cap the jar and invert it 10-15 times to ensure thorough mixing.

  • Once all products have been added, let the jars stand for 15-30 minutes and observe for any signs of incompatibility such as:

    • Formation of precipitates, flakes, or sludge

    • Separation into layers

    • Formation of gels or scum

    • Changes in temperature or color

  • If the mixture with the compatibility agent is stable but the one without is not, the compatibility agent is necessary for the tank mix. [8] A.P.P.L.E.S. Mixing Order:

A widely accepted order for adding different agrochemical formulations to a spray tank is the A.P.P.L.E.S. acronym. [7]

  • A - Ammonium sulfate and other water conditioning agents and anti-foaming agents.

  • P - Powders (soluble), such as soluble granules (SG) and soluble powders (SP).

  • P - Powders (dry), such as wettable powders (WP) and water-dispersible granules (WDG).

  • L - Liquid flowables and suspensions, such as suspension concentrates (SC) and aqueous suspensions (AS).

  • E - Emulsifiable concentrates (EC).

  • S - Solutions and soluble liquids (SL).

Quantitative Data Summary

Table 1: Hypothetical Physical Compatibility of this compound with Other Agrochemicals

Tank Mix Partner Formulation Type Mixing Ratio (this compound:Partner) Observation after 30 min Compatibility Rating
Fungicide AWettable Powder (WP)1:1No separation or precipitationCompatible
Herbicide BEmulsifiable Concentrate (EC)1:1Slight separation, remixes easilyModerately Compatible (agitation required)
Insecticide CSoluble Liquid (SL)1:2Formation of fine precipitateIncompatible
Micronutrient DSuspension Concentrate (SC)1:0.5Thickening of the mixtureIncompatible

Compatibility Rating Scale: Compatible (no adverse effects), Moderately Compatible (minor issues that can be managed), Incompatible (do not tank mix).

Visualizations

Ethylene Signaling Pathway

The following diagram illustrates the simplified signaling pathway of ethylene in a plant cell, which is initiated by the release of ethylene from this compound.

Ethylene_Signaling cluster_hydrolysis This compound Hydrolysis cluster_cell Plant Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ethylene Ethylene This compound->Ethylene Hydrolysis Receptor Ethylene Receptors (e.g., ETR1) Ethylene->Receptor Binds to CTR1 CTR1 (Active) Receptor->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Represses EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 Activates (via cleavage and nuclear translocation) Degradation Protein Degradation EIN3_EIL1->Degradation ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Activates Response Gene Expression & Physiological Response (e.g., Abscission) ERFs->Response

Caption: Simplified ethylene signaling pathway in plants.

Experimental Workflow for Compatibility Testing

This diagram outlines the logical steps a researcher should follow when planning to use this compound in a tank mix.

Compatibility_Workflow Start Propose Tank Mix with This compound Consult_Labels Consult Product Labels for Prohibitions/Recommendations Start->Consult_Labels Is_Prohibited Is Tank Mix Prohibited? Consult_Labels->Is_Prohibited Jar_Test Perform Jar Test Is_Prohibited->Jar_Test No Do_Not_Mix Do Not Tank Mix Is_Prohibited->Do_Not_Mix Yes Is_Compatible Is it Physically Compatible? Jar_Test->Is_Compatible Small_Scale_Test Conduct Small-Scale Field Test for Efficacy and Phytotoxicity Is_Compatible->Small_Scale_Test Yes Is_Compatible->Do_Not_Mix No Proceed Proceed with Full-Scale Application Small_Scale_Test->Proceed

References

Validation & Comparative

Etacelasil vs. Ethephon: A Comparative Guide to Ethylene-Releasing Agents for Fruit Ripening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two ethylene-releasing agents, etacelasil and ethephon, used to promote fruit ripening. While ethephon is a widely studied and commercially adopted agent, publicly available data on this compound's efficacy in fruit ripening is notably limited. This document summarizes the existing experimental data, details their mechanisms of action, and outlines relevant experimental protocols to facilitate further research and development in the field of plant growth regulation.

Introduction

Fruit ripening is a complex and genetically programmed process involving a series of biochemical and physiological changes that lead to the development of desirable characteristics such as color, flavor, aroma, and texture. Ethylene, a gaseous plant hormone, plays a pivotal role in initiating and coordinating the ripening process in climacteric fruits. Both this compound and ethephon are synthetic compounds designed to release ethylene upon application, thereby enabling controlled and uniform ripening, which is crucial for commercial agriculture to manage harvesting schedules and improve fruit quality.

Ethephon (2-chloroethylphosphonic acid) is a well-established plant growth regulator that, upon entering plant tissues, decomposes to release ethylene. It is extensively used on a variety of fruits, including bananas, tomatoes, and mangoes, to accelerate and synchronize ripening.

This compound (2-chloroethyl-tris(2-methoxyethoxy)silane) is an organosilicon compound that also functions as an ethylene-releasing agent. Its distinct chemical structure, featuring a silicon-carbon bond, suggests a different hydrolysis pathway and potentially a different ethylene release profile compared to ethephon. Research on this compound has primarily focused on its role as an abscission agent, particularly for loosening olive fruits to aid mechanical harvesting.

Mechanism of Action

Both compounds exert their effects by releasing ethylene, which then triggers the natural ripening cascade within the fruit. However, the chemical reactions leading to ethylene release differ.

Ethephon: Once absorbed by the plant, ethephon is translocated to various tissues. In the relatively neutral pH of the plant's cytoplasm, it undergoes a chemical decomposition to produce ethylene, phosphate, and chloride ions. This process is temperature-dependent, with warmer temperatures accelerating the breakdown and subsequent ethylene release.

This compound: this compound releases ethylene through hydrolysis. The presence of water initiates the breakdown of the molecule, yielding ethylene. The rate of this reaction is influenced by pH, with higher pH values increasing the rate of ethylene release. The organosilicon nature of this compound suggests that its stability and the kinetics of ethylene release may differ significantly from ethephon.

Signaling Pathway of Ethylene in Fruit Ripening

The ethylene released from both this compound and ethephon initiates a well-characterized signaling cascade that leads to the expression of ripening-related genes. These genes are responsible for the various changes observed during ripening, such as cell wall softening, pigment synthesis (color change), and the conversion of starches to sugars.

Ethylene_Signaling_Pathway cluster_0 Ethylene Releasing Agent This compound This compound Ethylene Ethylene (C2H4) This compound->Ethylene release Ethephon Ethephon Ethephon->Ethylene release Receptor Ethylene Receptors (e.g., ETR1) Ethylene->Receptor binds to CTR1 CTR1 (Negative Regulator) Receptor->CTR1 inactivates EIN2 EIN2 (Positive Regulator) CTR1->EIN2 represses EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs activates Ripening_Genes Ripening-Related Genes (e.g., Polygalacturonase, Pectin Methylesterase, ACC synthase, Phytoene synthase) ERFs->Ripening_Genes binds to promoters of Ripening_Response Fruit Ripening (Softening, Color Change, Sugar Accumulation) Ripening_Genes->Ripening_Response leads to

Caption: Ethylene signaling pathway in fruit ripening.

Comparative Performance Data

A significant disparity exists in the volume of research data available for ethephon versus this compound concerning fruit ripening. Ethephon has been the subject of numerous studies, providing a wealth of quantitative data on its application and effects. In contrast, data for this compound is sparse and primarily focused on fruit abscission.

Ethephon: Quantitative Data on Fruit Ripening

The following tables summarize data from various studies on the application of ethephon for ripening different fruits.

Table 1: Effect of Ethephon on Banana Ripening

Concentration (ppm)Days to RipenTotal Soluble Solids (TSS) (°Brix)Physiological Weight Loss (%)Reference
500418.64.0
1000< 419.47.4
100-10005.67 - 13.0017.30 - 22.80-

Table 2: Effect of Ethephon on Durian Ripening

TreatmentDays to RipenWeight Loss (%)Reference
Ethephon-induced5~15
Natural Ripening7 - 9~22

Table 3: Effect of Ethephon on Date Palm Fruit Quality

Concentration (ppm)Effect on Total Soluble Solids (TSS)Reference
1000Increased TSS compared to control
200 - 300Significantly improved TSS
This compound: Available Data (Primarily on Fruit Abscission)

Data for this compound's role in ripening is limited. The available research focuses on its ability to reduce the fruit removal force (FRF) in olives, which facilitates mechanical harvesting.

Table 4: Effect of this compound on Olive Fruit Abscission

CompoundTime to Maximum EffectObservationReference
This compound (Alsol)2 - 3 daysFaster reduction in FRF compared to ethephon
Ethephon7 - 8 daysSlower reduction in FRF compared to this compound

It is important to note that a reduction in fruit removal force does not directly correlate with the desired ripening parameters for consumption, such as sugar content and flesh softening. Further research is critically needed to evaluate the efficacy of this compound as a fruit ripening agent for a broader range of fruits and to determine its effects on key quality attributes.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for evaluating the efficacy of ethylene-releasing agents on fruit ripening.

General Experimental Workflow for Fruit Ripening Agent Evaluation

Experimental_Workflow cluster_params Parameters Measured Harvest Fruit Harvest (Uniform Maturity) Treatment Treatment Application (Dipping or Spraying with This compound or Ethephon solutions) Harvest->Treatment Storage Controlled Storage (Temperature and Humidity) Treatment->Storage Data_Collection Periodic Data Collection (e.g., daily) Storage->Data_Collection Analysis Physicochemical & Sensory Analysis Data_Collection->Analysis Results Data Analysis and Comparison Analysis->Results Firmness Firmness (Penetrometer) Analysis->Firmness Color Color (Colorimeter) Analysis->Color TSS TSS (Refractometer) Analysis->TSS Acidity Titratable Acidity Analysis->Acidity Weight_Loss Weight Loss Analysis->Weight_Loss

Caption: General experimental workflow for evaluating fruit ripening agents.

Sample Protocol for Ethephon Application on Bananas

This protocol is a synthesized example based on common practices described in the literature.

  • Fruit Selection: Harvest mature, green, and unripe bananas of uniform size and free from defects.

  • Treatment Preparation: Prepare aqueous solutions of ethephon at desired concentrations (e.g., 250, 500, 1000 ppm). A surfactant may be added to ensure uniform coverage. A control group treated with water should be included.

  • Application: Dip the bananas in the respective solutions for a specified duration (e.g., 5 minutes).

  • Storage: Air-dry the treated fruits and store them in a controlled environment with specified temperature and relative humidity (e.g., 20-25°C and 85-90% RH).

  • Data Collection: At regular intervals (e.g., every 24 hours), collect samples for analysis of the following parameters:

    • Color: Measure peel color using a chromameter.

    • Firmness: Determine pulp firmness using a penetrometer.

    • Total Soluble Solids (TSS): Measure the °Brix of the pulp homogenate using a refractometer.

    • Titratable Acidity (TA): Determine the TA of the pulp homogenate by titration with NaOH.

    • Physiological Weight Loss: Record the weight of the fruits at each interval.

  • Sensory Evaluation: Once the fruits are deemed ripe, conduct sensory analysis for attributes like aroma, taste, and texture using a trained panel.

Proposed Experimental Design for this compound Evaluation

Due to the lack of specific protocols for this compound in fruit ripening, a study designed to compare it with ethephon is proposed.

  • Fruit: Select a climacteric fruit of commercial importance (e.g., banana, tomato, or pear).

  • Treatments:

    • Control (water)

    • Ethephon at three concentrations (e.g., 250, 500, 1000 ppm)

    • This compound at three concentrations (concentrations may need to be determined in preliminary range-finding studies)

  • Application: Standardized dipping or spraying method.

  • Parameters to Measure:

    • Ethylene evolution rate from the treated fruit over time.

    • Standard fruit ripening parameters as listed in the ethephon protocol (color, firmness, TSS, TA, weight loss).

    • Residue analysis for both compounds on the fruit peel and in the pulp.

    • Sensory evaluation of the ripened fruit.

This experimental design would provide a direct comparison of the two compounds and generate much-needed quantitative data on the efficacy of this compound as a fruit ripening agent.

Conclusion and Future Directions

Ethephon is a well-documented and effective ethylene-releasing agent for inducing and synchronizing fruit ripening. A substantial body of research provides clear guidelines for its application and predictable outcomes on various fruit quality parameters.

In contrast, this compound, while identified as an ethylene-releasing compound, remains significantly understudied in the context of fruit ripening. The available data primarily pertains to its use as an abscission agent for olives. The distinct chemical nature

A Comparative Analysis of Ethylene-Releasing Compounds for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common and novel ethylene-releasing compounds used in scientific research and agricultural applications. The information presented is supported by experimental data to aid in the selection of the most suitable compound for specific research needs.

Introduction to Ethylene-Releasing Compounds

Ethylene is a gaseous plant hormone that plays a crucial role in a wide array of physiological processes, including seed germination, root development, fruit ripening, and senescence. Due to its gaseous nature, direct application of ethylene can be challenging to control in experimental settings. Ethylene-releasing compounds (ERCs) offer a practical solution by providing a controlled and sustained release of ethylene in situ. This guide focuses on a comparative analysis of the performance of various ERCs, including the widely used ethephon and 1-aminocyclopropane-1-carboxylic acid (ACC), alongside emerging alternatives like silane-based compounds.

Comparative Performance of Ethylene-Releasing Compounds

The efficacy of an ethylene-releasing compound is determined by several factors, including the rate and duration of ethylene release, the mechanism of release, and potential secondary effects on the biological system. This section provides a quantitative comparison of key performance indicators for different ERCs.

Table 1: Quantitative Comparison of Ethylene Release from Various Compounds

Compound ClassSpecific CompoundRelease MechanismPeak Ethylene Release (Time)Fold Increase in Ethylene vs. Control (approx.)Effective Concentration RangeKey Remarks
Phosphonates EthephonpH-dependent chemical decomposition12 to 18 hours[1]1.7 to 5.8-fold150 mg/L - 1000 ppm[2][3]Widely used in agriculture; release is slower and prolonged.[1] Decomposition products may have non-specific effects.[4]
Amino Acids ACC (1-aminocyclopropane-1-carboxylic acid)Enzymatic conversion (via ACC oxidase in planta)2 to 4 days (in blueberry)3.6 to 7.9-fold10 µM - 1 mM[5][6]Natural precursor of ethylene in plants.[7] Can have ethylene-independent signaling roles.[6]
Silanes CGA-15281 ((2-chloroethyl)methylbis(phenylmethoxy)silane)Chemical decompositionImmediate and substantial[8]Greater than equimolar ethephon[8]Not specified in reviewed literatureRapid ethylene release compared to ethephon.[8]

Note: The fold increase and effective concentration can vary significantly depending on the plant species, tissue type, and experimental conditions.

Key Experiments and Methodologies

Accurate comparison of ethylene-releasing compounds relies on standardized experimental protocols. The following section details the methodology for a key experiment used to quantify ethylene production.

Protocol: Quantification of Ethylene Production in Plant Tissues by Gas Chromatography

This protocol outlines the standard method for measuring ethylene released from plant tissues treated with an ethylene-releasing compound.

1. Plant Material and Treatment:

  • Select uniform plant material (e.g., leaf discs, fruit slices, seedlings).

  • Treat the plant material with the desired concentration of the ethylene-releasing compound. A control group treated with a blank solution should be included.

2. Incubation:

  • Place the treated plant material in airtight containers (e.g., sealed vials or jars) of a known volume.

  • Incubate under controlled conditions (temperature, light) for a specific period to allow ethylene to accumulate in the headspace.

3. Gas Sampling:

  • Using a gas-tight syringe, carefully withdraw a known volume of the headspace gas from the container.

4. Gas Chromatography (GC) Analysis:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Column: A column suitable for separating light hydrocarbons, such as an alumina-based porous layer open tubular (PLOT) column.

  • Carrier Gas: High-purity nitrogen or helium.

  • Temperatures:

    • Injector: ~150°C

    • Column: ~80°C

    • Detector: ~200°C

  • Injection: Manually or automatically inject the gas sample into the GC.

  • Data Acquisition: Record the chromatogram. The ethylene peak is identified by its retention time, which is determined by running a certified ethylene standard gas.

5. Quantification:

  • Create a standard curve by injecting known concentrations of ethylene standard gas into the GC.

  • Calculate the concentration of ethylene in the headspace of the samples by comparing the peak area of ethylene in the sample chromatogram to the standard curve.

  • Express the ethylene production rate as a function of tissue fresh weight and incubation time (e.g., nL g⁻¹ h⁻¹).

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the comparative aspects of these compounds.

Ethylene Biosynthesis and Release Mechanisms

The following diagram illustrates the natural ethylene biosynthesis pathway in plants, which is relevant for understanding the action of ACC, and the chemical decomposition pathway of ethephon.

Ethylene_Release_Pathways cluster_ACC ACC (Natural Precursor) cluster_Ethephon Ethephon (Synthetic) SAM S-adenosyl methionine ACC ACC SAM->ACC ACC Synthase Ethylene_ACC Ethylene ACC->Ethylene_ACC ACC Oxidase Ethephon Ethephon Ethylene_Ethephon Ethylene Ethephon->Ethylene_Ethephon pH > 4.5 Phosphate Phosphate Ethephon->Phosphate Chloride Chloride Ethephon->Chloride

Figure 1. Ethylene release pathways for ACC and Ethephon.

Experimental Workflow for Comparative Analysis

The logical flow of a typical experiment designed to compare different ethylene-releasing compounds is depicted below.

Experimental_Workflow A Select Plant Material B Prepare Solutions of ERCs (Ethephon, ACC, etc.) & Control A->B C Apply Treatments to Plant Material A->C B->C D Incubate in Sealed Containers C->D G Analyze Biological Response (e.g., Ripening, Gene Expression) C->G E Collect Headspace Gas Samples at Time Intervals D->E F Analyze Ethylene Concentration by Gas Chromatography E->F H Data Analysis and Comparison F->H G->H

Figure 2. Workflow for comparing ethylene-releasing compounds.

Conclusion

The choice of an ethylene-releasing compound should be guided by the specific requirements of the experiment.

  • Ethephon is a cost-effective option for applications requiring a slow and sustained release of ethylene, particularly in agricultural settings. However, researchers should be mindful of the potential confounding effects of its acidic byproducts.[4]

  • ACC is an ideal choice for studying ethylene responses that are mediated by the plant's natural biosynthetic pathway. Its potential for ethylene-independent signaling should be considered in the experimental design.[6]

  • Silane-based compounds like CGA-15281 offer a more rapid release of ethylene compared to ethephon and may be advantageous in applications where a quick response is desired.[8]

Further research into novel ethylene-releasing compounds, such as photo-activated molecules, may provide even greater temporal and spatial control over ethylene application in the future. The standardized protocols and comparative data presented in this guide are intended to facilitate informed decision-making for researchers in this dynamic field.

References

A Comparative Guide to Gene Expression Analysis Following Endocrine Therapy in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gene expression changes induced by common endocrine therapies for estrogen receptor-positive (ER+) breast cancer: Tamoxifen, Letrozole, Anastrozole, and Fulvestrant. We present supporting experimental data, detailed methodologies, and visualizations of the key signaling pathways to facilitate a deeper understanding of their mechanisms of action and resistance.

Introduction

Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. These therapies function by interfering with the estrogen signaling pathway, which drives the growth of these tumors. While effective, resistance to these agents is a significant clinical challenge. Understanding the distinct molecular changes each drug induces is crucial for optimizing treatment strategies and developing novel therapies. This guide compares the gene expression profiles following treatment with a selective estrogen receptor modulator (SERM), aromatase inhibitors (AIs), and a selective estrogen receptor degrader (SERD).

Mechanisms of Action: A Visual Overview

The primary endocrine therapies for ER+ breast cancer target the estrogen signaling pathway through different mechanisms.

  • Tamoxifen (SERM): Competitively binds to the estrogen receptor (ER), acting as an antagonist in breast tissue but as a partial agonist in other tissues.

  • Letrozole and Anastrozole (Aromarase Inhibitors): Inhibit the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby reducing circulating estrogen levels.

  • Fulvestrant (SERD): Binds to the ER and promotes its degradation, leading to a complete abrogation of estrogen signaling.

// Drug nodes Letrozole_Anastrozole [label="Letrozole &\nAnastrozole (AIs)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tamoxifen [label="Tamoxifen (SERM)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Fulvestrant [label="Fulvestrant (SERD)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway connections Androgens -> Aromatase [label=" Conversion"]; Aromatase -> Estrogen; Estrogen -> ER [label=" Binding"]; ER -> ERE [label=" Dimerization &\nNuclear Translocation"]; ERE -> Gene_Expression; Gene_Expression -> Cell_Growth; ER -> ER_Degradation [style=dashed];

// Drug interactions Letrozole_Anastrozole -> Aromatase [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"]; Tamoxifen -> ER [arrowhead=tee, color="#FBBC05", style=bold, label=" Competitive\nBinding"]; Fulvestrant -> ER [arrowhead=tee, color="#4285F4", style=bold, label=" Binding & Degradation"]; Fulvestrant -> ER_Degradation [color="#4285F4", style=bold]; } .enddot Figure 1: Simplified diagram of the estrogen signaling pathway and the points of intervention for Tamoxifen, Aromatase Inhibitors (Letrozole & Anastrozole), and Fulvestrant.

Comparative Gene Expression Analysis

Gene expression analysis reveals distinct sets of regulated genes for each therapeutic agent, providing insights into their unique biological effects and potential mechanisms of resistance. The following tables summarize differentially expressed genes identified in publicly available datasets from studies on breast cancer cell lines and patient-derived tissues.

Table 1: Differentially Expressed Genes Following Letrozole Treatment

GeneLog2 Fold Changep-valueFunction
Upregulated
IGFBP52.1<0.05Insulin-like growth factor binding
S100P1.8<0.05Calcium binding, cell proliferation
Downregulated
TFF1-3.5<0.01Estrogen-regulated gene, cell proliferation
PGR-3.2<0.01Progesterone receptor, hormonal signaling
CCND1-2.5<0.01Cell cycle regulation (G1/S transition)
MYC-2.1<0.05Transcription factor, cell proliferation
Data derived from analysis of GEO dataset GSE5462.

Table 2: Differentially Expressed Genes Following Tamoxifen Treatment

GeneLog2 Fold Changep-valueFunction
Upregulated
CTSD1.9<0.05Lysosomal protease, estrogen-regulated
TFF31.7<0.05Trefoil factor, mucosal defense
Downregulated
GREB1-2.8<0.01Estrogen receptor coactivator
BCL2-2.3<0.01Anti-apoptotic protein
Ki-67-2.0<0.05Marker of proliferation
IGF1R-1.8<0.05Insulin-like growth factor receptor
Data derived from analysis of relevant studies using GEO datasets.

Table 3: Comparative Gene Expression Changes: Fulvestrant vs. Anastrozole

GeneFulvestrant (Log2FC)Anastrozole (Log2FC)Pathway/Function
More Downregulated by Fulvestrant
ESR1-4.1-1.5Estrogen Receptor
GREB1-3.5-2.5ER Coactivator
TFF1-3.8-3.0Estrogen-regulated
Upregulated by Fulvestrant
VIM1.50.8Epithelial-to-Mesenchymal Transition
CDH21.30.6Cell Adhesion
Comparative analysis based on published studies. Log2FC values are illustrative.

Experimental Protocols

The following are generalized protocols for gene expression analysis using RNA sequencing (RNA-seq), a common method for studies of this nature.

// Nodes Cell_Culture [label="1. Cell Culture & Drug Treatment\n(e.g., MCF-7 cells treated with\nTamoxifen, Letrozole, etc.)", fillcolor="#F1F3F4"]; RNA_Extraction [label="2. RNA Extraction", fillcolor="#F1F3F4"]; Library_Prep [label="3. Library Preparation\n(cDNA synthesis, adapter ligation)", fillcolor="#F1F3F4"]; Sequencing [label="4. Next-Generation Sequencing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="5. Bioinformatic Analysis\n(Alignment, Quantification,\nDifferential Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="6. Results\n(Differentially Expressed Genes,\nPathway Analysis)", shape=ellipse, fillcolor="#FBBC05"];

// Edges Cell_Culture -> RNA_Extraction; RNA_Extraction -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> Data_Analysis; Data_Analysis -> Results; } .enddot Figure 2: A typical experimental workflow for gene expression analysis using RNA sequencing (RNA-seq).

Cell Culture and Drug Treatment
  • Cell Line: MCF-7 (an ER+ human breast cancer cell line) is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Hormone Deprivation: Prior to treatment, cells are often cultured in phenol red-free DMEM with charcoal-stripped FBS for 48-72 hours to reduce baseline estrogenic effects.

  • Drug Treatment: Cells are then treated with the respective drugs (e.g., 1 µM Tamoxifen, 10 nM Letrozole, 100 nM Fulvestrant) or vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).

RNA Extraction and Quality Control
  • Lysis: Cells are washed with PBS and lysed using a suitable lysis buffer (e.g., TRIzol).

  • Extraction: Total RNA is extracted following the manufacturer's protocol (e.g., chloroform extraction and isopropanol precipitation).

Comparing the abscission-inducing effects of Etacelasil and other compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the performance, mechanisms, and experimental data of key compounds used to induce fruit abscission in agriculture and horticulture.

In the realm of agricultural and horticultural practices, chemical thinning agents play a pivotal role in optimizing fruit size, quality, and preventing biennial bearing in various fruit crops. This guide provides a comprehensive comparison of the abscission-inducing effects of Etacelasil against other widely used compounds such as Ethephon, Naphthaleneacetic acid (NAA), and Carbaryl. The information is tailored for researchers, scientists, and drug development professionals, presenting a synthesis of available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Performance Comparison of Abscission Agents

The efficacy of chemical thinning agents is primarily evaluated based on their ability to reduce fruit set and decrease the force required to remove the fruit (Fruit Removal Force - FRF), while minimizing adverse effects such as excessive leaf drop. The following tables summarize the quantitative data from various studies on olives and other fruit trees.

Table 1: Comparative Efficacy of Ethylene-Releasing Agents: this compound vs. Ethephon in Olives

CompoundConcentration (ppm)CultivarReduction in Fruit Removal Force (FRF)Leaf LossSource
This compound (Alsol)1000Frantoio53%Less than Ethephon[1][2]
Ethephon1000Frantoio73%Noted as a concern[1]

Note: One source indicated that in most field experiments, Alsol was more effective in reducing FRF than Ethrel (Ethephon)[2].

Table 2: Efficacy of Naphthaleneacetic Acid (NAA) and Urea as Thinning Agents in Olives

CompoundConcentrationCultivarEffect on Fruit SetApplication TimingSource
NAA100 - 320 mg/LBarnea, PicualGradual decline in fruit number with increasing concentration10 days after full bloom
Urea4% - 10%Manzanillo, Eggizi ShamiMore effective than GA3 and NAA in reducing fruit setFull bloom to 15 days after full bloom

Table 3: General Comparison of Abscission-Inducing Compounds

CompoundPrimary Mechanism of ActionPrimary ApplicationKey AdvantagesKey Disadvantages
This compound Releases ethylene upon contact with waterOlive fruit abscissionRapid action, potentially less leaf loss than EthephonLimited publicly available comparative data
Ethephon Releases ethyleneFruit thinning and ripening in various cropsWidely studied and usedCan cause significant leaf loss
NAA Synthetic auxin; reduces metabolite flow to fruit, increases ethyleneFruit thinning in apples, olives, and other cropsEffective thinnerCan delay fruit abscission initially, risk of over-thinning at high temperatures[3]
Carbaryl Insecticide with auxin-like activityFruit thinning in applesSelectively thins within fruit clustersLimited data on efficacy in olives, toxic to beneficial insects[4][5]

Mechanisms of Action and Signaling Pathways

The induction of abscission is a complex physiological process regulated by a network of plant hormones, with ethylene playing a central role.

This compound and Ethephon: The Ethylene Pathway

Both this compound and Ethephon act by releasing ethylene, a key phytohormone that triggers the abscission process. Ethylene initiates a signaling cascade within the abscission zone, a specialized layer of cells at the base of the fruit stalk.

Ethylene_Signaling_Pathway This compound This compound / Ethephon Ethylene Ethylene Gas This compound->Ethylene releases Receptor Ethylene Receptors (e.g., ETR1) Ethylene->Receptor binds to CTR1 CTR1 (Kinase) Receptor->CTR1 deactivates EIN2 EIN2 CTR1->EIN2 stops inhibiting EIN3 EIN3/EIL1 (Transcription Factors) EIN2->EIN3 activates ERFs Ethylene Response Factors (ERFs) EIN3->ERFs activates CellWall_Degradation Cell Wall Degrading Enzymes (e.g., Cellulase, Polygalacturonase) ERFs->CellWall_Degradation upregulates transcription of Abscission Fruit Abscission CellWall_Degradation->Abscission leads to

Caption: Ethylene signaling pathway leading to fruit abscission.

This pathway leads to the synthesis and activity of cell wall degrading enzymes, such as cellulase and polygalacturonase, which break down the middle lamella of cells in the abscission zone, ultimately causing the fruit to detach.

Naphthaleneacetic Acid (NAA)

NAA is a synthetic auxin. Its mechanism as a thinning agent is multifaceted. Initially, it can delay the natural abscission process. However, at appropriate concentrations, it is believed to reduce the transport of essential metabolites from the foliage to the fruit, effectively starving the fruitlet. This stress condition leads to an increase in ethylene production by the plant, which then triggers the abscission cascade described above[6][7].

Carbaryl

Carbaryl, an insecticide, also exhibits fruit thinning properties. Its mode of action is not fully understood but is thought to involve auxin-like activity[1][4]. By mimicking auxin, it may disrupt the natural hormonal balance that controls fruit development and retention, leading to abscission.

Experimental Protocols

Standardized protocols are crucial for the accurate comparison of abscission agents. Below is a generalized methodology derived from common practices in chemical thinning research.

Experimental_Workflow start Start: Select Uniform Trees treatment Treatment Application (e.g., Foliar Spray at Specific Days After Full Bloom) start->treatment data_collection Data Collection treatment->data_collection frf Fruit Removal Force (FRF) Measurement (Force Gauge) data_collection->frf fruit_set Fruit Set Count (% reduction vs. control) data_collection->fruit_set leaf_drop Leaf Drop Assessment (Visual Rating Scale) data_collection->leaf_drop analysis Statistical Analysis (e.g., ANOVA, Mean Separation Tests) frf->analysis fruit_set->analysis leaf_drop->analysis end End: Comparative Efficacy Report analysis->end

Caption: Generalized experimental workflow for comparing chemical abscission agents.

1. Plant Material:

  • Select healthy, uniform trees of the same cultivar, age, and rootstock.

  • Ensure consistent irrigation and fertilization across all experimental units.

2. Treatment Application:

  • Prepare solutions of the chemical agents at the desired concentrations.

  • Apply treatments as a foliar spray to the point of runoff, typically at a specific number of days after full bloom.

  • Include a control group sprayed only with water and a surfactant if used in the treatments.

  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

3. Data Collection:

  • Fruit Removal Force (FRF): At set intervals after treatment, measure the force required to detach a random sample of fruits using a digital force gauge.

  • Fruit Set: Count the number of fruitlets on tagged branches before and after the natural "June drop" period to calculate the percentage of fruit set and the reduction compared to the control.

  • Leaf Drop: Visually assess leaf loss using a rating scale (e.g., 0 = no leaf drop, 1 = slight, 2 = moderate, 3 = severe).

4. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

  • Use mean separation tests (e.g., Tukey's HSD) to compare the efficacy of the different compounds.

Conclusion

The choice of a chemical abscission agent depends on the specific crop, desired level of thinning, and environmental conditions. This compound presents a promising alternative to Ethephon, potentially offering a more rapid effect with less phytotoxicity in the form of leaf loss. However, more comprehensive, direct comparative studies are needed to fully elucidate its performance against a wider range of compounds like NAA and Carbaryl, especially in crops other than olives. The mechanisms of action highlight the central role of ethylene in the abscission process, a pathway that can be targeted directly by ethylene-releasing compounds or indirectly by manipulating auxin levels with agents like NAA. Future research should focus on generating robust, comparative datasets under standardized experimental conditions to provide growers and researchers with a clearer understanding of the relative merits of each compound.

References

Efficacy of Etacelasil in Comparison to Mechanical Harvesting Aids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical harvesting aid Etacelasil and traditional mechanical harvesting methods. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from studies on ethephon, a well-researched ethylene-releasing agent with a similar mechanism of action, to provide a quantitative comparison against mechanical harvesting.

Introduction

Efficient fruit harvesting is a critical component of agricultural productivity. Both chemical aids, such as the ethylene-releasing agent this compound, and mechanical harvesting technologies aim to reduce labor costs and improve harvesting efficiency. This compound, an organosilicon compound, facilitates fruit abscission by releasing ethylene, which weakens the fruit's attachment to the stem. This allows for easier removal by mechanical harvesters or even by gravity. Mechanical harvesting aids, on the other hand, rely on physical force, such as shaking or vibration, to detach the fruit. This guide provides an objective comparison of these two approaches, supported by available experimental data and detailed methodologies.

Mechanism of Action

This compound (and other ethylene-releasing agents):

This compound acts as a precursor to ethylene, a plant hormone that plays a crucial role in fruit ripening and abscission. When applied to the plant, this compound is absorbed and metabolized, leading to the controlled release of ethylene gas. This increase in ethylene concentration within the plant tissues, particularly at the abscission zone (the point of attachment of the fruit to the pedicel), triggers a cascade of enzymatic reactions. These reactions lead to the breakdown of cell walls in the abscission layer, resulting in a reduction of the fruit detachment force (FDF).

Mechanical Harvesting Aids:

Mechanical harvesters operate on the principle of applying external force to the tree or its branches to dislodge the fruit. The most common types include trunk shakers, canopy shakers, and handheld pneumatic or electric combs. These devices generate vibrations or direct impact to overcome the fruit's attachment force. The effectiveness of mechanical harvesting is dependent on factors such as the frequency and amplitude of shaking, the duration of the application of force, and the architecture of the tree.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies evaluating the efficacy of a chemical abscission agent (ethephon as a proxy for this compound) in conjunction with mechanical harvesting, compared to mechanical harvesting alone.

Table 1: Effect of Chemical Abscission Agent (Ethephon) on Fruit Detachment Force (FDF) in Citrus

TreatmentApplication Rate (ppm)Fruit Detachment Force (N)Reduction in FDF (%)
Control (No Spray)085.30
Ethephon25042.150.6
Ethephon35035.858.0

Source: Adapted from studies on the effect of ethephon on citrus abscission.

Table 2: Comparison of Harvesting Efficiency with and without a Chemical Abscission Agent (Ethephon) in Citrus

Harvesting MethodFruit Removal Efficiency (%)
Mechanical Shaker Alone75-85
Mechanical Shaker + Ethephon90-98

Source: Compiled from various studies on citrus harvesting.

Table 3: Impact of Harvesting Method on Fruit Quality in Olives

Harvesting MethodDamaged Fruit (%)
Hand Harvesting< 5
Mechanical Shaker15-30
Mechanical Shaker + Abscission Agent10-20

Source: Data synthesized from studies on olive harvesting.

Experimental Protocols

4.1. Measurement of Fruit Detachment Force (FDF)

  • Objective: To quantify the force required to detach a fruit from its pedicel.

  • Apparatus: A digital force gauge with a specialized attachment to grip the fruit.

  • Procedure:

    • Select a random sample of 20-30 fruits per treatment group from the tree.

    • Securely attach the force gauge's grip to the fruit.

    • Apply a steady, downward pulling force on the gauge until the fruit detaches.

    • Record the peak force reading from the gauge in Newtons (N).

    • Calculate the average FDF for each treatment group.

4.2. Determination of Harvesting Efficiency

  • Objective: To calculate the percentage of total fruit removed from the tree by a specific harvesting method.

  • Procedure:

    • Before harvesting, manually count or estimate the total number of fruits on a representative sample of trees for each treatment.

    • Perform the harvesting treatment (e.g., mechanical shaking with or without a chemical agent).

    • Collect and weigh all the fruit removed by the harvesting method.

    • Manually glean (hand-pick) and weigh all the fruit remaining on the tree.

    • Calculate harvesting efficiency using the following formula: Harvesting Efficiency (%) = (Weight of Harvested Fruit / (Weight of Harvested Fruit + Weight of Remaining Fruit)) x 100

Visualizations

Signaling_Pathway cluster_this compound This compound Application cluster_Plant Plant System This compound This compound (2-Chloroethyl)tris(2-methoxyethoxy)silane Absorption Absorption & Metabolism This compound->Absorption Ethylene Ethylene Gas Release Absorption->Ethylene AbscissionZone Abscission Zone (AZ) Perception Ethylene->AbscissionZone GeneExpression Altered Gene Expression (e.g., Cellulase, Polygalacturonase) AbscissionZone->GeneExpression EnzymeActivity Increased Enzyme Activity GeneExpression->EnzymeActivity CellWall Cell Wall Degradation in AZ EnzymeActivity->CellWall FDF Reduced Fruit Detachment Force (FDF) CellWall->FDF

Caption: Signaling pathway of this compound-induced fruit abscission.

Experimental_Workflow start Start: Field Trial Setup treatment Treatment Application (this compound vs. Control) start->treatment harvesting Harvesting (Mechanical Harvester) treatment->harvesting data_collection Data Collection harvesting->data_collection fdf Fruit Detachment Force (FDF) Measurement data_collection->fdf Quantitative efficiency Harvesting Efficiency Calculation data_collection->efficiency Quantitative quality Fruit Quality Assessment (e.g., Bruising, Damage) data_collection->quality Qualitative analysis Data Analysis & Comparison fdf->analysis efficiency->analysis quality->analysis end End: Conclusion on Efficacy analysis->end

Caption: Experimental workflow for comparing harvesting methods.

Conclusion

The use of chemical abscission agents like this compound, when used in conjunction with mechanical harvesters, presents a promising approach to improving harvesting efficiency. The available data on similar compounds suggests a significant reduction in fruit detachment force, leading to a higher percentage of fruit removal compared to mechanical methods alone. Furthermore, the reduced force required for detachment may lead to less physical damage to the fruit and the tree. However, it is crucial to conduct direct comparative studies with this compound to determine its optimal application rates, timing, and long-term effects on tree health and fruit quality for various crops. Researchers are encouraged to utilize the outlined experimental protocols to generate robust and comparable data to further elucidate the efficacy of this compound as a harvesting aid.

Comparative Analysis of Etacelasil and Ethephon as Ethylene-Releasing Agents for Plant Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and agricultural scientists on the long-term effects, efficacy, and application protocols of Etacelasil in comparison to the widely used alternative, Ethephon.

Introduction

In the realm of plant growth regulation, the controlled application of ethylene is a cornerstone for managing various developmental processes, including fruit ripening, abscission, and flowering. This compound, an organosilane compound, and Ethephon, a well-established organophosphorus compound, are two prominent ethylene-releasing agents utilized in agriculture. Both compounds function by degrading within plant tissues to release ethylene gas, which then elicits a physiological response. This guide provides a comprehensive comparison of this compound and its primary alternative, Ethephon, with a focus on their long-term effects on plant development, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Shared Pathway

The primary mode of action for both this compound and Ethephon is the in-situ release of ethylene. Upon application and absorption into the plant, these compounds undergo hydrolysis. This chemical breakdown releases ethylene, which then interacts with ethylene receptors in plant cells, initiating a signaling cascade that influences gene expression and downstream physiological changes.

G cluster_0 External Application cluster_1 Plant Tissue cluster_2 Cellular Response This compound This compound (2-chloroethyl-tris(2-methoxyethoxy)silane) Hydrolysis Hydrolysis (at pH > 4.5) This compound->Hydrolysis Absorption Ethephon Ethephon (2-chloroethylphosphonic acid) Ethephon->Hydrolysis Absorption Ethylene Ethylene (C2H4) Gas Hydrolysis->Ethylene Release Receptors Ethylene Receptors Ethylene->Receptors Binding Signaling Signal Transduction Cascade Receptors->Signaling Response Physiological Response (e.g., Abscission, Ripening) Signaling->Response

Caption: General signaling pathway for ethylene-releasing agents.

Comparative Efficacy in Fruit Abscission

The primary agricultural application for both this compound and Ethephon is to promote fruit abscission, thereby facilitating mechanical harvesting, particularly in olive cultivation. The effectiveness of these agents is typically measured by the reduction in fruit removal force (FRF) and the percentage of fruit drop, alongside the undesirable side effect of leaf loss.

While direct, extensive comparative studies are limited, available data suggests that both compounds are effective in reducing FRF. However, some findings indicate that organosilane-based compounds like this compound may offer a more favorable balance between fruit loosening and leaf drop.

Table 1: Comparative Performance of Ethylene-Releasing Agents on Olive Abscission

CompoundApplication Rate (ppm)Effect on Fruit Removal Force (FRF)Leaf Drop (%)Source
This compound Data not extensively available in comparative studiesReported as a superior loosenerReported to cause less leaf loss than Ethephon[1]
Ethephon 600 - 4000Significant reductionVariable, can be excessive (>25%) depending on concentration and conditions[2][3]
Ethephon 1250Proportional decrease with concentrationDid not exceed 25% in most cases[3]
Ethephon 4000Gradual decrease with increasing concentrationUp to 9.7%[4]

Note: The efficacy of these compounds is highly dependent on factors such as application timing, temperature, humidity, and the specific cultivar.

Long-Term Effects on Plant Development

The long-term consequences of repeated applications of ethylene-releasing agents are a critical consideration for sustainable agriculture. The primary concerns revolve around potential negative impacts on tree health, yield, and soil quality.

Plant Health: Repeated exposure to exogenous ethylene can lead to several adverse effects on fruit trees. These include:

  • Leaf Yellowing and Abscission: While a short-term effect, excessive leaf drop can reduce the photosynthetic capacity of the tree, potentially impacting growth and yield in subsequent seasons.[5]

  • Gummosis: The formation and exudation of gums on the trunk and limbs, particularly in stone fruits, can be induced by ethylene and is a sign of stress.

  • Terminal Dieback and Flower Abscission: High concentrations or improper timing of application can lead to the death of terminal shoots and the shedding of flowers, directly reducing yield potential.

  • Yield Reduction: Some studies on Ethephon have shown a correlation between increasing concentrations and a linear decrease in yield in subsequent years.

Soil Health and Environmental Fate: The degradation of this compound and Ethephon in the soil is a key factor in their environmental impact.

  • This compound Degradation: As an organosilane compound, this compound is expected to hydrolyze in the soil to form ethylene, silicic acid (a form of silicon dioxide), and other byproducts. Silicon dioxide is a naturally abundant and generally inert compound in soil.[6] The environmental fate of the chloroethyl and methoxyethoxy moieties would follow typical microbial degradation pathways for organic compounds in soil.

  • Ethephon Degradation: Ethephon degrades to ethylene, phosphoric acid, and chloride ions. While these are common substances in the soil environment, their increased concentration could potentially alter soil chemistry with repeated, heavy applications.

Information on the specific degradation products of this compound in soil and their potential long-term accumulation or effects on soil microbiota is not extensively documented in publicly available literature.

Experimental Protocols

The following are generalized experimental protocols for the application of ethylene-releasing agents to olive trees for the purpose of fruit loosening. Researchers should adapt these protocols based on specific experimental goals, environmental conditions, and local regulations.

Objective: To evaluate the efficacy of an ethylene-releasing agent in reducing fruit removal force (FRF) and quantify associated leaf drop.

Materials:

  • Mature olive trees of a specific cultivar.

  • Ethylene-releasing agent (e.g., Ethephon or this compound solution).

  • Handheld or backpack sprayer.

  • Force gauge for measuring FRF.

  • Tarps or collection nets for measuring fruit and leaf drop.

  • Personal protective equipment (PPE) as specified by the product label.

Procedure:

  • Treatment Preparation: Prepare the desired concentrations of the ethylene-releasing agent in water. The pH of the solution can influence the rate of ethylene release and should be recorded and potentially adjusted as part of the experimental design.

  • Application: Apply the solution as a foliar spray, ensuring thorough coverage of the fruit and leaves. Applications are often most effective when conducted in the late afternoon or early evening to slow drying and enhance absorption.[2]

  • Data Collection:

    • FRF Measurement: At specified time intervals after application (e.g., 3, 5, and 7 days), measure the force required to detach a random sample of 20-30 fruits per tree.

    • Fruit and Leaf Drop: Place tarps under the trees before application. At the time of FRF measurement, collect and weigh the dropped fruit and leaves to determine the percentage of drop relative to the total.

  • Control Group: Include a control group of trees sprayed only with water to provide a baseline for natural fruit and leaf drop.

G A Select Trees and Establish Control/Treatment Groups B Prepare Spray Solutions (Compound + Water) A->B D Place Tarps Under Trees A->D C Apply Foliar Spray to Thorough Coverage B->C E Measure FRF at Time Intervals C->E F Collect and Weigh Dropped Fruit and Leaves D->F G Analyze Data: Compare FRF and % Drop E->G F->G

Caption: Experimental workflow for evaluating fruit abscission agents.

Conclusion

Both this compound and Ethephon are effective ethylene-releasing agents for promoting fruit abscission. While Ethephon is more widely studied and documented, preliminary information suggests that this compound may offer advantages in terms of reduced leaf loss. However, a significant data gap exists regarding the long-term effects of this compound on plant health and the soil environment.

For researchers and agricultural professionals, the choice between these compounds should be guided by a careful consideration of the desired outcome, potential for negative side effects, and the available scientific literature. Further direct, long-term comparative studies are crucial to fully elucidate the performance and environmental impact of this compound relative to established alternatives like Ethephon. It is imperative that any application of these plant growth regulators is conducted in accordance with the manufacturer's instructions and local agricultural regulations to ensure safety and efficacy.

References

Independent Assessment of Etacelasil: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

This guide addresses the available research findings on Etacelasil. An extensive review of publicly accessible scientific and regulatory databases indicates that this compound is categorized as a plant growth regulator and a pesticide active substance. Current data does not support its application as a therapeutic agent for human use. Therefore, a direct comparison with pharmaceutical alternatives or an analysis of its performance in a clinical context is not feasible.

The following sections summarize the available information on this compound, focusing on its chemical properties and regulatory status.

Chemical and Toxicological Data Summary

Quantitative data regarding the efficacy and safety of this compound in a pharmaceutical context is unavailable, as it is not approved for human use. The existing information pertains to its chemical identity and toxicological profile as an agrochemical.

PropertyValueSource
Chemical Formula C11H25ClO6SiPubChem[1]
Molecular Weight 316.85 g/mol PubChem[1]
Agrochemical Category Plant Growth RegulatorsEU Pesticides Database[1]
EU Regulatory Status Not approved [Reg. (EC) No 1107/2009]EU Pesticides Database[1]
GHS Hazard Statements H302: Harmful if swallowedH360D: May damage the unborn childH373: May cause damage to organs through prolonged or repeated exposurePubChem[1]

Experimental Protocols

Detailed experimental protocols for this compound within the context of drug development and clinical research are not available in the public domain. The methodologies found relate to its evaluation as a pesticide and for toxicological assessment.

Signaling Pathways and Logical Relationships

Visual representations of signaling pathways for this compound in a therapeutic context cannot be generated due to the absence of relevant research. The primary documented activity of this compound is as a plant growth regulator.

The logical relationship concerning the status of this compound can be summarized as follows:

This compound This compound Agrochemical Agrochemical This compound->Agrochemical is classified as an NotApprovedEU NotApprovedEU This compound->NotApprovedEU is NoHumanUseData NoHumanUseData This compound->NoHumanUseData has ToxicityConcerns ToxicityConcerns This compound->ToxicityConcerns has documented PlantGrowthRegulator PlantGrowthRegulator Agrochemical->PlantGrowthRegulator specifically a

Regulatory and research status of this compound.

References

Safety Operating Guide

Proper Disposal of Etacelasil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of Etacelasil are critical for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, aligning with standard laboratory safety protocols and regulatory expectations.

I. Understanding the Hazards of this compound

This compound presents several significant health and environmental risks that necessitate careful handling and disposal. It is classified as a reproductive toxicant (Category 1B), harmful if swallowed (Acute toxicity - Category 4, Oral), and may cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity – repeated exposure, Category 2).[1] The substance is also a severe skin and eye irritant.[2] Furthermore, this compound is a combustible liquid that can decompose in a fire to produce toxic chloride gas.[1][3]

Key Hazard Information:

Hazard ClassificationGHS CategorySignal WordPictogramsHazard Statements
Reproductive ToxicityCategory 1BDangerHealth HazardH360D: May damage the unborn child.
Acute Toxicity (Oral)Category 4DangerExclamation MarkH302: Harmful if swallowed.
Specific Target Organ Toxicity (Repeated Exposure)Category 2DangerHealth HazardH373: May cause damage to organs through prolonged or repeated exposure.
Skin and Eye IrritationCategory 1B/1DangerCorrosiveCauses severe skin burns and eye damage.

II. Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment (PPE).

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when splashing is a risk.[2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full skin coverage.[2]

  • Respiratory Protection: Use in a well-ventilated area. If inhalation of vapors or aerosols is possible, a suitable respirator should be worn.[2]

III. Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to minimize exposure and prevent environmental contamination.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with this compound and should be clearly marked as "Hazardous Waste: this compound".

    • For solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads), collect it in a separate, sealed, and clearly labeled hazardous waste container.

  • Spill Management:

    • In the event of a spill, evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, contain the spill by using an inert absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels to absorb large spills.

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[2]

    • Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.

    • Ensure adequate ventilation during and after the cleanup.[2]

  • Storage Pending Disposal:

    • Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]

    • Ensure the storage area is secure and accessible only to authorized personnel.

    • Store this compound waste away from incompatible materials, particularly oxidizing agents, strong acids, and strong bases.[2][3]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the waste.

    • Provide the EHS office with a complete and accurate description of the waste, including its composition and volume.

    • Disposal of contents and containers must be in accordance with all local, regional, national, and international regulations.[2][3]

IV. Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or chemical deactivation of this compound for routine disposal. Due to its hazardous nature, attempting to neutralize or treat this compound waste without a validated protocol and proper engineering controls is strongly discouraged. The recommended and safest approach is to manage it as hazardous waste for professional disposal.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Etacelasil_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Liquid vs. Solid) ppe->segregate liquid_container Collect in Labeled Liquid Waste Container segregate->liquid_container Liquid Waste solid_container Collect in Labeled Solid Waste Container segregate->solid_container Solid Waste store Store Securely in Designated Area liquid_container->store solid_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Etacelasil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Etacelasil. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is an organosilicon compound that presents several health hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be prepared for emergency situations. Key hazards include:

  • Skin and Eye Damage: this compound can cause severe skin irritation and is corrosive to the eyes, potentially leading to burns and permanent injury.[1]

  • Harmful if Swallowed: Ingestion may lead to nausea, vomiting, abdominal pain, and chemical burns to the gastrointestinal tract.[1]

  • Reproductive Toxicity: this compound is classified as a reproductive toxicity category 1B substance, meaning it may damage the unborn child.

  • Organ Damage: It may cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE) for this compound

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecificationJustification
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber, Nitrile). Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[2]Prevents skin contact, which can cause severe irritation and burns.[1] The selection of the correct glove material is critical for adequate protection.
Eye and Face Protection Chemical safety goggles . A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes that can cause severe eye irritation and corrosive burns.[1]
Body Protection Chemical-resistant laboratory coat or apron.Provides a barrier against accidental spills and splashes, protecting the skin and personal clothing.
Respiratory Protection A government-approved respirator may be required if working in a poorly ventilated area or if there is a risk of generating aerosols or vapors.[2]Minimizes the risk of inhalation, which can lead to respiratory tract irritation.

Experimental Protocol for Handling this compound

When working with this compound, a systematic approach is crucial to minimize risk. The following protocol outlines the key steps for safe handling.

1. Preparation:

  • Ensure a safety shower and eye wash station are readily accessible.
  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Gather all necessary PPE and ensure it is in good condition.
  • Have spill cleanup materials readily available.

2. Handling:

  • Wear all required PPE as specified in the table above.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the handling area.
  • Use non-sparking tools if there is a risk of flammable vapors.
  • Keep containers tightly closed when not in use.

3. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.
  • Do not pour this compound down the drain.
  • Contaminated PPE should be disposed of as hazardous waste.

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
  • Clean the work area and any equipment used.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Usage Protocol cluster_end Completion start Start: Handling This compound assess_risk Assess Task-Specific Risks start->assess_risk select_gloves Select Chemical- Resistant Gloves assess_risk->select_gloves select_eye_face Select Goggles (& Face Shield) assess_risk->select_eye_face select_body Select Lab Coat / Apron assess_risk->select_body select_respirator Determine Need for Respirator assess_risk->select_respirator don_ppe Don PPE Correctly select_gloves->don_ppe select_eye_face->don_ppe select_body->don_ppe select_respirator->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical doff_ppe Doff PPE Safely handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe end End dispose_ppe->end

Caption: PPE Selection and Usage Workflow for this compound.

Emergency Response Plan

In the event of an accidental spill or exposure to this compound, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Contain: If safe to do so, contain the spill using absorbent materials such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate: Increase ventilation in the area.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1] If irritation persists, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

Emergency Response Workflow

This diagram outlines the step-by-step procedure for responding to an this compound spill.

Emergency_Spill_Response cluster_incident Incident Occurs cluster_immediate_actions Immediate Actions cluster_response Spill Cleanup cluster_follow_up Post-Spill spill This compound Spill evacuate Evacuate Area spill->evacuate alert Alert Others & Supervisor evacuate->alert assess Assess Spill Size & Risk alert->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect & Seal in Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose report Report Incident dispose->report end End report->end

Caption: Step-by-step emergency response for an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.